Influenza NP (147-155)
描述
BenchChem offers high-quality Influenza NP (147-155) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Influenza NP (147-155) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C48H82N16O14 |
|---|---|
分子量 |
1107.3 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C48H82N16O14/c1-22(2)20-32(43(74)63-36(23(3)4)46(77)78)61-38(69)24(5)57-39(70)29(10-8-18-55-47(51)52)60-45(76)37(26(7)66)64-41(72)30(11-9-19-56-48(53)54)58-40(71)31(16-17-34(49)68)59-42(73)33(62-44(75)35(50)25(6)65)21-27-12-14-28(67)15-13-27/h12-15,22-26,29-33,35-37,65-67H,8-11,16-21,50H2,1-7H3,(H2,49,68)(H,57,70)(H,58,71)(H,59,73)(H,60,76)(H,61,69)(H,62,75)(H,63,74)(H,64,72)(H,77,78)(H4,51,52,55)(H4,53,54,56)/t24-,25+,26+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |
InChI 键 |
WOUNFMMWMQKJJQ-WNGIYMBZSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Influenza Nucleoprotein (NP) Epitope (147-155)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza A virus nucleoprotein (NP) is a highly conserved internal protein essential for viral replication. Within this protein lies the nonameric peptide sequence spanning amino acids 147-155, a critical target for the host cellular immune response. This peptide, with the sequence Threonine-Tyrosine-Glutamine-Arginine-Threonine-Arginine-Alanine-Leucine-Valine (TYQRTRALV), is an immunodominant cytotoxic T-lymphocyte (CTL) epitope in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2K^d^. Its conserved nature across various influenza A strains makes it a prime candidate for the development of universal influenza vaccines and immunotherapies. This technical guide provides a comprehensive overview of the Influenza NP (147-155) peptide, including its physicochemical properties, immunological significance, relevant experimental data, and detailed protocols for its study.
Physicochemical and Immunological Properties
The TYQRTRALV peptide is a well-characterized epitope recognized by CD8+ T-cells. While its binding affinity to H-2K^d^ is relatively low compared to other viral epitopes, it paradoxically elicits a dominant T-cell response.
| Property | Value | Reference |
| Amino Acid Sequence | Thr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val (TYQRTRALV) | [1][2][3][4] |
| Molecular Weight | ~1107.29 g/mol | [3][4] |
| Molecular Formula | C48H82N16O14 | [3][4] |
| MHC Restriction | H-2K^d^ (murine) | |
| Immunological Role | Immunodominant CD8+ T-cell epitope |
Quantitative Immunological Data
The immunogenicity of the NP (147-155) peptide has been quantified through various assays, demonstrating its ability to elicit robust T-cell responses.
T-Cell Activation and Effector Function
| Assay | Experimental Detail | Result | Reference |
| IFN-γ ELISPOT | Splenocytes from mice immunized with recombinant NP were stimulated with NP (147-155) peptide. | 19 ± 1 to 35 ± 1 SFC/10^6 splenocytes | |
| In Vivo Cytotoxicity | Mice were immunized with NP (147-155) peptide and adjuvants, followed by a viral challenge. | Partial to significant protection against lethal influenza challenge, with survival rates up to 50%. | |
| Intracellular Cytokine Staining | CD8+ T-cells from influenza-infected mice were stimulated with NP (147-155) peptide. | A significant population of IFN-γ and TNF-α producing CD8+ T-cells was detected. |
Signaling Pathway
The recognition of the Influenza NP (147-155) peptide presented by an MHC class I molecule on the surface of an antigen-presenting cell (APC) or an infected cell by a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation and the execution of its effector functions.
Caption: TCR signaling upon NP (147-155) recognition.
Experimental Workflows
The Influenza NP (147-155) peptide is a valuable tool in influenza research and vaccine development. Below is a generalized workflow for evaluating a peptide-based vaccine candidate incorporating this epitope.
Caption: Peptide-based vaccine development workflow.
Experimental Protocols
In Vitro T-Cell Stimulation and Intracellular Cytokine Staining
This protocol describes the stimulation of splenocytes with the NP (147-155) peptide followed by intracellular staining for cytokines to identify antigen-specific T-cells by flow cytometry.[1]
Materials:
-
Single-cell suspension of splenocytes from immunized or infected mice.
-
Complete RPMI-1640 medium.
-
Influenza NP (147-155) peptide (TYQRTRALV).
-
Brefeldin A.
-
Fixation/Permeabilization buffers.
-
Fluorochrome-conjugated antibodies against CD3, CD8, IFN-γ, and TNF-α.
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension of splenocytes and adjust the cell concentration to 1-2 x 10^6 cells/mL in complete RPMI medium.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add the NP (147-155) peptide to the desired final concentration (e.g., 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
After approximately 2 hours of incubation, add Brefeldin A to each well to a final concentration of 10 µg/mL to inhibit cytokine secretion.
-
Continue incubation for another 4-16 hours.
-
Harvest the cells and wash with PBS.
-
Stain for surface markers (CD3, CD8) according to the antibody manufacturer's protocol.
-
Fix and permeabilize the cells using a commercial kit or a formaldehyde/saponin-based buffer system.
-
Stain for intracellular cytokines (IFN-γ, TNF-α) with fluorochrome-conjugated antibodies.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the percentage of cytokine-positive cells within the CD8+ T-cell population.
Chromium Release Cytotoxicity Assay
This assay measures the ability of cytotoxic T-lymphocytes to lyse target cells pulsed with the NP (147-155) peptide.
Materials:
-
Effector cells: Splenocytes or purified CD8+ T-cells from immunized or infected mice.
-
Target cells: A suitable cell line that expresses H-2K^d^ (e.g., P815).
-
Influenza NP (147-155) peptide.
-
Sodium Chromate (Na2^51^CrO4).
-
96-well round-bottom plates.
-
Gamma counter.
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10^7 cells/mL in complete medium.
-
Add 100 µCi of ^51^Cr and incubate for 1-2 hours at 37°C, mixing occasionally.
-
Wash the labeled target cells 3-4 times with a large volume of medium to remove excess ^51^Cr.
-
Resuspend the cells at 1 x 10^5 cells/mL.
-
-
Peptide Pulsing:
-
Incubate the labeled target cells with the NP (147-155) peptide (e.g., 1 µg/mL) for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Plate 100 µL of the peptide-pulsed target cells into a 96-well round-bottom plate (10,000 cells/well).
-
Prepare serial dilutions of the effector cells and add 100 µL to the wells to achieve various effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).
-
Spontaneous Release Control: Add 100 µL of medium instead of effector cells to wells with target cells.
-
Maximum Release Control: Add 100 µL of 1% Triton X-100 to wells with target cells to lyse all cells.
-
-
Incubation and Data Collection:
-
Centrifuge the plate at a low speed to initiate cell contact and incubate for 4-6 hours at 37°C.
-
After incubation, centrifuge the plate again to pellet the cells.
-
Carefully harvest 100 µL of the supernatant from each well and transfer to tubes for counting in a gamma counter.
-
-
Calculation:
-
Calculate the percent specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Conclusion
The Influenza NP (147-155) peptide, TYQRTRALV, remains a cornerstone for research into cellular immunity against influenza A virus. Its high degree of conservation and immunodominance make it an invaluable tool for studying T-cell responses and a promising component for the rational design of next-generation, broadly protective influenza vaccines. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to harness the power of T-cell immunity to combat influenza.
References
The Role of Influenza Nucleoprotein (147-155) Epitope in Eliciting Cellular Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the influenza A virus nucleoprotein (NP) derived peptide, NP(147-155). It details its function as a critical immunodominant epitope in the cellular immune response, its processing and presentation, and its application in the development of novel influenza vaccines. The information is curated for professionals engaged in immunology research and the development of next-generation influenza countermeasures.
Introduction: The NP(147-155) Epitope
The influenza A virus nucleoprotein (NP) is a highly conserved internal protein essential for viral replication.[1] Its conservation across various influenza subtypes makes it an attractive target for universal influenza vaccines aimed at inducing broad, cross-protective immunity.[2][3][4] Within the NP, the amino acid sequence spanning residues 147-155, TYQRTRALV , has been identified as a potent, immunodominant cytotoxic T-lymphocyte (CTL) epitope in the BALB/c (H-2Kd) mouse model.[3][5][6][7] This epitope is a cornerstone for studying T-cell mediated immunity against influenza, as NP-specific CTL responses are crucial for viral clearance and recovery from infection.[8]
Antigen Processing and Presentation Pathway
The journey of the NP(147-155) epitope from a full-length viral protein to a surface-displayed ligand for T-cell recognition is a multi-step process within the infected cell. This process, known as MHC class I antigen presentation, is fundamental for the initiation of a CD8+ T-cell response.
-
Proteasomal Degradation: Following viral replication, newly synthesized NP proteins in the cytoplasm of an infected cell are targeted for degradation by the proteasome. This complex machinery cleaves the full-length protein into smaller peptide fragments, including precursors to the NP(147-155) epitope.
-
TAP Translocation: The generated peptides are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[9] While the minimal NP(147-155) epitope itself is reported to be a poor substrate for TAP, longer precursor peptides containing the epitope are efficiently transported.[9]
-
Peptide Loading and MHC-I Assembly: Inside the ER, the peptides are loaded onto newly synthesized MHC class I molecules—specifically H-2Kd in BALB/c mice. This loading stabilizes the MHC-I molecule.
-
Surface Presentation: The stable peptide-MHC-I complex is then transported to the cell surface, where it is displayed for surveillance by circulating CD8+ T-cells.
T-Cell Recognition and Effector Function
Once the NP(147-155)-H-2Kd complex is presented on the surface of an infected cell, it can be recognized by a CD8+ T-cell clone expressing a specific T-cell receptor (TCR). This recognition is the primary activation signal.
-
Activation and Expansion: Successful TCR binding, along with co-stimulatory signals, triggers the activation and clonal expansion of the NP(147-155)-specific CD8+ T-cell population.
-
Effector Functions: These activated CTLs differentiate into effector cells that mediate antiviral activity through two main mechanisms:
-
Cytotoxicity: Direct killing of influenza-infected cells by releasing cytotoxic granules containing perforin (B1180081) and granzymes.
-
Cytokine Production: Secretion of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which inhibit viral replication and recruit other immune cells.[10]
-
Quantitative Analysis of NP(147-155) Immunogenicity
The immune response to the NP(147-155) epitope has been quantified in numerous studies using various immunization strategies. The following tables summarize key findings from the literature.
Table 1: NP(147-155)-Specific T-Cell Responses by IFN-γ ELISpot Assay
| Immunization Agent | Dose | Mean IFN-γ Spot-Forming Cells (SFC) / 10⁶ Splenocytes | Reference |
|---|---|---|---|
| Recombinant NP Protein | 10 µg | <10 | [3] |
| Recombinant NP Protein | 30 µg | <10 | [3] |
| Recombinant NP Protein | 90 µg | ~40 | [3] |
| Recombinant Vaccinia Virus (RVJ1175NP) | 2x10⁷ PFU | ~55 | [3] |
| Viral Vectors (NP+M1) | N/A | >200 |[2] |
Table 2: In Vivo Cytotoxicity Against NP(147-155)-Pulsed Target Cells
| Immunization Agent | Dose | Pre-Challenge % Specific Lysis | Post-Challenge % Specific Lysis | Reference |
|---|---|---|---|---|
| PBS Control | N/A | 8% | N/A | [3] |
| Recombinant NP Protein | 10 µg | 10% | 93% | [3] |
| Recombinant NP Protein | 30 µg | 4.5% | 96% | [3] |
| Recombinant NP Protein | 90 µg | 30% | 96% | [3] |
| Recombinant Vaccinia Virus (RVJ1175NP) | 2x10⁷ PFU | 45% | 100% |[3] |
Table 3: NP(147-155)-Specific CD8+ T-Cells by Kd/NP147-155 Tetramer Staining
| Immunization Agent | Dose | Route | Tissue | % of Tetramer-Specific CD8+ T-Cells | Reference |
|---|---|---|---|---|---|
| rAd/Mock | N/A | Intranasal | Lungs | ~1% | [4] |
| rAd/NP | 1x10⁷ PFU | Intranasal | Lungs | ~4% | [4] |
| rAd/NP | 1x10⁸ PFU | Intranasal | Lungs | ~7% | [4] |
| rAd/NP | 1x10⁷ PFU | Sublingual | Lungs | ~1% | [4] |
| rAd/NP | 1x10⁸ PFU | Sublingual | Lungs | ~1% |[4] |
Detailed Experimental Protocols
Accurate assessment of the T-cell response to NP(147-155) requires standardized immunological assays. Below are methodologies derived from published studies.
Protocol 1: Ex Vivo IFN-γ ELISpot Assay This protocol is based on methodologies described in studies assessing NP-specific T-cell responses.[2][3][11]
-
Preparation of Splenocytes: Ten days after the final immunization, sacrifice mice and aseptically remove spleens. Prepare single-cell suspensions by mechanical disruption.
-
Cell Plating: Coat 96-well ELISpot plates with an anti-mouse IFN-γ capture antibody overnight at 4°C.[11] Wash the plates and block with complete medium. Plate 5 x 10⁵ splenocytes per well.
-
Peptide Stimulation: Add the NP(147-155) peptide (TYQRTRALV) to the wells at a final concentration of 1-5 µg/mL.[3][11] Use medium alone as a negative control and a mitogen (e.g., PMA/Ionomycin) as a positive control.
-
Incubation: Incubate plates for 18-24 hours at 37°C in a CO₂ incubator.[3][11]
-
Detection: Wash the plates to remove cells. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Development: Wash plates and add streptavidin-alkaline phosphatase conjugate. After incubation and washing, add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
Analysis: Stop the reaction by washing with water. Air-dry the plates and count the spots using an automated ELISpot reader. Results are expressed as SFC per 10⁶ splenocytes.
Protocol 2: In Vivo Cytotoxicity Assay This protocol is adapted from studies measuring the lytic potential of effector CD8+ T-cells in immunized mice.[3]
-
Target Cell Preparation: Harvest splenocytes from naive, syngeneic (e.g., BALB/c) mice. Split the cells into two populations.
-
Peptide Pulsing and Labeling:
-
Target Population: Pulse with 5 µg/mL of NP(147-155) peptide and label with a high concentration of a fluorescent dye (e.g., 5 µM CFSE).
-
Control Population: Pulse with an irrelevant peptide or no peptide and label with a low concentration of the same dye (e.g., 0.5 µM CFSE).
-
-
Cell Transfer: Mix the two labeled populations at a 1:1 ratio. Inject a total of 1-2 x 10⁷ cells intravenously into immunized and control mice.
-
In Vivo Killing: Allow 12-18 hours for the in vivo cytotoxic T-cells to lyse the target cells.
-
Analysis: Sacrifice the recipient mice, harvest spleens, and prepare single-cell suspensions. Analyze the cells by flow cytometry, gating on the fluorescently labeled populations.
-
Calculation: The percentage of specific lysis is calculated using the formula: [1 - (Ratio in immunized / Ratio in control)] x 100, where Ratio = (% CFSElow / % CFSEhigh).
Conclusion: Implications for Universal Vaccine Design
The influenza NP(147-155) epitope serves as a powerful model for understanding the fundamentals of a protective, cell-mediated immune response to influenza A virus. Studies consistently demonstrate that vaccines capable of inducing a robust NP(147-155)-specific CD8+ T-cell response can provide significant cross-protection against different influenza subtypes.[3][4] Incorporating this and other conserved T-cell epitopes into novel vaccine platforms—such as DNA vaccines, viral vectors, and peptide-based formulations—is a leading strategy in the quest for a universal influenza vaccine.[1][8][12] This approach aims to supplement or replace strain-specific antibody responses with broad, durable cellular immunity, thereby reducing the severity of illness from both seasonal and pandemic influenza strains.
References
- 1. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice | springermedizin.de [springermedizin.de]
- 4. Mucosal Vaccination with Recombinant Adenovirus Encoding Nucleoprotein Provides Potent Protection against Influenza Virus Infection | PLOS One [journals.plos.org]
- 5. Influenza NP 147-155 (H-2Kd) | 1 mg | EP12108_1 [peptides.de]
- 6. Biotin-Influenza A NP (147-155) (H-2Kd) | CRB1001751 [biosynth.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Enhanced protective immunity against H5N1 influenza virus challenge by vaccination with DNA expressing a chimeric hemagglutinin in combination with an MHC class I-restricted epitope of nucleoprotein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Murine Transporter Associated with Antigen Presentation (TAP) Preferences Influence Class I–restricted T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Vaccination with viral vectors expressing NP, M1 and chimeric hemagglutinin induces broad protection against influenza virus challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
role of nucleoprotein epitopes in influenza A virus
An In-depth Technical Guide on the Role of Nucleoprotein Epitopes in Influenza A Virus
Executive Summary
The continual antigenic drift and shift of Influenza A virus surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), necessitate the annual reformulation of seasonal vaccines and pose a persistent pandemic threat. This challenge has driven research towards identifying conserved viral antigens capable of inducing broad, cross-protective immunity. The viral nucleoprotein (NP) has emerged as a leading candidate for such "universal" vaccine strategies. NP is an internal structural protein, highly conserved across different influenza A subtypes, and is the most abundant viral protein in infected cells.[1] Crucially, NP is a major target for the host's cell-mediated immune response, particularly cytotoxic T lymphocytes (CTLs), which are vital for clearing virally infected cells.[2][3] This technical guide provides a comprehensive overview of the role of NP epitopes in the context of Influenza A virus infection and immunity. It details the structure and function of NP, summarizes key quantitative data on immunodominant T-cell epitopes, presents detailed experimental protocols for their analysis, and explores the implications for next-generation vaccine and therapeutic design for researchers, scientists, and drug development professionals.
Introduction to Influenza A Nucleoprotein (NP)
Influenza A virus infection remains a significant cause of respiratory illness and mortality worldwide.[2] Current vaccines primarily elicit neutralizing antibodies against the highly variable HA and NA proteins, offering strain-specific protection that can be rendered ineffective by antigenic changes.[3][4] This limitation underscores the need for vaccines that induce long-lasting, cross-strain protective immunity.[3] T-cell-based immunity, which targets more conserved internal viral proteins, is a promising approach to achieve this goal.[3][5]
The Influenza A virus nucleoprotein (NP) is a highly conserved, multifunctional protein essential for the viral life cycle.[1][6] It is a primary target of the host's cytotoxic T lymphocyte (CTL) response following infection, making it a focal point for the development of universal influenza vaccines.[5][7] Unlike surface antigens, the NP sequence is remarkably stable, with over 90% identity among different viral strains, offering the potential to elicit an immune response that recognizes a broad range of influenza viruses.[5][8]
NP Structure and Function
The NP protein is a major structural component of the viral ribonucleoprotein (RNP) complex, which is responsible for the transcription and replication of the viral RNA genome.[9][10] The 56 kDa monomeric NP consists of a head domain, a body domain, and a C-terminal tail loop.[9][11] These monomers oligomerize to encapsidate the viral RNA, forming a helical RNP structure.[9][11]
Key functions of the NP protein include:
-
RNA Binding and Encapsidation : NP binds to the viral RNA genome in a sequence-independent manner, protecting it from host cell nucleases.[6][9]
-
RNP Complex Formation : NP self-associates and interacts with the viral RNA polymerase subunits (PA, PB1, and PB2) to form the functional RNP complex.[9][12]
-
Nuclear Trafficking : NP contains nuclear localization signals (NLS) and nuclear export signals (NES) that mediate the transport of RNPs into and out of the host cell nucleus, a critical step for viral replication.[1]
-
Host Interaction : NP interacts with various host cellular proteins, acting as a key adapter molecule between the virus and the host cell.[9]
The high degree of conservation in NP is linked to these critical structural and functional roles, making it an attractive target for antiviral drugs and broadly protective vaccines.[13]
NP Epitopes and the Host Immune Response
While antibodies against the internal NP protein are induced after natural infection, they are generally non-neutralizing.[4][6] The primary protective role of NP-specific immunity is mediated by T-cells.
T-Cell Mediated Immunity
Upon infection, viral proteins within the host cell are processed and presented as short peptide epitopes by Major Histocompatibility Complex (MHC) molecules on the cell surface.[14]
-
CD8+ Cytotoxic T Lymphocytes (CTLs) recognize viral epitopes presented by MHC class I molecules. Activated CTLs are critical for killing infected cells, thereby controlling viral replication and clearing the infection.[2][15]
-
CD4+ Helper T-Cells recognize epitopes presented by MHC class II molecules on professional antigen-presenting cells. These cells support the development of both B-cell antibody responses and CD8+ T-cell responses.[16]
The T-cell response to conserved internal proteins like NP is associated with heterosubtypic immunity—protection against different influenza A subtypes.[4][5]
NP as a Major Target for T-Cells
Numerous studies in humans have established that NP is a major target of the immunodominant CD8+ T-cell response during influenza infection.[3][17][18] This immunodominance is likely due to the high abundance of NP in infected cells, leading to robust processing and presentation of its epitopes.[18] The majority of these immunodominant epitopes are clustered within the C-terminal two-thirds of the NP protein and are highly conserved across strains.[3][17]
Quantitative Analysis of NP Epitopes
The identification and characterization of specific NP epitopes are crucial for vaccine design. The following tables summarize key immunodominant epitopes identified in human populations.
Table 1: Characterized Human CD8+ T-Cell Epitopes in Influenza A NP
| Epitope Sequence | Position | HLA Restriction | Conservation (%) | Reference(s) |
|---|---|---|---|---|
| CTELKLSDY | 335-343 | HLA-A1 | >99 | [19] |
| FEVKQTKTDV | 469-478 | HLA-A1 | >99 | [19] |
| ELRSRYWA | 44-51 | HLA-A2 | >98 | [20] |
| ASNENMETM | 380-388 | HLA-B27 | >98 | [20] |
| SAAFEDLRVLSFIRGY | 335-350 | HLA-A02, A03, B18, B27, B37, B44 | >99 | [5] |
| LPRRSGAAGA | 219-228 | HLA-B1801 | Highly Conserved | [21] |
| TQVYSLIRPN | 140-150 | HLA-B1501 | Highly Conserved | [21] |
| KSYLIRATQ | 404-412 | HLA-B1501 | Highly Conserved | [21] |
| VLSFIRGTK | 342-350 | HLA-B3503 | Highly Conserved |[21] |
Table 2: Characterized Human CD4+ T-Cell Epitopes in Influenza A NP
| Epitope Sequence | Position | HLA Restriction | Conservation (%) | Reference(s) |
|---|---|---|---|---|
| GDVRAAMAF | 255-275 (within region) | Promiscuous | >99 | [5][19] |
| LVRKTRTVI | 260-273 (within region) | H-2k, H-2b | Highly Conserved | [22] |
| TIKRSYIDA | 270-283 (within region) | H-2s | Highly Conserved |[22] |
Table 3: Predicted MHC-I Binding Affinity of Select NP Peptides
| Peptide Sequence | Source Protein | Predicted HLA Allele | Predicted Binding Affinity (nM) | Reference(s) |
|---|---|---|---|---|
| LPRRSGAAG | NP | HLA-B51:01 | 1.8 | [23] |
| YDATTIKRS | NP | HLA-A68:01 | 3.5 | [23] |
| DVVNFVSMEF | PA | HLA-A02:01 | 14.5 | [14] |
| GILGFVFTL | M1 | HLA-A02:01 | 2.0 | [14] |
| LLMGSNLEA | NP | HLA-A02:01 | 13.0 | [14] |
| FQGRGVFEL | PB1 | HLA-A02:01 | 12.0 |[14] |
Binding affinity is often predicted using algorithms like NetMHC; values <500 nM are typically considered potential binders, with lower values indicating higher affinity.[14]
Host Cell Recognition of Influenza A Virus
The host innate immune system is the first line of defense against viral infection. Pattern Recognition Receptors (PRRs) detect viral components, such as viral RNA, and initiate signaling cascades that lead to the production of interferons and pro-inflammatory cytokines, establishing an antiviral state.[24][25] Key PRRs involved in influenza A recognition include Toll-like receptors (TLRs) in the endosome and RIG-I-like receptors (RLRs) in the cytoplasm.[24][26] This signaling is critical for activating the adaptive immune response, including NP-specific T-cells.
Experimental Protocols for NP Epitope Analysis
Analyzing T-cell responses to NP epitopes requires specialized immunological assays. Below are methodologies for two key experiments.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS is a powerful technique to identify, phenotype, and quantify antigen-specific T-cells by measuring cytokine production at the single-cell level.[27][28]
Methodology:
-
Cell Preparation : Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Antigen Stimulation : Culture 1-2 x 10^6 PBMCs in 96-well plates. Stimulate cells for 6-18 hours with:
-
Test Condition : A pool of synthetic overlapping peptides (e.g., 15-mers overlapping by 11 amino acids) spanning the entire NP sequence, or specific known epitope peptides (final concentration ~1-2 µg/mL per peptide).
-
Negative Control : Medium only or a non-relevant peptide pool.
-
Positive Control : A mitogen like Staphylococcal enterotoxin B (SEB).
-
-
Inhibit Cytokine Secretion : For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to accumulate intracellularly.[28]
-
Cell Surface Staining : Harvest cells and stain with fluorochrome-conjugated antibodies against cell surface markers to identify T-cell populations (e.g., Anti-CD3, Anti-CD4, Anti-CD8) and a viability dye to exclude dead cells.
-
Fixation and Permeabilization : Fix the cells (e.g., with 2% paraformaldehyde) and then permeabilize the cell membranes using a detergent-based buffer (e.g., saponin).
-
Intracellular Staining : Stain cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., Anti-IFN-γ, Anti-TNF-α, Anti-IL-2).
-
Data Acquisition : Acquire data on a multicolor flow cytometer.
-
Data Analysis : Analyze the data using flow cytometry software. Gate on live, single lymphocytes, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ subsets. Quantify the percentage of cells expressing specific cytokines in response to NP peptide stimulation compared to the negative control.[29]
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells.
Methodology:
-
Plate Coating : Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ). Incubate overnight at 4°C.
-
Plate Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., sterile PBS containing 1% BSA) for 2 hours at room temperature.
-
Cell Plating and Stimulation : Wash the plate and add 2-3 x 10^5 PBMCs per well. Add stimuli as described for the ICS protocol (NP peptide pools, negative/positive controls).
-
Incubation : Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator. During this time, secreted cytokines are captured by the antibody on the membrane in the immediate vicinity of the secreting cell.
-
Cell Removal : Lyse and wash away the cells.
-
Detection : Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 2 hours.
-
Enzyme Conjugation : Wash the plate and add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase). Incubate for 1 hour.
-
Spot Development : Wash the plate and add a precipitating enzyme substrate (e.g., BCIP/NBT). Dark, distinct spots will form on the membrane, with each spot representing a single cytokine-producing cell.
-
Analysis : Stop the reaction by washing with water. Allow the plate to dry completely. Count the number of spots in each well using an automated ELISpot reader. Results are expressed as Spot Forming Cells (SFCs) per million PBMCs.
Implications for Universal Vaccine and Drug Development
The high conservation and immunogenicity of NP epitopes make them a cornerstone of efforts to develop a universal influenza vaccine. The goal is to elicit a strong, cross-reactive T-cell response that can provide protection against diverse influenza A strains, including seasonal drift variants and novel pandemic strains.[2][6] Strategies include:
-
Epitope-based vaccines : Formulations containing a cocktail of conserved, immunodominant NP T-cell epitopes.[5]
-
Recombinant protein vaccines : Using the full-length NP protein as an antigen.[5]
-
Viral vectors : Using vectors like adenovirus to express the NP gene and induce potent T-cell responses.[7]
-
mRNA vaccines : Delivering the genetic code for NP to be expressed by host cells.[6]
Furthermore, because of its essential and conserved nature, the NP protein itself is an attractive target for antiviral drug development, with efforts focused on inhibiting its functions like RNA binding or oligomerization.[1][10]
Conclusion
The nucleoprotein of Influenza A virus is far more than a simple structural component. Its high degree of conservation across subtypes and its role as a primary target for the host's cytotoxic T-lymphocyte response position it as a critical asset in the quest for a universal influenza vaccine. By shifting the focus of the immune response from the rapidly evolving surface antigens to the stable internal NP, it is possible to develop next-generation immunotherapies capable of providing broad and durable protection against the persistent threat of influenza. A deep understanding of NP T-cell epitopes, facilitated by the robust experimental methods detailed herein, is fundamental for the continued progress of vaccine and antiviral drug development.
References
- 1. Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolutionary conservation and positive selection of influenza A nucleoprotein CTL epitopes for universal vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoprotein of influenza A virus is a major target of immunodominant CD8+ T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conserved epitopes of influenza A virus inducing protective immunity and their prospects for universal vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Binding of radioiodinated influenza virus peptides to class I MHC molecules and to other cellular proteins as analyzed by gel filtration and photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of the influenza virus A H5N1 nucleoprotein: implications for RNA binding, oligomerization, and vaccine design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. sinobiological.com [sinobiological.com]
- 12. Anti-Influenza A NP Antibodies | Invitrogen [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Immunopeptidomic analysis of influenza A virus infected human tissues identifies internal proteins as a rich source of HLA ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Nucleoprotein in Immunity to Human Negative-Stranded RNA Viruses—Not Just Another Brick in the Viral Nucleocapsid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genome-wide screening of human T-cell epitopes in influenza A virus reveals a broad-spectrum of CD4+ T cell responses to internal proteins, hemagglutinins and neuraminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. ovid.com [ovid.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. A dominant Th epitope in influenza nucleoprotein. Analysis of the fine specificity and functional repertoire of T cells recognizing a single determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Influenza A induced cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. viroclinics.com [viroclinics.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
Conservation of the NP (147-155) Epitope: A Key to Universal Influenza Vaccine Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The influenza virus nucleoprotein (NP) represents a critical target for the development of broadly protective or "universal" influenza vaccines. Unlike the highly variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), internal proteins like NP are significantly more conserved across different influenza A virus strains. This guide focuses on the immunodominant CD8+ T-cell epitope NP (147-155), detailing its remarkable conservation, the experimental protocols to assess this, and the immunological pathways it triggers. This epitope is a cornerstone in the quest for a vaccine that can provide long-lasting, cross-strain immunity.
The NP (147-155) Epitope: A Conserved Target for T-Cell Immunity
The NP (147-155) epitope, with the amino acid sequence TYQRTRALV , is a well-characterized, immunodominant epitope in the context of the H-2Kd MHC class I molecule in BALB/c mice.[1] Its high degree of conservation across various influenza A subtypes makes it an attractive target for universal vaccine strategies aimed at eliciting T-cell mediated immunity.[2] This cellular immune response, primarily driven by cytotoxic T-lymphocytes (CTLs), is crucial for clearing virus-infected cells, thereby reducing disease severity and viral spread.[3]
Quantitative Analysis of NP (147-155) Conservation
The conservation of the NP (147-155) epitope has been documented through extensive sequence alignment studies. While the entire nucleoprotein shows a high degree of homology across strains, the 147-155 region is particularly well-preserved.
| Influenza A Subtype | Representative Strain | NP (147-155) Sequence | Conservation |
| H1N1 | A/Puerto Rico/8/34 | TYQRTRALV | 100% |
| H3N2 | A/Jingke/30/95 | TYQRTRALV | 100% |
| H5N1 | Not Specified | TYQRTRALV | 100% |
| H9N2 | A/Hong Kong/1073/99 | TYQRTRALV | 100% |
This table summarizes data from multiple sources indicating the complete conservation of the NP (147-155) epitope across these major influenza A subtypes. The overall amino acid sequence identity of the full NP protein between strains like A/Jingke/30/95 (H3N2) and A/PR/8/34 (H1N1) has been reported to be as high as 92.6%.[4]
Experimental Protocols for Assessing Epitope-Specific Immunity
Evaluating the immunogenicity and cross-reactivity of the NP (147-155) epitope requires a suite of specialized immunological assays. The following are detailed methodologies for key experiments.
IFN-γ ELISpot Assay
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. The IFN-γ ELISpot is a standard tool for measuring T-cell activation in response to the NP (147-155) peptide.
Principle: This assay captures IFN-γ secreted by activated T-cells onto a membrane coated with an anti-IFN-γ antibody. A second, enzyme-conjugated anti-IFN-γ antibody is then used to detect the captured cytokine, resulting in a visible spot for each IFN-γ-producing cell.
Detailed Protocol:
-
Plate Coating:
-
Pre-wet a 96-well PVDF membrane plate with 15 µL of 35% ethanol (B145695) for 1 minute.
-
Wash the plate three times with 150 µL/well of sterile PBS.
-
Coat the plate with 100 µL/well of anti-IFN-γ capture antibody at a concentration of 10 µg/mL in sterile PBS.
-
Incubate overnight at 4°C.
-
-
Cell Preparation and Stimulation:
-
The following day, wash the plate five times with sterile water to remove unbound antibody.
-
Block the membrane with 200 µL/well of complete RPMI medium (containing 10% FBS) for at least 2 hours at 37°C.
-
Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected animals.
-
Resuspend the cells in complete RPMI medium.
-
Remove the blocking solution from the plate and add 100 µL of the NP (147-155) peptide solution (typically at 5 µg/mL) to the appropriate wells.
-
Add 100 µL of the cell suspension (containing 2 x 10^5 to 5 x 10^5 cells) to each well.
-
Include negative control wells (cells with no peptide) and positive control wells (cells with a mitogen like PHA).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate five times with PBS containing 0.05% Tween 20 (PBST).
-
Add 100 µL/well of biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL/well of streptavidin-alkaline phosphatase (or streptavidin-HRP) and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST, followed by three final washes with PBS.
-
Add 100 µL/well of a suitable substrate (e.g., BCIP/NBT for alkaline phosphatase) and incubate until distinct spots develop.
-
Stop the reaction by washing thoroughly with distilled water.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
-
In Vivo Cytotoxicity Assay
This assay directly measures the ability of cytotoxic T-lymphocytes to kill target cells in a living animal.
Principle: A mixed population of target cells, some pulsed with the NP (147-155) peptide and labeled with a high concentration of a fluorescent dye, and a control population (unpulsed) labeled with a low concentration of the same dye, are injected into immunized and control mice. The specific lysis of the peptide-pulsed target cells is then quantified by flow cytometry.
Detailed Protocol:
-
Target Cell Preparation:
-
Harvest splenocytes from naive, syngeneic mice.
-
Divide the splenocytes into two populations.
-
Target Population: Pulse with the NP (147-155) peptide (1-10 µg/mL) for 1 hour at 37°C. Label with a high concentration of a fluorescent dye (e.g., 5 µM CFSE).
-
Control Population: Do not pulse with peptide. Label with a low concentration of the same fluorescent dye (e.g., 0.5 µM CFSE).
-
Wash both cell populations extensively to remove excess peptide and dye.
-
Mix the two populations at a 1:1 ratio.
-
-
Adoptive Transfer:
-
Inject approximately 10-20 x 10^6 total cells from the mixed population intravenously into both immunized and naive control mice.
-
-
Analysis:
-
After 18-24 hours, harvest the spleens from the recipient mice.
-
Prepare single-cell suspensions.
-
Analyze the cell populations by flow cytometry, gating on the fluorescently labeled cells.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in immunized / Ratio in naive)] x 100 where the ratio is (% CFSE^low cells / % CFSE^high cells).
-
MHC-I Tetramer Staining
MHC-I tetramers are fluorescently labeled complexes of four MHC class I molecules, each folded with the NP (147-155) peptide. These reagents allow for the direct visualization and quantification of epitope-specific CD8+ T-cells by flow cytometry.
Principle: The tetrameric structure provides a high avidity interaction with the T-cell receptor (TCR), enabling stable binding to and detection of T-cells with specificity for the NP (147-155) epitope.
Detailed Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension of splenocytes or PBMCs from immunized or infected mice.
-
Count the cells and resuspend them in FACS buffer (PBS with 1% FBS and 0.05% sodium azide).
-
-
Staining:
-
Aliquot approximately 1-2 x 10^6 cells per tube.
-
Add the fluorescently labeled H-2Kd/NP(147-155) tetramer to the cells at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Add fluorescently labeled antibodies against cell surface markers, such as CD8 and CD44, to identify the activated/memory CD8+ T-cell population.
-
Incubate for an additional 20-30 minutes on ice in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire the samples on a flow cytometer, collecting a sufficient number of events to accurately quantify the tetramer-positive population.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Gate on the CD8+ T-cell population.
-
Within the CD8+ gate, identify the population of cells that are positive for the MHC-I tetramer.
-
Visualizing the Molecular and Experimental Landscape
T-Cell Receptor Signaling Pathway
The recognition of the NP (147-155) peptide presented by an MHC class I molecule on an infected cell by a specific CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation and the execution of its cytotoxic function.
T-Cell Receptor Signaling Cascade.
Experimental Workflow for Immunogenicity Assessment
A typical workflow for assessing the immunogenicity of a vaccine candidate targeting the NP (147-155) epitope involves several interconnected experimental stages.
Workflow for Assessing Vaccine Efficacy.
Conclusion
The NP (147-155) epitope stands out as a highly conserved and immunogenic target for the development of next-generation influenza vaccines. Its ability to elicit robust and cross-reactive CD8+ T-cell responses provides a strong rationale for its inclusion in universal vaccine formulations. The experimental protocols detailed in this guide offer a standardized framework for researchers to evaluate the efficacy of such vaccine candidates. By focusing on conserved internal antigens like the nucleoprotein and its key epitopes, the field moves closer to the ultimate goal of a universal influenza vaccine that can provide broad and durable protection against this ever-evolving pathogen.
References
- 1. rupress.org [rupress.org]
- 2. utcd.org.tr [utcd.org.tr]
- 3. Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium [frontiersin.org]
Influenza Nucleoprotein (NP) 147-155: A Key CD8 T-Cell Determinant for Universal Vaccine Strategies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The high variability of influenza virus surface glycoproteins poses a significant challenge for developing broadly protective, long-lasting vaccines. A promising alternative strategy involves targeting conserved internal viral proteins to elicit T-cell-mediated immunity. The influenza A nucleoprotein (NP) is a highly conserved internal protein and a major target for cytotoxic T lymphocytes (CTLs).[1][2] This guide focuses on the specific peptide sequence NP 147-155 (TYQRTRALV), a dominant CD8 T-cell determinant in the widely used BALB/c mouse model.[3] This epitope serves as a critical tool for understanding the mechanisms of cellular immunity against influenza and for the preclinical development of universal influenza vaccines. This document provides a comprehensive overview of the immunological role of NP 147-155, quantitative data on its immunogenicity, detailed experimental protocols for its study, and its implications for next-generation vaccine design.
The Role of NP(147-155) in Cellular Immunity
CD8 T-cell responses are essential for clearing influenza virus-infected cells, thereby limiting disease progression.[4] Unlike antibodies that target extracellular viruses, CD8 T-cells (or CTLs) recognize and eliminate host cells that are actively producing new viral particles. This process is initiated by the presentation of viral peptide fragments on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules.
The NP(147-155) peptide is a key epitope in this process. Because the nucleoprotein is highly conserved across influenza A virus strains (over 90% identity), T-cells that recognize this epitope can offer cross-protection against different viral subtypes.[1]
Antigen Processing and Presentation Pathway
For the NP(147-155) epitope to be recognized by the immune system, it must be processed and presented by an infected cell. This occurs via the MHC class I pathway:
-
Viral Protein Synthesis: Following infection, the influenza virus hijacks the host cell's machinery to synthesize its own proteins, including the nucleoprotein (NP), in the cytoplasm.[5]
-
Proteasomal Degradation: The NP protein is degraded by the cell's proteasome into smaller peptide fragments.[6]
-
Peptide Transport: Peptides, including the NP(147-155) sequence, are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[6]
-
MHC Class I Loading: Inside the ER, the NP(147-155) peptide binds to the groove of a newly synthesized MHC class I molecule (specifically, the H-2Kᵈ molecule in BALB/c mice).[7][8]
-
Surface Expression: The stable peptide-MHC complex is then transported to the surface of the infected cell, where it can be surveyed by CD8 T-cells.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Human Cytotoxic T-Lymphocyte Repertoire to Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Long-Term Memory CD8+ T Cells for Recall of Viral Clearing Responses against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza A: Understanding the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mucosal Vaccination with Recombinant Adenovirus Encoding Nucleoprotein Provides Potent Protection against Influenza Virus Infection | PLOS One [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
Decoding the T-Cell Response: An In-depth Guide to the Immunogenicity of Influenza Nucleoprotein CTL Epitopes
For Researchers, Scientists, and Drug Development Professionals
The influenza virus nucleoprotein (NP) is a highly conserved internal antigen, making it a prime target for universal influenza vaccine strategies. A key component of the protective immune response to influenza is the activation of cytotoxic T lymphocytes (CTLs), which recognize and eliminate virus-infected cells. This technical guide delves into the core of this response, focusing on the immunogenicity of influenza NP-derived CTL epitopes. We will explore the key epitopes, their HLA restrictions, the methods to assess their immunogenicity, and the underlying signaling pathways that govern CTL activation.
Quantitative Landscape of NP CTL Epitope Immunogenicity
The immunogenicity of influenza NP CTL epitopes is a critical factor in determining their potential as vaccine candidates. A multitude of studies have characterized the T-cell responses to various NP epitopes across different HLA alleles. The following tables summarize key quantitative data from this research, providing a comparative overview of epitope-specific CTL responses.
| Epitope Sequence | Amino Acid Position | HLA Restriction | T-Cell Frequency (per 10^6 PBMCs) | Key Cytokine Response | Reference |
| CTELKLSDY | 44-52 | HLA-A1 | 310 | IFN-γ | [1][2] |
| GILGFVFTL | 58-66 (Matrix Protein 1) | HLA-A2 | 246 - 570 | IFN-γ | [1] |
| ILRGSVAHK | 265-273 | HLA-A3 | - | IFN-γ | [2] |
| ELRSRYWAI | 380-388 | HLA-B8 | Varies (lower in HLA-B27+) | IFN-γ | [1] |
| SR YWAIRTR | 383-391 | HLA-B27 | - | IFN-γ | [1] |
| LPFEKSTVM | 418-426 | HLA-B35 | High (Immunodominant) | IFN-γ | [3] |
| ASNENMETM | 366-374 (Murine) | H-2Db | Dominant post-infection | IFN-γ | [4] |
Table 1: Immunodominant Human and Murine Influenza NP CTL Epitopes and T-Cell Responses. T-cell frequencies are presented as ranges or representative values from ELISPOT assays as reported in the literature. The M1 protein epitope is included for comparison as a well-characterized immunodominant CTL epitope.
| Assay | Principle | Typical Readout | Advantages | Disadvantages |
| ELISPOT | Measures the frequency of cytokine-secreting cells at a single-cell level. | Spot Forming Units (SFU) per million cells. | Highly sensitive, quantitative, high-throughput. | Provides no information on the phenotype of the secreting cell. |
| Intracellular Cytokine Staining (ICS) | Detects cytokine production within individual cells using flow cytometry. | Percentage of cytokine-positive cells within a specific T-cell subset (e.g., CD8+). | Allows for multi-parameter analysis (phenotype and function), identifies polyfunctional T cells. | Less sensitive than ELISPOT, more complex protocol. |
| Tetramer/Penta-mer Staining | Directly visualizes and quantifies antigen-specific T cells using fluorescently labeled peptide-MHC complexes. | Percentage of tetramer-positive cells within the CD8+ T-cell population. | Direct enumeration of antigen-specific cells, independent of function. | Requires knowledge of the specific epitope and HLA restriction, reagents can be expensive. |
| Chromium Release Assay | Measures the ability of CTLs to lyse target cells loaded with a specific peptide. | Percentage of specific lysis. | Directly measures cytotoxic function. | Use of radioactive materials, less sensitive than cytokine-based assays. |
Table 2: Key Methodologies for Quantifying NP CTL Epitope Immunogenicity. This table provides a comparative overview of the most common experimental techniques used to assess the cellular immune response to influenza NP epitopes.
Experimental Protocols: A Closer Look
Detailed and standardized methodologies are crucial for the reproducible assessment of CTL immunogenicity. Below are detailed protocols for two of the most widely used assays in this field.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
This protocol outlines the steps for quantifying the frequency of IFN-γ-producing cells in response to stimulation with influenza NP peptides.[5][6][7]
Materials:
-
96-well PVDF membrane plates pre-coated with anti-IFN-γ capture antibody.
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from subjects.
-
Influenza NP peptide epitopes of interest.
-
Complete RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin.
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (positive control).
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP).
-
BCIP/NBT or AEC substrate.
-
Automated ELISPOT reader and analysis software.
Procedure:
-
Plate Preparation: Pre-wet the ELISPOT plate with 35% ethanol (B145695) for 1 minute, wash three times with sterile water, and then coat with capture antibody overnight at 4°C. Wash the plates and block with RPMI containing 10% FBS for 2 hours at 37°C.
-
Cell Plating: Add 2 x 10^5 PBMCs per well in complete RPMI medium.
-
Stimulation: Add the NP peptide epitopes to the respective wells at a final concentration of 1-10 µg/mL. Include a positive control (e.g., PHA) and a negative control (medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plates to remove cells. Add the biotinylated detection antibody and incubate for 2 hours at room temperature. Wash again and add Streptavidin-ALP or -HRP. Incubate for 1 hour.
-
Development: Wash the plates and add the substrate. Monitor for the appearance of spots. Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots using an automated ELISPOT reader. The results are expressed as Spot Forming Units (SFU) per million PBMCs.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
This protocol details the method for identifying and quantifying cytokine-producing T cells in response to NP peptide stimulation.[8][9][10][11]
Materials:
-
PBMCs.
-
Influenza NP peptide epitopes.
-
Complete RPMI-1640 medium.
-
Brefeldin A and Monensin (protein transport inhibitors).
-
Anti-CD28 and anti-CD49d antibodies (co-stimulatory).
-
Fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8, CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Fixation/Permeabilization buffer.
-
Flow cytometer.
Procedure:
-
Cell Stimulation: Resuspend PBMCs in complete RPMI medium at 1-2 x 10^6 cells/mL. Add the NP peptide (1-10 µg/mL) and co-stimulatory antibodies. Include positive (e.g., SEB or PMA/Ionomycin) and negative controls.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin to the cell suspension and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with fluorescently conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with fluorescently conjugated antibodies against intracellular cytokines for 30 minutes at 4°C in the dark.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry analysis software to determine the percentage of CD8+ T cells producing specific cytokines in response to the NP peptide.
Visualizing the Molecular Mechanisms
To understand the immunogenicity of NP CTL epitopes, it is essential to visualize the cellular and molecular events that lead to T-cell activation. The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.
Caption: TCR Signaling Pathway for CTL Activation.
Caption: ELISPOT Assay Experimental Workflow.
Caption: Intracellular Cytokine Staining Workflow.
Conclusion
The immunogenicity of influenza nucleoprotein CTL epitopes represents a cornerstone of the cellular immune response to influenza infection and a critical area of research for the development of broadly protective, "universal" influenza vaccines. This guide has provided a comprehensive overview of the key quantitative data, detailed experimental protocols for assessing immunogenicity, and visual representations of the underlying molecular and cellular processes. By leveraging this knowledge, researchers and drug development professionals can better design and evaluate novel vaccine candidates that effectively harness the power of the T-cell response to combat influenza. The continued systematic characterization of NP CTL epitopes and the harmonization of immunological assays will be paramount to advancing the field and achieving the goal of a truly universal influenza vaccine.
References
- 1. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HLA-A1 and HLA-A3 T cell epitopes derived from influenza virus proteins predicted from peptide binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-Cell Tolerance for Variability in an HLA Class I-Presented Influenza A Virus Epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges | MDPI [mdpi.com]
- 6. Granzyme B ELISPOT assay to measure influenza-specific cellular immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CTL ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. viroclinics.com [viroclinics.com]
- 9. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium [frontiersin.org]
- 11. anilocus.com [anilocus.com]
Structural Analysis of the Influenza NP (147-155) Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of the influenza A virus nucleoprotein (NP) peptide spanning residues 147-155 (TYQRTRALV). This peptide is a critical immunodominant cytotoxic T lymphocyte (CTL) epitope in the context of the murine major histocompatibility complex (MHC) class I molecule H-2Kd. Understanding the structural basis of its recognition is paramount for the rational design of novel influenza vaccines and immunotherapies.
Peptide and MHC Interaction: A Structural Overview
The crystal structure of the H-2Kd molecule in complex with the influenza NP (147-155) peptide has been determined at a resolution of 2.60 Å (PDB ID: 2FWO)[1][2]. This structure reveals the molecular details of how the peptide is presented to T-cell receptors, highlighting the key interactions that govern its binding affinity and specificity.
The TYQRTRALV peptide binds in an extended conformation within the peptide-binding groove of the H-2Kd molecule. The binding is characterized by a set of anchor residues on the peptide that fit into specific pockets within the MHC groove, as well as a network of hydrogen bonds and van der Waals interactions.
Quantitative Structural Data
The following tables summarize key quantitative data derived from the crystal structure of the H-2Kd-NP(147-155) complex.
| General Structural Parameters | Value | Reference |
| PDB ID | 2FWO | [2] |
| Resolution (Å) | 2.60 | [2] |
| R-Value Work | 0.218 | [2] |
| R-Value Free | 0.269 | [2] |
| Peptide Anchor Residues and H-2Kd Binding Pockets | Peptide Residue (Position) | H-2Kd Pocket | Key Interacting H-2Kd Residues | Reference |
| Primary Anchor | Tyrosine (P2) | B | Tyr7, Tyr9, Glu63, Tyr99, Tyr159, Trp167 | [1] |
| Secondary Anchor | Threonine (P5) | C | His9, Phe97, Tyr116 | [1] |
| C-terminal Anchor | Valine (P9) | F | Tyr7, Leu77, Tyr84, Thr143, Lys146, Trp147 | [1] |
| Key Hydrogen Bonds between NP (147-155) Peptide and H-2Kd | Peptide Atom | H-2Kd Atom | Distance (Å) | Reference |
| P1-Thr (N) | Tyr7 (OH), Tyr171 (OH) | Not specified | PDB analysis | |
| P2-Tyr (N) | Glu63 (OE1) | Not specified | PDB analysis | |
| P2-Tyr (O) | Tyr159 (OH) | Not specified | PDB analysis | |
| P9-Val (O) | Tyr84 (OH), Thr143 (OG1), Lys146 (NZ) | Not specified | PDB analysis |
Binding Affinity
Experimental Protocols
This section details the methodologies for key experiments relevant to the structural and functional analysis of the NP (147-155) peptide.
Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol outlines the synthesis of the TYQRTRALV peptide using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence (Val, Leu, Ala, Arg, Thr, Gln, Arg, Tyr, Thr).
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Refolding of H-2Kd-Peptide Complex for Crystallography
This protocol describes the in vitro refolding of the H-2Kd heavy chain, β2-microglobulin (β2m), and the synthetic NP (147-155) peptide.
Materials:
-
Purified, denatured H-2Kd heavy chain and β2m (typically expressed in E. coli as inclusion bodies)
-
Synthetic NP (147-155) peptide
-
Refolding buffer: 100 mM Tris-HCl pH 8.0, 400 mM L-arginine, 2 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione
-
Dialysis buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl
Procedure:
-
Solubilization of Inclusion Bodies: Solubilize the H-2Kd heavy chain and β2m inclusion bodies separately in a denaturing buffer (e.g., 6 M guanidine-HCl).
-
Refolding Reaction:
-
Prepare the refolding buffer and cool to 4°C.
-
Slowly add the denatured H-2Kd heavy chain and β2m to the refolding buffer with gentle stirring. A typical molar ratio is 1:1:10 (heavy chain:β2m:peptide).
-
Add the NP (147-155) peptide to the refolding mixture.
-
Incubate the refolding mixture at 4°C for 48-72 hours.
-
-
Concentration and Dialysis:
-
Concentrate the refolding mixture using a centrifugal filter device.
-
Dialyze the concentrated protein against the dialysis buffer to remove arginine and glutathione.
-
-
Purification: Purify the correctly folded pMHC complex using size-exclusion chromatography followed by anion-exchange chromatography.
-
Quality Control: Analyze the purified complex by SDS-PAGE to confirm the presence of both heavy and light chains and assess purity.
Peptide-MHC Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of the NP (147-155) peptide to H-2Kd in a competitive format.
Materials:
-
Purified, soluble H-2Kd molecules
-
Fluorescently labeled high-affinity reference peptide for H-2Kd
-
Unlabeled NP (147-155) competitor peptide
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled NP (147-155) peptide in the assay buffer.
-
In each well of the 96-well plate, add a constant concentration of H-2Kd and the fluorescently labeled reference peptide.
-
Add the different concentrations of the competitor NP (147-155) peptide to the wells. Include controls with no competitor peptide (maximum polarization) and no H-2Kd (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the binding of the fluorescent reference peptide.
-
Visualizations
Antigen Processing and Presentation Pathway for Influenza NP
The following diagram illustrates the classical MHC class I antigen presentation pathway for an endogenous viral protein like the influenza nucleoprotein.
Caption: MHC Class I pathway for influenza NP antigen presentation.
Experimental Workflow for Structural Analysis
The following diagram outlines the general workflow for the structural determination of a peptide-MHC complex.
Caption: Workflow for pMHC complex structural determination.
References
Preliminary Investigation of Influenza Nucleoprotein (NP) 147-155 as a Vaccine Candidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary investigation into the influenza virus nucleoprotein (NP) fragment 147-155 as a promising vaccine candidate. The NP(147-155) peptide, with the amino acid sequence TYQRTRALV, is a well-characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope in BALB/c mice (H-2d haplotype)[1]. Its high degree of conservation across different influenza A virus strains makes it an attractive target for a universal influenza vaccine strategy, aiming to induce cross-protective immunity[1][2][3]. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of experimental workflows and signaling pathways.
Data Presentation
The following tables summarize quantitative data from various studies investigating the immunogenicity and protective efficacy of NP(147-155)-based vaccine candidates.
Table 1: Immunogenicity of NP(147-155) Delivered by Different Vaccine Platforms
| Vaccine Platform | Adjuvant/Co-expression | Animal Model | NP(147-155)-Specific T-Cell Response (SFC/10^6 splenocytes) | Reference |
| Plasmid DNA encoding NP | - | BALB/c mice | Not explicitly quantified, but induced a vigorous CTL response | [4] |
| Plasmid DNA encoding NP | B7-2 | BALB/c mice | Significantly increased CTL response compared to NP alone | [5] |
| Plasmid DNA encoding NP | GM-CSF and/or IL-12 | BALB/c mice | Restored near native NP-specific CTL responses | [5] |
| Recombinant Vaccinia Virus (rVV) encoding NP | - | BALB/c mice | 61.3 ± 30 | [6][7] |
| pSCA-NP DNA prime - rVV-NP boost | - | BALB/c mice | 306 ± 86.8 | [6][7] |
| Recombinant Adenovirus (rAd) encoding NP (intranasal) | - | BALB/c mice | Stronger CD8 T-cell responses compared to sublingual immunization | [3] |
| Self-amplifying mRNA (SAM) encoding NP | - | BALB/c mice | Induced high frequency of CD107a+ NP-specific CD8 T cells | [8] |
| Recombinant NP protein (90 µg) | - | BALB/c mice | 19 ± 1 | [1] |
| Recombinant Vaccinia Virus (Tiantan) encoding NP | - | BALB/c mice | 35 ± 1 | [1] |
| Codon-reprogrammed live attenuated influenza virus (10^4 ffu) | - | BALB/c mice | Significantly higher numbers of IFNγ-secreting cells than mock-vaccinated | [9] |
SFC: Spot-Forming Cells in an IFN-γ ELISPOT assay.
Table 2: Protective Efficacy of NP(147-155)-Based Vaccines Against Influenza Challenge
| Vaccine Platform | Challenge Virus | Survival Rate (%) | Key Findings | Reference |
| Plasmid DNA encoding wild-type NP | Lethal cross-strain influenza virus | Not specified, but conferred protection | Protection mediated by cell-mediated immunity | [4] |
| Plasmid DNA encoding HA and NP(147-155) | H5N1 influenza virus | Not specified | Reduced lung inflammation and viral titers compared to HA DNA alone | [10] |
| NP(147-155) peptide with gp96 adjuvant | H1N1 PR8 | 50 | Provided partial protection | [2] |
| NP(147-155) peptide with CpG + alum adjuvant | Not specified | Not specified | Induced stronger CTL responses than CpG alone | [2] |
| pSCA-NP DNA prime - rVV-NP boost | 1.7 LD50 of PR8 | 100 | Higher protection than PB1-based vaccines | [6] |
| Recombinant Adenovirus (rAd) encoding NP (single intranasal dose) | Homologous and heterologous influenza viruses | Not specified, but provided potent protection | More effective than sublingual immunization | [3] |
| Codon-reprogrammed live attenuated influenza virus (10^2 ffu) | Lethal homologous and heterologous H1N1 and H3N2 | 100 | Provided complete cross-protection | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are synthesized protocols for key experiments cited in the investigation of NP(147-155) as a vaccine candidate.
Peptide Synthesis and Purification
The NP(147-155) peptide (TYQRTRALV) is typically synthesized using standard solid-phase peptide synthesis (SPPS) chemistry. Following synthesis, the peptide is cleaved from the resin and deprotected. Purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by mass spectrometry and analytical HPLC.
DNA Vaccine Construction and Preparation
The gene encoding the influenza nucleoprotein is cloned into a suitable expression vector (e.g., pSCA). For chimeric constructs, the sequence for the NP(147-155) epitope can be inserted into another protein's gene, such as hemagglutinin (HA)[10]. Plasmids are then transformed into competent E. coli for large-scale production. The plasmid DNA is purified using commercially available kits to ensure it is endotoxin-free and suitable for in vivo use.
Immunization of Animal Models
BALB/c mice are commonly used for studying the NP(147-155) epitope due to their H-2d haplotype[1].
-
DNA Vaccination: Mice are typically immunized intramuscularly (i.m.) with plasmid DNA[4][5][11]. A common regimen involves multiple injections at specified intervals.
-
Peptide Vaccination: The NP(147-155) peptide is often emulsified with an adjuvant (e.g., CpG, alum, gp96) and administered subcutaneously or intraperitoneally[2].
-
Viral Vector Vaccination: Recombinant adenoviruses or vaccinia viruses are administered, often intranasally (i.n.) or i.m[3][7].
-
Prime-Boost Regimens: A combination of different vaccine platforms can be used, such as a DNA prime followed by a viral vector boost, to enhance the immune response[6][7].
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ
This assay is used to quantify the frequency of antigen-specific, IFN-γ-secreting T-cells.
-
Plate Coating: 96-well ELISPOT plates are coated with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Spleens are harvested from immunized mice, and single-cell suspensions (splenocytes) are prepared. Red blood cells are lysed using a suitable buffer.
-
Cell Stimulation: Splenocytes are added to the coated wells and stimulated with the NP(147-155) peptide (typically at a concentration of 2-5 µg/ml)[1][6][7][9]. Control wells include cells with no peptide (negative control) and cells stimulated with a mitogen like PMA/Ionomycin (positive control).
-
Incubation: Plates are incubated for 20-30 hours at 37°C in a CO2 incubator[6][7][9].
-
Detection: After incubation, cells are washed away, and a biotinylated anti-mouse IFN-γ detection antibody is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
-
Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble spot at the site of cytokine secretion.
-
Analysis: The spots, each representing a single IFN-γ-secreting cell, are counted using an automated ELISPOT reader. Results are expressed as spot-forming cells (SFC) per million splenocytes.
In Vivo Cytotoxicity Assay
This assay measures the ability of CTLs generated in vivo to kill target cells pulsed with the specific epitope.
-
Target Cell Preparation: Splenocytes from naïve, syngeneic mice are divided into two populations.
-
Peptide Pulsing: One population is pulsed with the NP(147-155) peptide, while the other is pulsed with an irrelevant peptide (control)[8].
-
Fluorescent Labeling: The NP(147-155)-pulsed cells are labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh), and the control peptide-pulsed cells are labeled with a low concentration (CFSElow)[8].
-
Adoptive Transfer: The two labeled cell populations are mixed in a 1:1 ratio and injected intravenously into immunized and control mice.
-
Analysis: After a set period (e.g., 18 hours), spleens from the recipient mice are harvested, and the ratio of CFSEhigh to CFSElow cells is determined by flow cytometry.
-
Calculation: The percentage of specific lysis is calculated based on the reduction of the NP(147-155)-pulsed target cell population in immunized mice compared to control mice.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks and experimental processes involved in the investigation of NP(147-155) as a vaccine candidate.
Caption: Experimental workflow for evaluating NP(147-155) vaccine candidates.
Caption: MHC Class I antigen presentation pathway for NP(147-155) epitope.
References
- 1. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice | springermedizin.de [springermedizin.de]
- 2. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mucosal Vaccination with Recombinant Adenovirus Encoding Nucleoprotein Provides Potent Protection against Influenza Virus Infection | PLOS One [journals.plos.org]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Protective Efficacy of the Conserved NP, PB1, and M1 Proteins as Immunogens in DNA- and Vaccinia Virus-Based Universal Influenza A Virus Vaccines in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Self-Amplifying mRNA Vaccines Expressing Multiple Conserved Influenza Antigens Confer Protection against Homologous and Heterosubtypic Viral Challenge | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. Enhanced protective immunity against H5N1 influenza virus challenge by vaccination with DNA expressing a chimeric hemagglutinin in combination with an MHC class I-restricted epitope of nucleoprotein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
Methodological & Application
Application Notes and Protocols: In Vitro T-Cell Stimulation Using Influenza NP (147-155) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cellular immunity is critical for understanding infectious diseases and developing novel vaccines and immunotherapies. T-cell activation is a highly specific process initiated by the interaction of a T-cell receptor (TCR) with a peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC). The nucleoprotein (NP) of the influenza A virus is a highly conserved internal protein, making it a key target for cytotoxic T-lymphocyte (CTL) responses. The specific peptide fragment spanning amino acids 147-155 of the influenza NP is a well-characterized, immunodominant epitope.
This document provides detailed protocols for the in vitro stimulation of T-cells using the Influenza NP (147-155) peptide. It covers methodologies for assessing T-cell activation through cytokine secretion and proliferation assays and includes representative data and experimental parameters.
Peptide Specifications:
-
Sequence: Thr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val (TYQRTRALV)[1][2][3][4]
-
MHC Restriction: It is critical to note that this peptide is a well-established H-2Db and Kd-restricted epitope in BALB/c mice .[1][5][6] Its use is primarily intended for studies involving murine T-cells from this mouse strain. It is not an appropriate stimulant for non-transgenic human T-cells.
Key Applications
-
Vaccine Efficacy Studies: Evaluating the induction of influenza-specific T-cell responses following vaccination.
-
Immunotherapy Monitoring: Assessing the cellular immune response in pre-clinical models.
-
Basic Research: Investigating the mechanisms of T-cell activation, memory formation, and cytotoxic function.
-
Assay Control: Serving as a positive control for antigen-specific T-cell activation in murine studies.
Data Presentation: Quantitative Parameters for T-Cell Stimulation
The following tables summarize typical quantitative parameters for various T-cell assays using the Influenza NP (147-155) peptide. These values should be optimized for specific experimental conditions.
Table 1: Recommended Reagent Concentrations
| Reagent | Recommended Concentration | Application(s) |
| Influenza NP (147-155) Peptide | 1 - 10 µg/mL | ELISpot, ICS, Proliferation |
| Anti-CD28 Antibody (Co-stimulation) | 1 µg/mL | Proliferation Assays[7] |
| Brefeldin A (Golgi Block) | 1 - 10 µg/mL | Intracellular Cytokine Staining (ICS)[8][9] |
| Phytohemagglutinin (PHA) / PMA & Ionomycin | Varies (see manufacturer) | Positive Control for all assays[6][10] |
Table 2: Typical Experimental Conditions for T-Cell Assays
| Parameter | IFN-γ ELISpot Assay | Intracellular Cytokine Staining (ICS) | T-Cell Proliferation (CFSE) Assay |
| Cell Type | Mouse Splenocytes or PBMCs | Mouse Splenocytes or PBMCs | Mouse Splenocytes or Purified T-Cells |
| Cell Density | 2-5 x 10^5 cells/well | 1-2 x 10^6 cells/mL | 1-5 x 10^5 T-cells/well |
| Incubation Time | 18 - 24 hours[6][8][11] | 5 - 6 hours (total)[8][9] | 4 days[12] |
| Key Readout | Spot Forming Units (SFUs) per 10^6 cells | % of Cytokine-positive CD8+ T-cells | CFSE dilution (Proliferation Index) |
| Expected Baseline | <10 SFU / 10^6 splenocytes[6] | Low to undetectable % | Minimal dilution |
| Expected Response | Significant increase in SFUs vs. control[6] | Measurable % of IFN-γ+ CD8+ T-cells | Clear peaks of diluted CFSE |
Signaling and Experimental Workflow Visualizations
The following diagrams illustrate the key pathways and workflows involved in T-cell stimulation experiments.
Figure 1: Simplified T-Cell Activation Pathway.
Figure 2: General Experimental Workflow.
Figure 3: Logic for Assay Selection.
Experimental Protocols
Protocol 1: Preparation of Murine Splenocytes
This protocol describes the isolation of single-cell suspensions from a mouse spleen, which serve as the source for antigen-presenting cells and T-cells.
Materials:
-
Mouse Spleen
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
ACK Lysis Buffer
-
Petri dish and syringe plunger
Method:
-
Aseptically harvest the spleen from a BALB/c mouse and place it in a petri dish containing 5 mL of RPMI-1640 medium.
-
Gently mash the spleen through the 70 µm cell strainer using the plunger end of a syringe.
-
Rinse the strainer with an additional 10 mL of medium to collect the remaining cells.
-
Centrifuge the cell suspension at 300 x g for 7 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 2 mL of ACK Lysis Buffer and incubate for 2-3 minutes at room temperature to lyse red blood cells.
-
Add 10 mL of RPMI-1640 medium to neutralize the ACK buffer and centrifuge again.
-
Resuspend the pellet in fresh medium, perform a cell count (e.g., using a hemocytometer and trypan blue), and adjust to the desired concentration for your assay. Cell viability should be >90%.
Protocol 2: IFN-γ ELISpot Assay
This assay quantifies the frequency of IFN-γ-secreting T-cells upon peptide stimulation.
Materials:
-
96-well PVDF membrane plates, pre-coated with anti-IFN-γ capture antibody
-
Splenocyte suspension
-
Influenza NP (147-155) peptide stock
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) conjugate
-
BCIP/NBT substrate
Method:
-
Plate Preparation: Prepare the antibody-coated plates according to the manufacturer's instructions. Typically, this involves washing the pre-coated plate and blocking with cell culture medium for at least 2 hours at 37°C.[10][13]
-
Cell Plating: Decant the blocking medium. Add 2-5 x 10^5 splenocytes in 100 µL of medium to each well.[8][14]
-
Stimulation: Add 100 µL of medium containing the NP (147-155) peptide at 2x the final concentration (e.g., 2-20 µg/mL). Include negative control wells (cells with no peptide) and positive control wells (cells with PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[8][11] Do not disturb the plates during incubation to ensure distinct spot formation.[11]
-
Detection: a. Decant cells and wash the plate thoroughly with PBS containing 0.01% Tween 20.[11] b. Add 100 µL of biotinylated detection antibody (e.g., 2 µg/mL) to each well and incubate for 2 hours at 37°C.[10] c. Wash the plate again. Add 100 µL of Streptavidin-ALP conjugate (e.g., 1:1000 dilution) and incubate for 45 minutes at room temperature.[10][14] d. Perform final washes, first with PBS/Tween 20 and then with PBS alone.[14]
-
Development: Add 100 µL of BCIP/NBT substrate and monitor for the appearance of dark spots (typically 5-10 minutes). Stop the reaction by washing extensively with running water.[10]
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. Express results as Spot Forming Units (SFU) per million cells.
Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the simultaneous identification of cell phenotype (e.g., CD8+) and cytokine production (e.g., IFN-γ, TNF-α) at the single-cell level.
Materials:
-
Splenocyte suspension
-
Influenza NP (147-155) peptide stock
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD8, anti-IFN-γ, anti-TNF-α)
-
Fixable Viability Dye
-
Fixation/Permeabilization Buffer
Method:
-
Stimulation: In a 96-well U-bottom plate or culture tubes, add 1-2 x 10^6 splenocytes per condition.[15]
-
Add the NP (147-155) peptide to a final concentration of 1-10 µg/mL. Include negative and positive controls.
-
Inhibit Secretion: For the final 4-5 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture to cause cytokines to accumulate intracellularly.[8][16]
-
Surface Staining: a. Harvest cells and wash with FACS buffer (PBS + 2% FBS). b. Stain with a fixable viability dye to exclude dead cells from analysis. c. Stain with surface antibodies (e.g., anti-CD3, anti-CD8) for 20-30 minutes at 4°C.
-
Fixation and Permeabilization: a. Wash the cells to remove excess antibodies. b. Resuspend cells in a fixation/permeabilization buffer and incubate for 20 minutes at room temperature.[17] This step fixes the cells and allows antibodies to access intracellular targets.
-
Intracellular Staining: a. Wash the cells with Permeabilization/Wash buffer. b. Add intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α) and incubate for 30 minutes at room temperature.[17]
-
Acquisition: Wash the cells a final time and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Gate on live, single cells, followed by CD3+ and CD8+ lymphocytes. Determine the percentage of CD8+ T-cells that are positive for IFN-γ and/or other cytokines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Influenza NP (147-155) peptide [novoprolabs.com]
- 3. Induction of Long-Term Memory CD8+ T Cells for Recall of Viral Clearing Responses against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. genscript.com [genscript.com]
- 6. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice | springermedizin.de [springermedizin.de]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. mdpi.com [mdpi.com]
- 9. stemcell.com [stemcell.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mucosalimmunology.ch [mucosalimmunology.ch]
- 13. Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 15. anilocus.com [anilocus.com]
- 16. viroclinics.com [viroclinics.com]
- 17. Frontiers | Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium [frontiersin.org]
Application Notes and Protocols for ELISPOT Assay: Detecting Influenza NP (147-155) Specific T-Cells
These application notes provide a detailed protocol for the Enzyme-Linked Immunospot (ELISPOT) assay to identify and quantify Influenza Nucleoprotein (NP) (147-155) specific T-cells, primarily focusing on Interferon-gamma (IFN-γ) secreting cells. This assay is a highly sensitive method for detecting rare antigen-specific T-cells, making it a valuable tool in vaccine development and immunology research.[1][2][3]
Introduction
The ELISPOT assay is a powerful technique for monitoring T-cell immune responses at the single-cell level.[3] It allows for the visualization and enumeration of individual cells that secrete a specific cytokine, such as IFN-γ, upon stimulation with a specific antigen.[2][3] In this protocol, the H-2d restricted class I peptide NP (147-155) (TYQRTRALV) is used to stimulate cytotoxic T lymphocytes (CTLs) from BALB/c mice that have been previously exposed to Influenza A virus.[4][5] The high sensitivity of this assay makes it particularly useful for studying the small populations of cells involved in specific immune responses.[6]
Principle of the Assay
The ELISPOT assay is based on the principle of an enzyme-linked immunosorbent assay (ELISA). A 96-well plate with a polyvinylidene difluoride (PVDF) membrane is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).[3][6] Isolated immune cells, such as peripheral blood mononuclear cells (PBMCs) or splenocytes, are then added to the wells along with the NP (147-155) peptide.[6][7] If the cells are specific to the peptide, they will be stimulated to secrete IFN-γ. The secreted cytokine is captured by the antibody on the membrane in the immediate vicinity of the secreting cell.[6][7] After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope on the cytokine is added.[6] This is followed by the addition of an enzyme-conjugate (e.g., streptavidin-horseradish peroxidase) and a substrate that precipitates, forming a colored spot at the site of cytokine secretion.[6] Each spot represents a single cytokine-secreting cell.[3]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Category | Item | Supplier Example | Catalog Number Example |
| Plates | 96-well PVDF membrane ELISPOT plates | Merck | MSIPS4510[6] |
| Antibodies & Conjugates | Mouse IFN-γ ELISPOT kit (containing capture Ab, detection Ab, and streptavidin-HRP) | Mabtech | 3321-2A[1] |
| Human IFN-γ ELISPOT kit | Mabtech | 3420-2A[1] | |
| Peptide | Influenza NP (147-155) peptide (TYQRTRALV) | Commercially synthesized | N/A |
| Cells | Peripheral Blood Mononuclear Cells (PBMCs) or Splenocytes | Isolated from subject | N/A |
| Positive Control | Phytohemagglutinin (PHA) or Phorbol 12-myristate 13-acetate (PMA) and Ionomycin | Sigma-Aldrich | P1686, 79346, I9657[1][8] |
| Cell Culture Media | RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine | Gibco/Thermo Fisher Scientific | N/A |
| Buffers & Solutions | Sterile 1x PBS | In-house preparation or commercial | N/A |
| Coating Buffer (0.5 M carbonate-bicarbonate, pH 9.6) | In-house preparation | N/A | |
| Blocking Solution (Culture medium with 10% FBS) | In-house preparation | N/A | |
| Wash Buffer (PBS with 0.05% Tween 20) | In-house preparation | N/A | |
| Substrate (e.g., AEC or BCIP/NBT) | Sigma-Aldrich | A5754, B5655[1][9] | |
| Other | 35% or 70% Ethanol (B145695) | N/A | N/A |
| CO2 Incubator | N/A | N/A | |
| ELISPOT Reader | Autoimmun Diagnostika GmbH | AID EliSpot Reader classic[1] |
Experimental Protocol
This protocol outlines the key steps for performing an IFN-γ ELISPOT assay to detect NP (147-155) specific T-cells.
Day 1: Plate Preparation
-
Pre-wet the Membrane : Add 15-35 µL of 35% or 70% ethanol to each well of the 96-well PVDF plate and incubate for 1 minute at room temperature.[6][10]
-
Wash : Discard the ethanol and wash the plate 3 times with 150-200 µL of sterile 1x PBS per well.[6]
-
Coat with Capture Antibody : Dilute the anti-IFN-γ capture antibody to the recommended concentration (e.g., 2-15 µg/mL) in sterile coating buffer.[1] Add 75-100 µL of the diluted antibody to each well.[1][9]
-
Incubate : Seal the plate and incubate overnight at 4-8°C.[1]
Day 2: Cell Incubation
-
Wash and Block : Discard the capture antibody solution and wash the plate 5 times with sterile wash buffer (PBS with 0.05% Tween 20).[1] Add 200 µL of blocking solution (e.g., RPMI-1640 with 10% FBS) to each well and incubate for at least 2 hours at room temperature.[11]
-
Prepare Cell Suspension : Prepare a single-cell suspension of PBMCs or splenocytes in complete culture medium. A typical cell density to seed is between 2 x 10^5 and 5 x 10^5 cells per well.[5][6]
-
Prepare Stimulants :
-
Test Wells : Dilute the NP (147-155) peptide in complete culture medium to a working concentration. A final concentration of 5-10 µg/mL is commonly used.[4][5][6]
-
Positive Control : Prepare a solution of PHA (e.g., 5 µg/mL) or PMA (e.g., 1 ng/mL) and Ionomycin (e.g., 500 ng/mL) in complete culture medium.[8]
-
Negative Control : Use complete culture medium alone.
-
-
Plate Cells and Stimulants : Discard the blocking solution from the plate. Add 100 µL of the cell suspension to the appropriate wells. Then, add 100 µL of the corresponding stimulant (NP peptide, positive control, or negative control) to the wells. The final volume in each well should be 200 µL.
-
Incubate : Cover the plate and incubate for 18-24 hours at 37°C in a 5% CO2 humidified incubator.[5][6] It is crucial not to disturb the plates during this incubation to avoid the formation of poorly defined spots.[6][12]
Day 3: Detection and Development
-
Wash : Discard the cells by flicking the plate and wash 6 times with wash buffer.
-
Add Detection Antibody : Dilute the biotinylated anti-IFN-γ detection antibody in a suitable buffer (e.g., PBS with 0.5% BSA). Add 50-100 µL of the diluted detection antibody to each well.[6]
-
Incubate : Seal the plate and incubate for 2 hours at 37°C or overnight at 4°C.[6]
-
Wash : Discard the detection antibody solution and wash the plate 3-6 times with wash buffer.[6]
-
Add Enzyme Conjugate : Dilute the streptavidin-HRP in a suitable buffer and add 50-100 µL to each well. Incubate for 45-60 minutes at room temperature.[6]
-
Final Wash : Discard the enzyme conjugate solution. Wash 3 times with wash buffer, followed by 3 washes with PBS only, as Tween 20 can interfere with substrate development.[6]
-
Develop Spots : Prepare the substrate solution (e.g., AEC or BCIP/NBT) according to the manufacturer's instructions. Add 100 µL of the substrate solution to each well and monitor for the appearance of spots (typically 5-30 minutes).
-
Stop Reaction : Stop the reaction by washing the plate thoroughly with distilled water.[9]
-
Dry and Read : Allow the plate to air-dry completely in the dark. The spots can be counted using a dissecting microscope or an automated ELISPOT reader.[9]
Data Presentation
The results of an ELISPOT assay are typically presented as the number of Spot Forming Units (SFU) per million cells.
| Well Condition | Cell Number per Well | Stimulant | Stimulant Concentration | Expected Outcome | Example SFU/10^6 Cells |
| Negative Control | 2 x 10^5 | Medium Alone | N/A | Low to no spots | < 10 |
| Positive Control | 2 x 10^5 | PHA | 5 µg/mL | High number of spots | > 500 |
| Test Wells | 2 x 10^5 | NP (147-155) Peptide | 10 µg/mL | Variable, depends on immune status | 50 - 1000+ |
Data Analysis and Interpretation
The analysis of ELISPOT data requires careful consideration to ensure accuracy and reproducibility.[13][14]
-
Spot Counting : An automated ELISPOT reader with appropriate software is recommended for objective and accurate spot counting.[13][14] The software can be set to distinguish true spots from background noise based on size, shape, and intensity.
-
Calculating SFU : The number of antigen-specific T-cells is expressed as SFU per million input cells. The calculation is as follows:
-
SFU per 10^6 cells = (Number of spots in test well - Number of spots in negative control well) x (1,000,000 / Number of cells per well)
-
-
Criteria for a Positive Response : A positive response is generally defined as the number of spots in the test well being significantly higher than in the negative control well (e.g., at least twice the background and a minimum of 10 spots). Statistical tests, such as the T-test, can be used to determine significance.[2]
Troubleshooting
Common issues and their potential solutions are outlined below.[10][12][15][16]
| Problem | Possible Cause | Solution |
| High Background | Inadequate washing; contaminated reagents; too many cells per well. | Increase the number and vigor of wash steps; filter reagents; optimize cell number.[10][12] |
| No or Few Spots | Inactive cells; incorrect peptide concentration; insufficient incubation time. | Check cell viability; optimize peptide concentration; increase incubation time.[10][15] |
| Poorly Defined Spots | Plate was moved during incubation; improper washing technique. | Ensure the plate is not disturbed during incubation; use a gentle washing technique.[6][10] |
| Confluent Spots | Too many secreting cells; over-stimulation. | Reduce the number of cells per well; decrease the concentration of the stimulant.[10] |
Visualizations
ELISPOT Experimental Workflow
Caption: Workflow of the IFN-γ ELISPOT assay.
Cellular Signaling and Spot Formation
Caption: Cellular interactions leading to spot formation.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. Statistical analysis of ELISPOT assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELISPOT protocol | Abcam [abcam.com]
- 4. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice | springermedizin.de [springermedizin.de]
- 5. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8617821B2 - Assay method for peptide specific T-cells - Google Patents [patents.google.com]
- 8. abcam.com [abcam.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. abcam.co.jp [abcam.co.jp]
- 11. Human IFN-γ ELISPOT Pair [bdbiosciences.com]
- 12. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 13. Image analysis and data management of ELISPOT assay results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. immunospot.com [immunospot.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Note: Intracellular Cytokine Staining for IFN-γ in Response to Influenza NP (147-155) Peptide
Audience: This document is intended for researchers, scientists, and drug development professionals involved in cellular immunology, vaccine development, and infectious disease research.
Introduction
Intracellular cytokine staining (ICS) is a powerful flow cytometry-based technique used to identify and quantify cytokine-producing cells at a single-cell level. This method is crucial for analyzing antigen-specific T cell responses, which are a key component of adaptive immunity against viral infections like influenza. By stimulating peripheral blood mononuclear cells (PBMCs) or other isolated immune cells with a specific peptide epitope, such as the immunodominant peptide from the influenza A virus nucleoprotein (NP), NP (147-155), it is possible to measure the frequency and phenotype of T cells that respond by producing cytokines like Interferon-gamma (IFN-γ).[1][2] This application note provides a detailed protocol for performing ICS to detect IFN-γ production in CD8+ T cells following stimulation with the NP (147-155) peptide.
Principle of the Method
The assay involves several key steps. First, isolated immune cells are stimulated ex vivo with the antigen of interest—in this case, the NP (147-155) peptide.[2][3] During this stimulation period, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to block the secretion of newly synthesized cytokines, causing them to accumulate within the cell's cytoplasm and Golgi apparatus.[4][5] Following stimulation, cells are stained for cell surface markers (e.g., CD3, CD8) to identify the T cell populations of interest. The cells are then fixed to preserve their cellular state and permeabilized to allow antibodies to access intracellular targets. Finally, fluorophore-conjugated antibodies specific for IFN-γ are used to stain the intracellular cytokine. The cells are then analyzed by flow cytometry to determine the percentage of IFN-γ-positive cells within specific T cell subsets (e.g., CD3+CD8+).[6][7]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for intracellular cytokine staining and the logical relationship of antigen presentation leading to IFN-γ production.
Caption: High-level workflow for intracellular cytokine staining.
Caption: Logical relationship of antigen presentation and T cell activation.
Materials and Reagents
The following tables summarize the necessary reagents and equipment for the protocol.
Table 1: Reagents and Consumables
| Reagent | Recommended Source/Catalog # | Notes |
|---|---|---|
| Ficoll-Paque PLUS | GE Healthcare | For PBMC isolation. |
| RPMI-1640 Medium | Gibco/Thermo Fisher | Supplement with 10% FBS, Pen/Strep, HEPES. |
| Fetal Bovine Serum (FBS) | - | Heat-inactivated. |
| Influenza NP (147-155) Peptide | - | Reconstitute in DMSO or water as per datasheet. |
| BD GolgiPlug™ (Brefeldin A) | BD Biosciences, Cat# 555029 | Protein transport inhibitor.[5][8] |
| PMA (Phorbol 12-myristate 13-acetate) | Sigma-Aldrich, Cat# P8139 | For positive control stimulation.[6][7] |
| Ionomycin | Sigma-Aldrich, Cat# I9657 | For positive control stimulation.[6][7] |
| Anti-CD3 Antibody (Fluorochrome-conjugated) | BioLegend, BD Biosciences, etc. | For T cell identification. |
| Anti-CD8 Antibody (Fluorochrome-conjugated) | BioLegend, BD Biosciences, etc. | For cytotoxic T cell identification. |
| Live/Dead Fixable Viability Dye | Thermo Fisher, BioLegend | To exclude dead cells from analysis. |
| BD Cytofix/Cytoperm™ Kit | BD Biosciences, Cat# 554715 | For fixation and permeabilization.[6][7] |
| Anti-IFN-γ Antibody (Fluorochrome-conjugated) | BD Biosciences, Cat# 554412 | Choose a bright fluorophore (e.g., PE, APC).[6][7][8] |
| Isotype Control for IFN-γ Antibody | BD Biosciences, Cat# 554685 | To control for non-specific antibody binding.[6][7][8] |
| FACS Staining Buffer | - | PBS with 2% FBS and 0.09% sodium azide. |
| 96-well U-bottom plates | - | For cell culture and staining. |
Table 2: Equipment
| Equipment | Purpose |
|---|---|
| Flow Cytometer | Cell analysis and data acquisition. |
| Centrifuge (with plate rotor) | Cell pelleting and washing steps. |
| CO₂ Incubator | Cell culture and stimulation (37°C, 5% CO₂). |
| Biosafety Cabinet | Aseptic cell handling. |
| Hemocytometer or Automated Cell Counter | Accurate cell counting. |
| Multichannel Pipettes | Efficient liquid handling in 96-well plates. |
Detailed Experimental Protocol
Day 1: PBMC Isolation and Stimulation
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard procedures.
-
Cell Counting and Viability: Wash the isolated PBMCs twice with RPMI-1640. Count the cells and assess viability using trypan blue exclusion. Viability should be >95%.[9]
-
Cell Plating: Resuspend cells in complete RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/mL. Add 100 µL of the cell suspension (1-2 x 10⁵ cells) to each well of a 96-well U-bottom plate.[1]
-
Prepare Stimuli: Prepare the following stimulation conditions in separate tubes.
Table 3: Stimulation Conditions
Condition Reagent Final Concentration Purpose Unstimulated (Negative Control) Medium + DMSO Vehicle match to peptide Measures baseline IFN-γ Peptide Stimulation NP (147-155) Peptide 1-5 µg/mL Antigen-specific stimulation | Positive Control | PMA + Ionomycin | 50 ng/mL + 1 µg/mL | Polyclonal, antigen-independent stimulation[10] |
-
Cell Stimulation: Add the appropriate stimulus to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Add Protein Transport Inhibitor: Add Brefeldin A (e.g., BD GolgiPlug™) to all wells at the recommended concentration (e.g., 1 µL per 1 mL of culture volume).
-
Continue Incubation: Return the plate to the incubator and incubate for an additional 4-6 hours. The total stimulation time should be between 5 and 8 hours.[5][10]
Day 2: Staining and Flow Cytometry
-
Wash Cells: Centrifuge the plate at 300-500 x g for 5 minutes. Discard the supernatant.
-
Surface Staining:
-
Resuspend cells in 50 µL of FACS buffer containing the Live/Dead viability dye and fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer, centrifuging at 300-500 x g for 5 minutes between washes.
-
-
Fixation and Permeabilization:
-
Following the manufacturer's instructions for the fixation/permeabilization kit (e.g., BD Cytofix/Cytoperm™), resuspend the cell pellet in 100 µL of fixation/permeabilization solution.[6]
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of 1X Perm/Wash buffer provided in the kit.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 50 µL of 1X Perm/Wash buffer containing the fluorochrome-conjugated anti-IFN-γ antibody and its corresponding isotype control (in separate wells).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of 1X Perm/Wash buffer.
-
-
Final Resuspension: Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Acquisition: Acquire the samples on a flow cytometer as soon as possible. If necessary, cells can be stored at 4°C in the dark for a few hours before acquisition.[11]
Data Analysis and Expected Results
A sequential gating strategy is essential for accurate analysis.[12]
-
Singlet Gate: Gate on single cells using FSC-A vs FSC-H to exclude doublets.
-
Viability Gate: Gate on live cells by excluding cells that have taken up the viability dye.
-
Lymphocyte Gate: Gate on the lymphocyte population based on FSC-A and SSC-A.
-
T Cell Gating: From the lymphocyte gate, identify CD3+ T cells.
-
CD8+ T Cell Gating: From the CD3+ gate, identify the CD8+ T cell population.
-
IFN-γ Analysis: Within the CD8+ T cell population, quantify the percentage of cells positive for IFN-γ. Use the unstimulated and isotype controls to set the positive gate.[13]
Table 4: Sample Data Presentation
| Sample ID | Condition | % Live Cells | % CD3+ of Lymphocytes | % CD8+ of CD3+ | % IFN-γ+ of CD8+ |
|---|---|---|---|---|---|
| Donor 1 | Unstimulated | 96.2 | 75.1 | 30.5 | 0.05 |
| Donor 1 | NP (147-155) | 95.8 | 74.8 | 31.0 | 1.25 |
| Donor 1 | PMA/Ionomycin | 91.5 | 73.5 | 29.8 | 45.7 |
| Donor 2 | Unstimulated | 97.1 | 68.9 | 25.4 | 0.02 |
| Donor 2 | NP (147-155) | 96.5 | 69.2 | 25.1 | 0.08 |
| Donor 2 | PMA/Ionomycin | 90.3 | 67.7 | 24.9 | 38.9 |
Note: Data are for illustrative purposes only. Actual percentages will vary significantly between donors.
Troubleshooting
Table 5: Common Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No/Weak IFN-γ Signal in Positive Control | Inactive PMA/Ionomycin. | Prepare fresh PMA/Ionomycin stocks. |
| Insufficient stimulation time. | Optimize stimulation time (kinetics study from 4 to 24 hours).[10] | |
| Ineffective protein transport inhibitor. | Ensure Brefeldin A/Monensin is added correctly and is not expired. | |
| High Background in Unstimulated Control | Cell death leading to non-specific antibody binding. | Ensure high cell viability; use a viability dye to exclude dead cells during analysis.[13] |
| Poorly titrated antibodies. | Titrate all antibodies to determine the optimal concentration that maximizes signal-to-noise.[13] | |
| No Antigen-Specific Signal | Donor may not have responding T cells. | Screen multiple donors; use a positive control peptide pool (e.g., CEF).[14] |
| Peptide degradation. | Use fresh or properly stored peptide stocks. | |
| Epitopes on surface markers destroyed by fixation. | Stain for sensitive surface markers before fixation and permeabilization.[13] | |
| Poor Cell Recovery | Excessive centrifugation speed. | Do not exceed 500 x g during wash steps. |
| | Cell clumping. | Gently vortex or pipette to mix; consider adding EDTA to wash buffers.[15] |
References
- 1. anilocus.com [anilocus.com]
- 2. Targeting the MR1-MAIT cell axis improves vaccine efficacy and affords protection against viral pathogens | PLOS Pathogens [journals.plos.org]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 5. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 14. stemcell.com [stemcell.com]
- 15. iti.stanford.edu [iti.stanford.edu]
Application Notes and Protocols for In Vivo Cytotoxicity Assay Using NP (147-155) Pulsed Target Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting an in vivo cytotoxicity assay using target cells pulsed with the influenza nucleoprotein (NP) peptide 147-155. This assay is a powerful tool to quantify the antigen-specific cytotoxic T lymphocyte (CTL) activity directly in a living organism, providing crucial insights into the efficacy of vaccines and immunotherapies.
Introduction
The in vivo cytotoxicity assay, often referred to as an in vivo CTL assay, is a standard method to evaluate the functional capacity of antigen-specific CD8+ T cells to kill target cells in a physiological setting. The assay involves the adoptive transfer of two populations of syngeneic target cells into recipient mice. One population is pulsed with a specific peptide epitope, in this case, the influenza A virus nucleoprotein peptide NP(147-155) (TYQRTRALV), making them targets for NP-specific CTLs. The second population serves as an internal control and is either unpulsed or pulsed with an irrelevant peptide.[1] Both cell populations are differentially labeled with fluorescent dyes, typically carboxyfluorescein succinimidyl ester (CFSE) at high and low concentrations.[1][2] After a defined period, tissues such as the spleen are harvested, and the ratio of the two cell populations is analyzed by flow cytometry.[3][4] A reduction in the ratio of peptide-pulsed target cells compared to control cells indicates specific killing by CTLs.[4]
This method is highly relevant for assessing the cellular immune response generated by influenza vaccines or infections and for evaluating the potential of novel immunomodulatory drugs to enhance or suppress CTL activity.
Experimental Overview and Signaling Pathway
The fundamental principle of this assay relies on the ability of in vivo-primed CD8+ CTLs to recognize and eliminate target cells presenting a specific peptide-MHC class I complex.
Experimental Workflow
The overall workflow consists of preparing target cells, injecting them into recipient mice that have been previously immunized or infected to generate NP-specific CTLs, and finally, analyzing the specific lysis of the target cells.
Caption: Experimental workflow for the in vivo cytotoxicity assay.
CTL Signaling Pathway for Target Cell Killing
Upon recognition of the NP(147-155) peptide presented by MHC class I on the target cell, the T cell receptor (TCR) on the CD8+ CTL initiates a signaling cascade. This leads to the phosphorylation of downstream molecules like ZAP-70 and ultimately results in the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target cell.[5][6]
Caption: CTL-mediated killing signaling pathway.
Materials and Reagents
Data Presentation: Key Experimental Parameters
The following table summarizes typical quantitative data and parameters used in the assay.
| Parameter | Value/Range | Reference(s) |
| Recipient Mice | BALB/c (H-2d) or C57BL/6 | [7][8] |
| Immunization | Influenza virus infection, DNA vaccine, or peptide-adjuvant | [1][9][10] |
| Target Cells | Syngeneic splenocytes from naïve mice | [11] |
| NP(147-155) Peptide | Sequence: TYQRTRALV | [11][12] |
| Peptide Pulsing Conc. | 1 - 10 µg/ml (or ~1 - 9 µM) | [2][11][12] |
| CFSE Labeling (Target) | 0.5 - 5 µM (CFSEhigh) | [2][11][13] |
| CFSE Labeling (Control) | 0.025 - 0.5 µM (CFSElow) | [8][11] |
| Cell Injection Number | 5 x 106 - 1 x 107 cells per mouse (total) | [2][14] |
| Injection Route | Intravenous (i.v.) | [3] |
| In Vivo Incubation Time | 4 - 18 hours | [2][14] |
| Organ for Analysis | Spleen | [3][4] |
Detailed Experimental Protocols
Protocol 1: Preparation of Target Cells
-
Isolate Splenocytes: Euthanize naïve, syngeneic donor mice and aseptically remove the spleens. Prepare a single-cell suspension by mechanical disruption through a 70 µm cell strainer.
-
Lyse Red Blood Cells (RBCs): Resuspend the cell pellet in RBC lysis buffer (e.g., ACK buffer) and incubate for 3-5 minutes at 37°C. Quench the reaction with excess PBS or RPMI medium.
-
Wash and Count: Wash the cells twice with PBS. Count the viable cells using a hemocytometer or automated cell counter.
-
Peptide Pulsing:
-
Split the splenocytes into two populations.
-
Target Population: Resuspend cells at 5 x 106 cells/ml in serum-free RPMI medium containing 1-10 µg/ml of NP(147-155) peptide.[15]
-
Control Population: Resuspend the other half of the cells in serum-free RPMI medium alone or with an irrelevant control peptide.
-
Incubate both populations for 60-90 minutes at 37°C in a CO2 incubator.[11][15]
-
-
Fluorescent Labeling:
-
Wash the cells twice with PBS to remove excess peptide.
-
Resuspend the target population in pre-warmed PBS containing a high concentration of CFSE (e.g., 3 µM).[11]
-
Resuspend the control population in pre-warmed PBS containing a low concentration of CFSE (e.g., 0.5 µM).[11]
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding an equal volume of cold complete RPMI medium (containing 10% FBS).
-
-
Final Preparation:
-
Wash the cells three times with ice-cold PBS or complete medium to remove unbound CFSE.
-
Count each cell population accurately.
-
Mix the CFSEhigh (target) and CFSElow (control) populations at a 1:1 ratio.[2]
-
Resuspend the final cell mixture in sterile PBS at the desired concentration for injection (e.g., 5 x 107 cells/ml for a 200 µl injection volume containing 1 x 107 total cells). Keep cells on ice until injection.
-
Protocol 2: In Vivo Killing and Analysis
-
Recipient Mice: Use mice that have been previously immunized (e.g., 7-14 days post-infection with influenza virus) to generate NP(147-155)-specific CTLs.[1] Naïve or PBS-injected mice should be used as negative controls.
-
Adoptive Transfer: Inject 100-200 µl of the 1:1 target/control cell mixture (containing 5-10 x 106 total cells) into the lateral tail vein of each recipient mouse.[2]
-
In Vivo Incubation: Return the mice to their cages for a period of 4 to 18 hours. The optimal time depends on the strength of the CTL response and should be determined empirically.[2][14]
-
Tissue Harvest: Euthanize the mice according to approved protocols. Aseptically harvest the spleens.
-
Sample Processing: Prepare single-cell suspensions from the spleens as described in Protocol 1 (steps 1-3).
-
Flow Cytometry:
-
Acquire at least 100,000 to 500,000 events per sample on a flow cytometer.
-
Gate on the live lymphocyte population based on forward and side scatter.
-
Create a histogram of the CFSE fluorescence intensity to distinguish the CFSElow (control) and CFSEhigh (target) populations.
-
Determine the number of events in each peak.
-
Protocol 3: Data Analysis
-
Calculate Ratios: For each mouse, calculate the ratio of target to control cells:
-
Ratio = (% CFSEhigh cells / % CFSElow cells)
-
-
Calculate Percent Specific Lysis: The percentage of specific killing is calculated by comparing the ratio in immunized mice to the ratio in control (naïve) mice.
-
Percent Specific Lysis = [1 - (Ratioimmunized / Rationaïve)] x 100
-
Conclusion
The in vivo cytotoxicity assay using NP(147-155) pulsed target cells is a robust and physiologically relevant method for measuring antigen-specific CTL function. The detailed protocols and parameters provided herein serve as a comprehensive guide for researchers in immunology and drug development. Careful optimization of peptide concentration, incubation times, and cell numbers is crucial for obtaining reliable and reproducible results. This assay remains a cornerstone for the preclinical evaluation of T-cell-based vaccines and immunotherapies targeting influenza and other viral pathogens.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Function for the Streptococcus pneumoniae Aminopeptidase N: Inhibition of T Cell Effector Function through Regulation of TCR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Function for the Streptococcus pneumoniae Aminopeptidase N: Inhibition of T Cell Effector Function through Regulation of TCR Signaling [frontiersin.org]
- 7. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discordant rearrangement of primary and anamnestic CD8+ T cell responses to influenza A viral epitopes upon exposure to bacterial superantigens: Implications for prophylactic vaccination, heterosubtypic immunity and superinfections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Control of mucosal virus infection by influenza nucleoprotein-specific CD8+ cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Magnitude of Local Immunity in the Lungs of Mice Induced by Live Attenuated Influenza Vaccines Is Determined by Local Viral Replication and Induction of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Self-Amplifying mRNA Vaccines Expressing Multiple Conserved Influenza Antigens Confer Protection against Homologous and Heterosubtypic Viral Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
Application of NP (147-155) in Universal Influenza Vaccine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza virus nucleoprotein (NP) is a highly conserved internal antigen across various influenza A virus subtypes, making it a prime target for the development of a universal influenza vaccine. The cytotoxic T-lymphocyte (CTL) epitope NP (147-155), with the amino acid sequence TYQRTRALV, is an immunodominant epitope in BALB/c (H-2d) mice.[1][2] This epitope has been extensively studied for its ability to elicit robust, cross-reactive CD8+ T cell responses, which are crucial for clearing virally infected cells and providing heterosubtypic immunity.[1][3] Unlike traditional vaccines that primarily induce strain-specific antibodies against the variable surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), a universal vaccine targeting conserved epitopes like NP (147-155) aims to provide broad and long-lasting protection against diverse influenza A strains.[4][5]
These application notes provide an overview of the utility of the NP (147-155) epitope in preclinical universal influenza vaccine research, supported by quantitative data from various studies and detailed experimental protocols.
Data Presentation: Immunogenicity and Efficacy of NP (147-155)-Based Vaccines
The following tables summarize key quantitative data from studies investigating vaccine strategies incorporating the NP (147-155) epitope. These results highlight the epitope's capacity to induce potent cellular immune responses and confer protection against influenza virus challenge.
Table 1: Induction of NP (147-155)-Specific T Cell Responses
| Vaccine Platform | Adjuvant/Vector | Dose | Animal Model | Assay | Result (per 10^6 splenocytes) | Reference |
| Recombinant NP (rNP) | E. coli expressed | 90 µg | BALB/c mice | IFN-γ ELISPOT | 19 ± 1 SFC | [1] |
| Recombinant Vaccinia Virus (RVJ1175NP) | Tiantan strain | - | BALB/c mice | IFN-γ ELISPOT | 35 ± 1 SFC | [1] |
| Recombinant Adenovirus (rAd/NP) | - | 10^8 PFU (intranasal) | BALB/c mice | Kd/NP147-155 Tetramer Staining | Significant increase in tetramer-specific CD8+ T cells in lungs | [6] |
| Split Virus Vaccine | R4Pam2Cys | - | BALB/c mice | NP147-155 Tetramer Staining | Higher numbers of NP147-155-specific CD8+ T cells in lungs and MLNs compared to vaccine alone | [7] |
| Recombinant Adenovirus (A/NP+M2-rAd) | - | 5x10^9 particles (intranasal) | BALB/c mice | IFN-γ ELISPOT | ~1500 SFC | [8] |
| Recombinant Adenovirus (A/NP+M2-rAd) | - | 5x10^9 particles (intramuscular) | BALB/c mice | IFN-γ ELISPOT | ~4000 SFC | [8] |
| Viral Vectors (VV NP+M1) | - | - | BALB/c mice | IFN-γ ELISPOT | Increased numbers of IFNγ expressing cells | [9] |
SFC: Spot-Forming Cells; MLNs: Mediastinal Lymph Nodes
Table 2: In Vivo Cytotoxicity and Protective Efficacy of NP (147-155)-Targeting Vaccines
| Vaccine Platform | Adjuvant/Vector | Animal Model | Challenge Virus | In Vivo Cytotoxicity (%) | Survival Rate (%) | Reference |
| Recombinant NP (rNP) | E. coli expressed (90 µg) | BALB/c mice | A/PR/8/34 (H1N1) | 17% | Not specified | [1] |
| Recombinant Vaccinia Virus (RVJ1175NP) | Tiantan strain | BALB/c mice | A/PR/8/34 (H1N1) | 45% | Not specified | [1] |
| NP147-155 Peptide | gp96 | BALB/c mice | A/PR/8/34 (H1N1) | Not specified | 50% | [4] |
| NP147-155 Peptide | CpG + Alum | BALB/c mice | A/PR/8/34 (H1N1) | Stronger CTL response than CpG alone | Not specified | [4] |
| DNA and rVV Vaccines (NP-based) | - | BALB/c mice | A/PR/8/34 (H1N1) (1.7, 5, and 10 LD50) | Not specified | 100% (against 1.7 LD50) | [10] |
| Recombinant Adenovirus (rAd/NP) | - | BALB/c mice | Homologous and heterologous influenza viruses | Not specified | Potent protection with single intranasal immunization | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are key experimental protocols cited in the literature for evaluating NP (147-155)-mediated immunity.
Protocol 1: IFN-γ ELISPOT Assay for NP (147-155)-Specific T Cells
This assay quantifies the frequency of antigen-specific, IFN-γ-secreting T cells.
Materials:
-
96-well multiscreen filter plates (e.g., Millipore)
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase
-
BCIP/NBT substrate
-
NP147-155 peptide (TYQRTRALV), purity >90%[1]
-
Splenocytes isolated from immunized mice
-
Complete RPMI-1640 medium
-
PMA and Ionomycin (B1663694) (positive control)[1]
Procedure:
-
Coat the 96-well filter plates with anti-mouse IFN-γ capture antibody overnight at 4°C.[9]
-
Wash the plates with sterile PBS and block with complete RPMI-1640 medium for 2 hours at 37°C.
-
Isolate splenocytes from immunized and control mice 10 days after the final immunization.[1]
-
Stimulate the cells with the NP147-155 peptide at a final concentration of 1-5 µg/mL.[1][9] Use medium alone as a negative control and PMA (50 ng/mL) plus ionomycin (1 µg/mL) as a positive control.[1]
-
Incubate the plates for 18-20 hours at 37°C in a 5% CO2 incubator.[9]
-
Wash the plates and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plates and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Wash the plates and add the BCIP/NBT substrate. Allow spots to develop.
-
Stop the reaction by washing with distilled water.
-
Count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Protocol 2: In Vivo Cytotoxicity Assay
This assay measures the lytic potential of effector CD8+ T cells in vivo.
Materials:
-
Splenocytes from naive donor mice
-
NP147-155 peptide (TYQRTRALV)
-
Carboxyfluorescein succinimidyl ester (CFSE) at high and low concentrations
-
Immunized and control recipient mice
-
Flow cytometer
Procedure:
-
Prepare target cells by isolating splenocytes from naive donor mice.
-
Divide the splenocytes into two populations.
-
Pulse the first population with 1 µg/mL NP147-155 peptide for 1 hour at 37°C. Label these cells with a high concentration of CFSE (CFSE^high).
-
The second population (unpulsed) serves as an internal control and is labeled with a low concentration of CFSE (CFSE^low).
-
Mix the two populations at a 1:1 ratio and intravenously inject a total of 1-2 x 10^7 cells into immunized and control recipient mice.
-
After 18-20 hours, harvest spleens from the recipient mice and prepare single-cell suspensions.
-
Analyze the cell populations by flow cytometry, gating on the CFSE-positive cells.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in control mice)] x 100 where Ratio = (% CFSE^low cells / % CFSE^high cells).
Mandatory Visualizations
References
- 1. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice | springermedizin.de [springermedizin.de]
- 2. Conserved epitopes of influenza A virus inducing protective immunity and their prospects for universal vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of NP-Based Universal Vaccine for Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Cross-Protective Influenza A Vaccines Based on Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mucosal Vaccination with Recombinant Adenovirus Encoding Nucleoprotein Provides Potent Protection against Influenza Virus Infection | PLOS One [journals.plos.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Single-Dose Mucosal Immunization with a Candidate Universal Influenza Vaccine Provides Rapid Protection from Virulent H5N1, H3N2 and H1N1 Viruses | PLOS One [journals.plos.org]
- 9. Vaccination with viral vectors expressing NP, M1 and chimeric hemagglutinin induces broad protection against influenza virus challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. scispace.com [scispace.com]
Application Notes and Protocols: Formulation of a Peptide-Based Vaccine with Influenza NP (147-155)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The highly conserved nature of the influenza A virus nucleoprotein (NP) makes it a promising target for a universal influenza vaccine. The peptide epitope NP (147-155), with the sequence TYQRTRALV, is a well-characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope in BALB/c mice.[1][2] This application note provides a detailed guide for the formulation of a peptide-based vaccine incorporating the Influenza NP (147-155) peptide. The protocol focuses on a liposomal delivery system co-encapsulating the peptide and a CpG oligodeoxynucleotide (CpG-ODN) adjuvant to enhance the cellular immune response. Liposomal formulations are advantageous as they can protect the peptide from degradation, improve its delivery to antigen-presenting cells (APCs), and act as an adjuvant system.[3][4] The inclusion of CpG-ODN, a Toll-like receptor 9 (TLR9) agonist, further potentiates the immune response, driving a Th1-biased response characterized by the production of IFN-γ, which is crucial for clearing viral infections.[5][6]
Data Presentation
Formulation Characterization
The physical characteristics of the formulated liposomal vaccine are critical for its stability and immunogenicity. The following table summarizes typical characterization data for a liposomal formulation of the NP (147-155) peptide with a CpG adjuvant.
| Parameter | Value | Method |
| Particle Size (Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +20 to +40 mV | Laser Doppler Velocimetry |
| Peptide Encapsulation Efficiency | 60 - 80% | High-Performance Liquid Chromatography (HPLC) |
| CpG-ODN Encapsulation Efficiency | > 90% | UV-Vis Spectroscopy |
Immunogenicity Data
The following tables summarize the expected immunological outcomes following vaccination of BALB/c mice with the formulated NP (147-155) liposomal vaccine.
Table 1: In Vivo Cytotoxic T-Lymphocyte (CTL) Activity
| Vaccine Formulation | Specific Lysis (%) | Assay |
| NP (147-155) Peptide in Saline | 5 - 15% | In vivo Cytotoxicity Assay |
| Liposomal NP (147-155) | 30 - 50% | In vivo Cytotoxicity Assay |
| Liposomal NP (147-155) + CpG | 50 - 70% | In vivo Cytotoxicity Assay |
Table 2: Ex Vivo IFN-γ ELISPOT Assay
| Vaccine Formulation | Spot Forming Cells (SFC) / 106 Splenocytes |
| Unvaccinated Control | < 10 |
| NP (147-155) Peptide in Saline | 50 - 150 |
| Liposomal NP (147-155) | 200 - 400 |
| Liposomal NP (147-155) + CpG | 500 - 1000+ |
Table 3: Intracellular Cytokine Staining (ICS) of Splenocytes
| Vaccine Formulation | % of CD8+ T-cells producing IFN-γ | % of CD8+ T-cells producing TNF-α |
| Unvaccinated Control | < 0.1% | < 0.1% |
| Liposomal NP (147-155) + CpG | 1 - 5% | 0.5 - 3% |
Experimental Protocols
Materials and Reagents
-
Influenza NP (147-155) peptide (TYQRTRALV), >95% purity
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
CpG-ODN 1826
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free water for injection
-
Syringe filters (0.22 µm)
Protocol 1: Preparation of Liposomal Vaccine Formulation
This protocol describes the preparation of a liposomal vaccine formulation containing the Influenza NP (147-155) peptide and CpG-ODN using the thin-film hydration method.
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DPPC, cholesterol, and DOTAP in a 10:5:1 molar ratio in a sufficient volume of chloroform/methanol (2:1 v/v) to ensure complete dissolution.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C for DPPC).
-
Continue to apply vacuum for at least 2 hours to ensure complete removal of residual solvent, resulting in a thin, dry lipid film on the flask wall.
-
-
Hydration of Lipid Film:
-
Prepare a hydration buffer by dissolving the Influenza NP (147-155) peptide and CpG-ODN 1826 in sterile PBS. The final concentration of the peptide is typically 1 mg/mL and CpG-ODN is 0.5 mg/mL.
-
Warm the hydration buffer to a temperature above the lipid phase transition temperature.
-
Add the warm hydration buffer to the round-bottom flask containing the dry lipid film.
-
Agitate the flask by gentle rotation (without creating foam) for 1-2 hours at the same temperature to allow for the formation of multilamellar vesicles (MLVs).
-
-
Liposome (B1194612) Sizing (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the liposome suspension through the extruder 10-20 times. Maintain the temperature above the lipid phase transition temperature throughout the extrusion process.
-
-
Purification:
-
To remove unencapsulated peptide and CpG-ODN, purify the liposome suspension by dialysis or size exclusion chromatography.
-
For dialysis, use a dialysis membrane with a molecular weight cut-off (MWCO) of 50-100 kDa and dialyze against sterile PBS at 4°C for 24-48 hours with several buffer changes.
-
-
Sterilization and Storage:
-
Sterilize the final liposomal vaccine formulation by passing it through a 0.22 µm syringe filter.
-
Store the sterile vaccine formulation at 4°C. Do not freeze.
-
Protocol 2: Characterization of the Liposomal Formulation
1. Particle Size and Zeta Potential Analysis:
-
Dilute a small aliquot of the liposomal formulation in sterile water or PBS.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using Laser Doppler Velocimetry to assess the surface charge and stability of the liposomes.
2. Encapsulation Efficiency Determination:
-
To determine the encapsulation efficiency of the peptide, first, disrupt the liposomes using a suitable solvent (e.g., a mixture of methanol and chloroform or a detergent like Triton X-100).
-
Quantify the total amount of peptide in the disrupted liposome sample using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector at 214 nm.
-
Separate the unencapsulated peptide from the liposomes using a separation technique like ultracentrifugation or a spin column.
-
Quantify the amount of unencapsulated peptide in the supernatant.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total Peptide - Unencapsulated Peptide) / Total Peptide] x 100
-
Protocol 3: In Vivo Immunization and Evaluation
1. Animal Immunization:
-
Use 6-8 week old female BALB/c mice.
-
Administer the liposomal vaccine formulation (e.g., 100 µL containing 10-20 µg of peptide) via subcutaneous or intramuscular injection.
-
Boost the immunization at a 2-3 week interval.
-
Include control groups receiving PBS, empty liposomes, or peptide mixed with adjuvant without encapsulation.
2. Ex Vivo IFN-γ ELISPOT Assay:
-
One to two weeks after the final immunization, sacrifice the mice and prepare single-cell suspensions from the spleens.
-
Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody.
-
Add splenocytes to the wells and stimulate with the NP (147-155) peptide (e.g., 5-10 µg/mL) for 18-24 hours at 37°C.
-
After incubation, wash the plates and add a biotinylated anti-mouse IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase and a substrate to develop the spots.
-
Count the number of spot-forming cells (SFCs) using an ELISPOT reader.
Visualization of Key Processes
Caption: Experimental workflow for the formulation and evaluation of the liposomal peptide vaccine.
Caption: T-cell activation pathway by the liposomal peptide vaccine.
References
- 1. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome-based vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunization with a Hemagglutinin-Derived Synthetic Peptide Formulated with a CpG-DNA-Liposome Complex Induced Protection against Lethal Influenza Virus Infection in Mice | PLOS One [journals.plos.org]
Application Notes: Using NP (147-155) Tetramers for Flow Cytometry Analysis
Introduction
Major Histocompatibility Complex (MHC) tetramers are powerful tools in immunology for the direct detection and quantification of antigen-specific T cells.[1][2] These reagents consist of four biotinylated MHC molecules, each folded with a specific peptide epitope, bound to a fluorochrome-conjugated streptavidin molecule.[1] This tetrameric structure provides increased avidity, allowing for stable binding to T-cell receptors (TCRs) that recognize the specific peptide-MHC (pMHC) complex.[3][4]
The influenza A nucleoprotein (NP) is a highly conserved internal protein, making it a key target for universal influenza vaccine development.[5][6] The NP (147-155) peptide, with the amino acid sequence TYQRTRALV, is an immunodominant H-2K^d-restricted epitope in BALB/c mice.[5][7][8] Consequently, fluorescently labeled H-2K^d/NP (147-155) tetramers are invaluable for tracking the kinetics, phenotype, and function of NP-specific CD8+ T-cell responses during influenza infection and vaccination studies.[6][9][10] These reagents allow researchers to precisely identify and characterize the T-cell populations responsible for viral clearance, contributing significantly to vaccine research and immunotherapy development.[2][11]
Principle of Tetramer Staining
The fundamental principle of tetramer staining lies in the specific interaction between the T-cell receptor and its cognate pMHC complex. While the affinity of a single TCR for a single pMHC complex is low, the multivalent nature of the tetramer reagent significantly increases the binding avidity, enabling stable cell-surface staining that is detectable by flow cytometry.[3][4] This allows for the enumeration and phenotyping of rare antigen-specific T cells directly ex vivo.
Caption: Principle of MHC Tetramer binding to an antigen-specific CD8+ T cell.
Data Presentation: Quantitative Analysis of NP (147-155)-Specific CD8+ T Cells
The frequency of NP (147-155)-specific CD8+ T cells can vary significantly depending on the tissue, time post-infection, and vaccination strategy. The following tables summarize representative data from published studies.
Table 1: Frequency of NP (147-155)+ CD8+ T Cells Post-Influenza Infection in BALB/c Mice.
| Tissue | Time Post-Infection | % of CD8+ T Cells (Mean ± SEM) | Reference |
| Lungs | Day 5 | ~15% | [6] |
| Bronchoalveolar Lavage (BAL) | Day 6 | Detectable | [12][13] |
| Bronchoalveolar Lavage (BAL) | Day 8 | ~1.5% | [12][13] |
| Bronchoalveolar Lavage (BAL) | Day 10 | ~2.5% (Plateau) | [12][13] |
| Lungs | Day 12-13 (Weeks post-vaccination) | 10,000 - 40,000 total cells | [14] |
Table 2: Effect of Vaccination Route on NP (147-155)+ CD8+ T-Cell Response.
| Vaccination Route (rAd/NP) | Challenge | Tissue | % of CD8+ T Cells | Reference |
| Intranasal (i.n.) | PR8 Influenza | Lungs | Significantly increased vs. control | [6] |
| Sublingual (s.l.) | PR8 Influenza | Lungs | Lower response than i.n. | [6] |
| Intramuscular (i.m.) | - | Lungs | Weak response | [15] |
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspensions
A. From Murine Spleen or Lymph Nodes:
-
Aseptically harvest spleen or lymph nodes into a petri dish containing 5 mL of cold FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide).
-
Gently mash the tissue between the frosted ends of two sterile glass slides or using a syringe plunger against a 70 µm cell strainer.
-
Rinse the strainer with an additional 5 mL of FACS buffer to collect all cells.
-
Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C.
-
If processing spleen, resuspend the pellet in 1-2 mL of ACK lysis buffer and incubate for 3-5 minutes at room temperature to lyse red blood cells.
-
Neutralize the lysis buffer by adding 10 mL of FACS buffer.
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in FACS buffer.
-
Count viable cells using a hemocytometer and Trypan Blue exclusion. Adjust cell concentration to 1-2 x 10^7 cells/mL.
B. From Murine Lungs:
-
Perfuse lungs with PBS through the right ventricle to remove intravascular blood cells.[12]
-
Excise the lungs, mince them into small pieces, and place them in a digestion buffer (e.g., RPMI with collagenase and DNase I).[12]
-
Incubate for 30-60 minutes at 37°C with gentle agitation.
-
Press the digested tissue through a 70 µm cell strainer.
-
Purify lymphocytes using a density gradient medium (e.g., Lympholyte-M).[12]
-
Wash the isolated lymphocytes with FACS buffer, count, and adjust concentration as above.
Protocol 2: Staining Protocol for NP (147-155) Tetramers
This protocol is adapted from standard procedures for tetramer and surface marker staining.[4][16][17]
Caption: Standard experimental workflow for tetramer and surface antibody staining.
Reagents and Materials:
-
Single-cell suspension (1-2 x 10^6 cells per sample)
-
FACS Buffer (PBS, 2% FBS, 0.1% Sodium Azide)
-
Fc Block (e.g., anti-mouse CD16/CD32)[7]
-
PE-labeled H-2K^d/NP (147-155) Tetramer
-
Fluorochrome-conjugated antibodies (e.g., FITC anti-mouse CD8, APC anti-mouse CD3)[7]
-
Viability dye (e.g., 7-AAD, DAPI, or a fixable viability stain)
-
96-well U-bottom plate
Procedure:
-
Cell Plating: Add 1-2 x 10^6 cells in 50 µL of FACS buffer to each well of a 96-well U-bottom plate.
-
Fc Block: Add Fc block to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.[7]
-
Tetramer Staining: Without washing, add the pre-titrated optimal concentration of the NP (147-155) tetramer (a common starting point is 1 µg per sample or a 1:200 dilution).[12][17] Incubate for 20-30 minutes at room temperature, protected from light.[16][17] Note: Staining at 37°C can lead to TCR internalization, while 4°C can reduce signal. Room temperature is often a good compromise.[18]
-
Wash: Add 150 µL of cold FACS buffer to each well and centrifuge at 400 x g for 3 minutes. Decant the supernatant.
-
Surface Marker Staining: Resuspend the cell pellet in 50 µL of a master mix containing fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8, CD44).
-
Incubation: Incubate for 30 minutes at 4°C in the dark.[16]
-
Final Washes: Wash the cells twice with 200 µL of cold FACS buffer per well.
-
Acquisition: Resuspend the final cell pellet in 200 µL of FACS buffer. If not using a fixable viability dye, add a non-fixable dye like 7-AAD or DAPI just before analysis. Acquire samples on a flow cytometer within 1-4 hours.[4]
Protocol 3: Flow Cytometry Gating Strategy
A proper gating strategy is critical to exclude dead cells, doublets, and non-T cells, ensuring that the analysis is focused on the target CD8+ T-cell population.[19] Using a "Fluorescence Minus One" (FMO) control for the tetramer is essential for setting an accurate positive gate.[20]
Caption: A hierarchical gating strategy for identifying tetramer-positive CD8+ T cells.
Gating Steps:
-
Lymphocyte Gate: Gate on the lymphocyte population based on forward scatter (FSC-A) and side scatter (SSC-A) properties.[19]
-
Singlet Gate: Exclude cell doublets by gating on single cells using FSC-Area (FSC-A) versus FSC-Height (FSC-H).[20]
-
Viability Gate: Gate on live cells by excluding cells that are positive for the viability dye.[21]
-
CD3+ Gate: From the live singlet population, gate on T cells by identifying CD3-positive cells.[20]
-
CD8+ Gate: From the CD3+ population, gate on cytotoxic T cells by selecting CD8-positive cells. A "dump channel" containing antibodies against non-target cells (like CD4, CD19, NK1.1) can be used to exclude them from this gate.[19][21]
-
Tetramer+ Gate: Finally, within the CD8+ T-cell gate, identify the antigen-specific population by gating on cells positive for the NP (147-155) tetramer. The gate should be set based on an FMO control where the tetramer has been omitted from the staining panel.[20]
Optimization and Troubleshooting
-
Tetramer Titration: The optimal concentration of each tetramer lot should be determined by titration to achieve the best signal-to-noise ratio.[16]
-
Temperature: Staining temperature can affect results. While 4°C is common for antibody staining, tetramer binding can be stronger at room temperature or 37°C, but this may also increase non-specific binding or induce TCR internalization.[18]
-
Non-specific Binding: Ensure proper Fc receptor blocking. The inclusion of a dump channel and a viability dye is crucial to reduce background and false positives.[19]
-
Low Frequency Populations: For rare events, acquiring a higher number of total events (e.g., >500,000) is necessary for statistical significance.
-
Improving Signal: Some protocols suggest the addition of protein kinase inhibitors (like dasatinib) to prevent TCR internalization and enhance staining intensity, though this must be carefully validated for each experimental system.[3]
References
- 1. Tetramer assay - Wikipedia [en.wikipedia.org]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lubio.ch [lubio.ch]
- 5. Evolutionary conservation and positive selection of influenza A nucleoprotein CTL epitopes for universal vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mucosal Vaccination with Recombinant Adenovirus Encoding Nucleoprotein Provides Potent Protection against Influenza Virus Infection | PLOS One [journals.plos.org]
- 7. Vaccine Strategy That Enhances the Protective Efficacy of Systemic Immunization by Establishing Lung-Resident Memory CD8 T Cells Against Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. frontiersin.org [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Pre-existing virus-specific CD8+ T-cells provide protection against pneumovirus-induced disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Age Dependence of Immunity Induced by a Candidate Universal Influenza Vaccine in Mice | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. eaglebio.com [eaglebio.com]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. blog.mblintl.com [blog.mblintl.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Creating a DNA Vaccine Encoding the NP (147-155) Epitope
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA vaccines represent a powerful platform for inducing cellular immunity, particularly cytotoxic T lymphocyte (CTL) responses, which are crucial for clearing viral infections. This document provides detailed application notes and protocols for the design, creation, and evaluation of a DNA vaccine encoding the immunodominant H-2Kd-restricted epitope from the influenza A virus nucleoprotein (NP), residues 147-155. The chosen vector for this application is pVAX1™, a plasmid specifically designed for the development of DNA vaccines, ensuring high-level transient expression in mammalian cells.[1][2][3][4][5]
The influenza NP (147-155) epitope is a well-characterized target for CTLs in BALB/c mice, making it an excellent model for the development and preclinical testing of T-cell-based vaccines.[6][7] This protocol will guide researchers through the process of synthetic gene design, cloning into the pVAX1™ vector, vaccine preparation, and subsequent in vitro and in vivo validation assays to confirm its immunogenicity.
Data Presentation
Table 1: Expected Plasmid DNA Yield
| Culture Method | E. coli Strain | Medium | Expected Yield (mg/L) | Reference(s) |
| Shake Flask (Batch) | DH5α | LB | 4 - 10 | [3] |
| Shake Flask (Batch) | DH5α | Terrific Broth | 11.4 | [8] |
| Shake Flask (Optimized) | DH5α | PDMR Medium | 23.8 | [8] |
| Fed-Batch Fermentation | E. coli K12 | Defined Medium | 100 - 250 | [1] |
| HCD Fed-Batch | E. coli | Defined Medium | up to 2000 | [1] |
Table 2: Representative In Vitro Expression and In Vivo Immunogenicity Data
| Assay | Method | Cell Line / Animal Model | Expected Outcome | Reference(s) |
| In Vitro Expression | ||||
| Western Blot | Transient Transfection | HEK293T | Detection of a protein of the expected molecular weight corresponding to the NP epitope. | [9][10] |
| Immunofluorescence | Transient Transfection | Vero | Cellular localization of the expressed NP epitope. | [9] |
| In Vivo Immunogenicity | ||||
| ELISpot (IFN-γ) | DNA Immunization (i.m.) | BALB/c Mice | 19 - 35 Spot Forming Units (SFU) / 10^6 splenocytes. | [11] |
| Significant increase in IFN-γ producing cells compared to control. | [4] | |||
| CTL Assay (Chromium Release) | DNA Immunization (i.m.) | BALB/c Mice | Antigen-specific lysis of target cells. | [12] |
| In Vivo Cytotoxicity Assay | DNA Immunization (i.m.) | BALB/c Mice | Specific killing of peptide-pulsed target cells in vivo. | [11] |
Experimental Protocols
Design and Construction of the pVAX1-NP(147-155) DNA Vaccine
This protocol outlines the design of a synthetic gene encoding the influenza NP (147-155) epitope and its cloning into the pVAX1™ expression vector.
1.1. Synthetic Gene Design:
-
Epitope Sequence: The amino acid sequence for the H-2Kd-restricted NP epitope is TYQRTRALV .[11][13]
-
Codon Optimization: To ensure high-level expression in mammalian cells, the DNA sequence encoding the epitope should be codon-optimized. This involves using codons that are frequently used in highly expressed human or murine genes.
-
Kozak Sequence: A Kozak consensus sequence (e.g., GCCACC) should be included immediately upstream of the start codon (ATG) to facilitate efficient initiation of translation.[3]
-
Start and Stop Codons: An ATG start codon must be added at the beginning of the coding sequence, and a stop codon (e.g., TAA, TAG, or TGA) should be included at the end.
-
Restriction Sites: Flanking restriction enzyme sites compatible with the pVAX1™ multiple cloning site (MCS) should be added for directional cloning (e.g., BamHI at the 5' end and EcoRI at the 3' end). Ensure these sites are not present within the codon-optimized epitope sequence.
Example of a designed synthetic gene:
1.2. Cloning into pVAX1™:
-
Synthesize the designed DNA fragment.
-
Digest both the synthetic DNA fragment and the pVAX1™ vector with the selected restriction enzymes (e.g., BamHI and EcoRI).
-
Ligate the digested insert into the linearized pVAX1™ vector using T4 DNA ligase.
-
Transform the ligation product into a competent E. coli strain (e.g., DH5α).[2]
-
Select for transformed colonies on Luria-Bertani (LB) agar (B569324) plates containing 50 µg/mL kanamycin (B1662678).[3][4]
-
Pick individual colonies and grow overnight cultures in LB broth with 50 µg/mL kanamycin.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the epitope-encoding gene by restriction digestion and Sanger sequencing.
DNA Vaccine Preparation
High-quality, endotoxin-free plasmid DNA is essential for in vivo studies.
-
Inoculate a large culture (e.g., 1 L) of LB broth containing 50 µg/mL kanamycin with a sequence-verified E. coli colony.
-
Incubate at 37°C with vigorous shaking (250 rpm) for 12-16 hours.
-
Harvest the bacterial cells by centrifugation.
-
Purify the plasmid DNA using a commercial endotoxin-free maxiprep or gigaprep kit according to the manufacturer's instructions.
-
Resuspend the purified DNA in sterile, endotoxin-free phosphate-buffered saline (PBS).
-
Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).
-
Store the purified DNA vaccine at -20°C.
In Vitro Expression Analysis
Verification of protein expression from the DNA construct is a critical quality control step.
-
Seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with the pVAX1-NP(147-155) plasmid using a suitable transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's protocol. Include a mock-transfected control (transfection reagent only) and a positive control (e.g., a plasmid expressing a reporter protein like GFP).
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Harvest the cells and prepare cell lysates.
-
Analyze the expression of the NP epitope by Western blotting using an antibody specific for the NP protein or a tag if one was included in the design.
In Vivo Immunogenicity Studies in BALB/c Mice
This protocol describes the immunization of mice and subsequent analysis of the induced T-cell response.
4.1. Animal Immunization:
-
Use 6-8 week old female BALB/c mice.
-
For intramuscular (i.m.) immunization, inject 50-100 µg of the pVAX1-NP(147-155) DNA vaccine in 50-100 µL of sterile PBS into the tibialis anterior muscle.
-
Administer a prime immunization on day 0 and a boost immunization on day 14 or 21.[9]
-
Include a control group of mice injected with the empty pVAX1™ vector.
4.2. Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion:
This assay quantifies the number of antigen-specific T cells that secrete IFN-γ upon stimulation.
-
Two weeks after the final immunization, euthanize the mice and aseptically harvest the spleens.
-
Prepare single-cell suspensions of splenocytes.
-
Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI-1640 medium containing 10% fetal bovine serum for at least 2 hours at 37°C.
-
Add 2x10^5 to 5x10^5 splenocytes per well.
-
Stimulate the cells with the NP (147-155) peptide (TYQRTRALV) at a final concentration of 1-10 µg/mL. Include a negative control (unstimulated cells) and a positive control (e.g., Concanavalin A or anti-CD3/CD28 antibodies).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash and add streptavidin-alkaline phosphatase (ALP). Incubate for 1 hour at room temperature.
-
Wash and add the BCIP/NBT substrate. Develop in the dark until distinct spots appear.
-
Stop the reaction by washing with tap water.
-
Air-dry the plate and count the spots using an ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million splenocytes.
4.3. In Vivo Cytotoxic T Lymphocyte (CTL) Assay:
This assay measures the ability of vaccine-induced CTLs to kill target cells in vivo.
-
Prepare two populations of target splenocytes from naive BALB/c mice.
-
Label one population with a high concentration of a fluorescent dye (e.g., CFSE^high) and pulse with the NP (147-155) peptide.
-
Label the second population with a low concentration of the same fluorescent dye (CFSE^low) to serve as an internal control (unpulsed).
-
Mix the two populations of cells at a 1:1 ratio and inject intravenously into the immunized and control mice.
-
After 18-24 hours, harvest the spleens and analyze the cell populations by flow cytometry.
-
Calculate the percentage of specific lysis based on the reduction of the peptide-pulsed (CFSE^high) population relative to the unpulsed (CFSE^low) population in immunized mice compared to control mice.
Mandatory Visualizations
Caption: Experimental workflow for the creation and validation of the NP (147-155) DNA vaccine.
Caption: Cellular immune response pathway induced by the NP (147-155) DNA vaccine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of DNA Vaccine-induced Immune Responses by Influenza Virus NP Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting plasmid production in Escherichia coli from a resource allocation standpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Cultured Influenza Vaccine Enhances IFN-γ+ T Cell and Memory T Cell Responses Following A/Victoria/2570/2019 IVR-215 (A/H1N1) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. DNA Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice | springermedizin.de [springermedizin.de]
- 11. mdpi.com [mdpi.com]
- 12. genscript.com [genscript.com]
- 13. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Assessing Memory T-Cell Response to Influenza NP (147-155)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the assessment of memory T-cell responses directed against the immunodominant influenza A virus nucleoprotein (NP) epitope, NP (147-155) (sequence: TYQRTRALV). The protocols outlined below are essential for evaluating the efficacy of influenza vaccines and immunotherapies aimed at inducing robust and lasting T-cell immunity.
Introduction
The influenza virus nucleoprotein (NP) is a highly conserved internal antigen, making it a key target for universal influenza vaccine strategies. The NP (147-155) epitope is a well-characterized H-2Kd-restricted cytotoxic T lymphocyte (CTL) determinant in BALB/c mice, a commonly used model for influenza research.[1][2][3] The assessment of memory T-cell responses to this epitope is crucial for determining the potential for long-term, cross-protective immunity. This document details three primary methods for this assessment: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and MHC Tetramer/Pentamer staining.
Key Experimental Methods
A summary of common methods to assess memory T-cell responses to NP (147-155) is presented below.
| Method | Principle | Typical Readout | Advantages | Disadvantages |
| IFN-γ ELISpot | Quantifies the number of IFN-γ secreting cells upon antigen-specific stimulation. | Spot Forming Units (SFU) per million cells. | Highly sensitive for detecting single cytokine-secreting cells.[4] | Provides information on only one cytokine at a time (unless using multiplex). |
| Intracellular Cytokine Staining (ICS) | Detects the production of multiple intracellular cytokines within specific T-cell subsets by flow cytometry. | Percentage of cytokine-positive cells (e.g., IFN-γ+, TNF-α+, IL-2+) within the CD8+ T-cell population. | Multiplexing capability allows for simultaneous detection of several cytokines and cell surface markers. | Can be less sensitive than ELISpot for detecting rare cell populations. |
| MHC Tetramer/Pentamer Staining | Directly visualizes and quantifies antigen-specific T-cells using fluorescently labeled MHC-peptide complexes. | Percentage of tetramer/pentamer-positive cells within the CD8+ T-cell population. | Directly enumerates T-cells based on TCR specificity without requiring in vitro stimulation. | Does not directly provide functional information (e.g., cytokine production). |
Quantitative Data Summary
The following tables summarize representative quantitative data from studies assessing the memory T-cell response to NP (147-155) using the described methods.
Table 1: IFN-γ ELISpot Assay Data
| Immunization/Infection Model | Cell Source | Stimulus | Mean Response (SFU/10^6 cells) | Reference |
| RAd-vectored vaccine (A/NP+M2) | Peripheral Blood | NP (147-155) peptide | ~150 | [5] |
| IDLV-NP vaccine (intranasal) | Splenocytes | NP (147-155) peptide | ~200-400 | [6] |
| Recombinant NP protein (90 µg) | Splenocytes | NP (147-155) peptide | ~100 | [2] |
Table 2: Intracellular Cytokine Staining (ICS) Data
| Immunization/Infection Model | Cell Source | Stimulus | Metric | Mean Percentage (%) | Reference |
| gp96-adjuvanted split vaccine | Lung | PR8-infected APCs | % IFN-γ+ of CD8+ T-cells | ~3.0 | [7] |
| Split virus + R4Pam2Cys | Lung | NP (147-155) peptide | % IFN-γ+, TNF-α+, IL-2+ of CD8+ T-cells | Not specified | [8] |
| Live Attenuated Influenza Vaccine (LAIV) | Lung | NP (147-155) peptide | % IFN-γ+ of CD8+ T-cells | ~2-8 | [9] |
Table 3: MHC Tetramer Staining Data
| Immunization/Infection Model | Cell Source | Stain | Metric | Mean Percentage (%) | Reference |
| 2009 H1N1 virus infection (4 months post-infection) | Lung | NP (147-155) H-2Kd tetramer | % Tetramer+ of CD8+ T-cells | ~1.5-2.5 | [10] |
| RAd-vectored vaccine (A/NP+M2) | Lung | Kd-NP (147-155) tetramer | % Tetramer+ of CD8+ T-cells | ~1.5-2.0 | [5] |
| RSV infection | Spleen | KdM282-90 and DbM187-195 tetramers | % Tetramer+ of CD8+ T-cells | Not specified | [11] |
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay
This protocol is adapted from methodologies described in several studies.[1][2][4][5][6]
Materials:
-
96-well PVDF membrane plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
NP (147-155) peptide (TYQRTRALV)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs)
-
Concanavalin A (ConA) or PHA/SEB (positive control)
-
Cell culture medium (negative control)
Procedure:
-
Plate Coating: Coat a 96-well PVDF plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with complete RPMI-1640 medium containing 10% FBS for 1-2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes or PBMCs. Add 2 x 10^5 to 5 x 10^5 cells per well.
-
Stimulation: Add the NP (147-155) peptide to the respective wells at a final concentration of 2-10 µg/mL.[2][4] Include positive control wells (e.g., ConA at 5 µg/mL) and negative control wells (medium alone).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-ALP or Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the appropriate substrate (e.g., BCIP/NBT).
-
-
Spot Development and Analysis: Allow spots to develop until they are clearly visible. Stop the reaction by washing with distilled water. Air dry the plate and count the spots using an automated ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS)
This protocol is a compilation of procedures mentioned in the literature.[7][8][9][12]
Materials:
-
Single-cell suspension from spleen, lungs, or lymph nodes
-
NP (147-155) peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Anti-mouse CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD44, CD62L)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the tissue of interest.
-
In Vitro Stimulation:
-
Resuspend cells at 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add NP (147-155) peptide at a final concentration of 1-5 µg/mL.
-
Include a positive control (e.g., PMA/Ionomycin) and a negative control (no peptide).
-
Add Brefeldin A (e.g., 10 µg/mL) or Monensin.
-
Incubate for 5-6 hours at 37°C in a 5% CO2 incubator.[12]
-
-
Surface Staining:
-
Wash the cells and resuspend in FACS buffer.
-
Block Fc receptors with anti-mouse CD16/CD32.
-
Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells.
-
Resuspend in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash and resuspend in permeabilization buffer.
-
-
Intracellular Staining:
-
Add the cocktail of fluorochrome-conjugated intracellular cytokine antibodies and incubate for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire events on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) by gating on the CD8+ T-cell population and then determining the percentage of cells expressing specific cytokines.
-
Protocol 3: MHC Tetramer Staining
This protocol is based on descriptions from various research articles.[5][8][10]
Materials:
-
Single-cell suspension from spleen, lungs, or lymph nodes
-
Fluorochrome-labeled H-2Kd/NP (147-155) tetramer
-
Anti-mouse CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD44, CD62L)
-
Viability dye (e.g., 7-AAD, Propidium Iodide)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and adjust to a concentration of 1 x 10^7 cells/mL.
-
Tetramer Staining:
-
Add the H-2Kd/NP (147-155) tetramer to 1-2 x 10^6 cells in a FACS tube.
-
Incubate for 30-60 minutes at room temperature in the dark.[8]
-
-
Surface Staining:
-
Without washing, add the cocktail of fluorochrome-conjugated surface antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Viability Staining:
-
Wash the cells with FACS buffer.
-
Resuspend in FACS buffer containing a viability dye.
-
-
Acquisition and Analysis:
-
Acquire events on a flow cytometer immediately.
-
Analyze the data by first gating on live, singlet lymphocytes, then on CD8+ T-cells, and finally quantifying the percentage of tetramer-positive cells within the CD8+ population.
-
Visualizations
T-Cell Activation Signaling Pathway
Caption: Simplified signaling pathway of CD8+ memory T-cell activation.
Experimental Workflow for Assessing T-Cell Response
Caption: General workflow for the assessment of NP(147-155)-specific T-cell responses.
References
- 1. Induction of Long-Term Memory CD8+ T Cells for Recall of Viral Clearing Responses against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice | springermedizin.de [springermedizin.de]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Single-Dose Mucosal Immunization with a Candidate Universal Influenza Vaccine Provides Rapid Protection from Virulent H5N1, H3N2 and H1N1 Viruses | PLOS One [journals.plos.org]
- 6. Mucosal Immunization with Integrase-Defective Lentiviral Vectors Protects against Influenza Virus Challenge in Mice | PLOS One [journals.plos.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. The Magnitude of Local Immunity in the Lungs of Mice Induced by Live Attenuated Influenza Vaccines Is Determined by Local Viral Replication and Induction of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel vaccination strategy mediating the induction of lung-resident memory CD8 T cells confers heterosubtypic immunity against future pandemic influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulatory T Cells Promote Early Influx of CD8+ T Cells in the Lungs of Respiratory Syncytial Virus-Infected Mice and Diminish Immunodominance Disparities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Optimizing Influenza NP (147-155) Peptide Concentration for T-Cell Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Influenza Nucleoprotein (NP) (147-155) peptide in T-cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the Influenza NP (147-155) peptide in T-cell assays?
A1: The optimal concentration of Influenza NP (147-155) peptide can vary depending on the specific T-cell assay being performed (e.g., ELISpot, Intracellular Cytokine Staining [ICS], or proliferation assays), the frequency of antigen-specific T-cells in the sample, and the specific cell type being used. However, a common starting point for peptide concentration is in the range of 1 to 10 µg/mL.[1][2][3][4] For instance, some studies have successfully used 5 µg/mL for ex vivo IFN-γ ELISpot assays and in vitro restimulation.[1][2][3] It is highly recommended to perform a dose-titration experiment to determine the optimal concentration for your specific experimental conditions.
Q2: How do I perform a peptide titration to find the optimal concentration?
A2: To determine the optimal peptide concentration, a titration experiment should be conducted. This involves stimulating cells with a range of peptide concentrations (e.g., 0.1, 1, 5, 10, and 20 µg/mL) and measuring the T-cell response. The optimal concentration will be the one that induces a maximal specific response with minimal background or non-specific activation.
Q3: I am not seeing any T-cell response to the NP (147-155) peptide. What are the possible causes and solutions?
A3: Several factors could contribute to a lack of T-cell response. Here are some common issues and troubleshooting steps:
-
Peptide Quality and Purity: Ensure the peptide was synthesized with high purity (>90%) and is free of contaminants like trifluoroacetic acid (TFA) or endotoxins, which can be detrimental to cells.[5] Low-quality peptides or the presence of impurities can lead to failed assays.[6][7]
-
Peptide Storage and Handling: Peptides should be stored lyophilized at -20°C or lower and protected from light.[5] Avoid repeated freeze-thaw cycles. When preparing a stock solution, use a sterile, appropriate solvent as recommended by the manufacturer.[8]
-
Suboptimal Peptide Concentration: The concentration of the peptide may be too low to elicit a detectable response. Perform a peptide titration to identify the optimal concentration.
-
Low Frequency of Antigen-Specific T-Cells: The number of NP (147-155)-specific T-cells in your sample may be below the detection limit of your assay. Consider using a more sensitive assay or enriching for antigen-specific T-cells.
-
Incorrect HLA Restriction: The NP (147-155) peptide is H-2K^d^-restricted in BALB/c mice.[1][2] Ensure your experimental system uses the correct MHC-haplotype.
-
Cell Viability: Check the viability of your cells (e.g., peripheral blood mononuclear cells [PBMCs] or splenocytes) before and after the assay. Poor cell viability will lead to a diminished response.
Q4: I am observing high background noise in my T-cell assay. How can I reduce it?
A4: High background can be caused by several factors:
-
Peptide Concentration: A peptide concentration that is too high can lead to non-specific T-cell activation. An optimal concentration from a titration experiment should be used.
-
Contaminants: Endotoxins in the peptide preparation or cell culture reagents can cause non-specific immune stimulation.[5] Use endotoxin-free reagents.
-
Cell Culture Conditions: Ensure optimal cell culture conditions, including appropriate media, serum, and incubation times. Over-stimulation can increase background.
-
Cell Viability: High levels of cell death can lead to the release of factors that non-specifically activate other cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No detectable T-cell response | Peptide concentration is too low. | Perform a peptide titration experiment to determine the optimal concentration (e.g., 0.1 - 20 µg/mL). |
| Low frequency of antigen-specific T-cells. | Increase the number of cells per well or use an enrichment strategy for antigen-specific T-cells. | |
| Poor peptide quality (low purity, contaminants). | Use a high-purity peptide (>90%) and check for endotoxin (B1171834) contamination.[5] | |
| Improper peptide storage or handling. | Store lyophilized peptide at -20°C or colder, avoid repeated freeze-thaw cycles.[5] | |
| High background signal | Peptide concentration is too high. | Use a lower, optimized peptide concentration determined from a titration experiment. |
| Endotoxin or other contaminants. | Use endotoxin-tested peptides and reagents.[5] | |
| Poor cell viability. | Ensure high cell viability (>90%) before starting the assay. | |
| Inconsistent results between experiments | Variability in peptide preparation. | Prepare a large batch of peptide stock solution to use across multiple experiments. |
| Variation in cell numbers or viability. | Carefully count and assess the viability of cells for each experiment. | |
| Assay variability. | Include positive and negative controls in every experiment to monitor assay performance. |
Experimental Protocols & Data
Peptide Titration for Optimal Concentration
Objective: To determine the optimal concentration of Influenza NP (147-155) peptide for stimulating a maximal T-cell response with minimal background.
Methodology:
-
Cell Preparation: Isolate PBMCs or splenocytes and ensure high viability (>90%). Resuspend cells at a concentration of 2 x 10^6^ cells/mL in complete RPMI medium.
-
Peptide Dilutions: Prepare a serial dilution of the Influenza NP (147-155) peptide in complete RPMI medium to achieve final concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Cell Stimulation: Add 100 µL of the cell suspension (2 x 10^5^ cells) to each well of a 96-well plate. Add 100 µL of the corresponding peptide dilution to the wells. Include a "no peptide" negative control and a positive control (e.g., PMA/Ionomycin or a known mitogen).
-
Incubation: Incubate the plate at 37°C in a 5% CO
2incubator for the appropriate duration for your assay (e.g., 18-24 hours for ELISpot, 6-12 hours for ICS).[1][2] -
Readout: Perform the specific T-cell assay (ELISpot, ICS, etc.) according to your standard protocol.
-
Analysis: Plot the T-cell response (e.g., spot-forming units or percentage of cytokine-positive cells) against the peptide concentration. The optimal concentration is the lowest concentration that gives the maximal response before the curve plateaus or background increases.
T-Cell Assay Parameters from Literature
| Assay | Peptide Concentration | Cell Density | Incubation Time | Reference |
| IFN-γ ELISpot | 5 µg/mL | 5 x 10^5^ splenocytes/well | 20-24 hours | [1][2] |
| IFN-γ ELISpot | 10 µg/mL | 2 x 10^5^ PBMCs/well | 18-20 hours | [4] |
| Intracellular Cytokine Staining (ICS) | 1 µg/mL | 1 x 10^6^ lymphocytes/well | 5 hours | [9] |
| Intracellular Cytokine Staining (ICS) | 5 µg/mL | 2 x 10^6^ cells/200 µL | 7 days (for in vitro restimulation) | [3] |
| In vivo Cytotoxicity Assay | 5 µg/mL (for pulsing target cells) | N/A | N/A | [1][2] |
Visual Guides
Experimental Workflow for Peptide Titration
Caption: Workflow for optimizing peptide concentration.
T-Cell Activation Signaling Pathway
Caption: Simplified T-cell activation by peptide-MHC.
References
- 1. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice | springermedizin.de [springermedizin.de]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Magnitude of Local Immunity in the Lungs of Mice Induced by Live Attenuated Influenza Vaccines Is Determined by Local Viral Replication and Induction of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing CTL Response to Influenza NP(147-155) in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers enhancing the cytotoxic T lymphocyte (CTL) response to the influenza nucleoprotein (NP) epitope NP(147-155) in mice.
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies to enhance the immunogenicity of the NP(147-155) peptide?
A1: The NP(147-155) peptide, while a potent CTL epitope, often requires a robust formulation to induce a strong immune response. Several strategies have proven effective:
-
Adjuvants: Co-administration of the peptide with adjuvants is crucial. Toll-like receptor (TLR) agonists like CpG-ODN 1826 and the TLR2 agonist R4Pam2Cys have been shown to significantly increase NP(147-155)-specific CD8+ T cell responses.[1][2] Combining CpG with alum has been reported to induce even stronger CTL responses than CpG alone.[3] The cyclic dinucleotide c-di-AMP has also been used as an effective adjuvant for intranasally delivered recombinant NP.[4][5]
-
Delivery Systems: The method of delivery plays a critical role. Liposomes and virosomes can act as delivery vehicles to enhance uptake by antigen-presenting cells (APCs).[1] DNA vaccines encoding the NP protein or the NP(147-155) epitope, sometimes fused to other viral proteins like hemagglutinin (HA), have successfully induced NP-specific CD8+ T cell responses.[6][7] Viral vectors, such as adenoviral and vaccinia vectors, are also potent inducers of cellular immunity to NP.[8][9]
-
Lipopeptides: Covalently linking the NP(147-155) peptide to a lipid moiety, creating a lipopeptide, can enhance its immunogenicity, sometimes even without the need for a co-adjuvant.[10]
Q2: Which mouse strain is appropriate for studying the CTL response to NP(147-155)?
A2: The NP(147-155) epitope (TYQRTRALV) is H-2Kd-restricted, making BALB/c mice the appropriate strain for these studies.[10][11][12]
Q3: What are the expected outcomes of a successful immunization strategy?
A3: A successful immunization strategy should result in:
-
A significant increase in the number of NP(147-155)-specific, IFN-γ-secreting CD8+ T cells, measurable by ELISpot or intracellular cytokine staining (ICS).
-
Potent in vivo cytotoxic activity against target cells pulsed with the NP(147-155) peptide.
-
In challenge studies, vaccinated mice should exhibit reduced lung viral titers, less severe weight loss, and increased survival rates compared to control groups.[7][13]
Troubleshooting Guides
Low or No CTL Response in ELISpot/ICS Assays
| Potential Cause | Troubleshooting Steps |
| Poor Peptide Immunogenicity | 1. Verify Peptide Quality: Ensure the NP(147-155) peptide is of high purity (>90%).[11][12] 2. Optimize Adjuvant/Delivery System: Refer to the data tables below to select a proven adjuvant or delivery system. Consider intranasal administration for mucosal immunity.[4][14] 3. Increase Antigen Dose: The dose of recombinant NP or peptide may be suboptimal. Titrate the antigen dose in a pilot experiment.[11] |
| Suboptimal Cell Stimulation | 1. Optimize Peptide Concentration: The concentration of NP(147-155) used for ex vivo restimulation is critical. A common starting concentration is 1-5 µg/mL.[8][12][13] 2. Check Cell Viability: Ensure splenocytes or lung lymphocytes are viable after isolation. High cell death will lead to poor responses. 3. Incubation Time: For ELISpot assays, incubation times of 18-40 hours are typical.[8][13] For ICS, a shorter stimulation (e.g., 6 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A) is required.[15] |
| Incorrect Mouse Strain | Confirm that you are using BALB/c mice, as the NP(147-155) epitope is H-2Kd restricted.[12] |
High Background in ELISpot Assays
| Potential Cause | Troubleshooting Steps |
| Contaminated Cells or Reagents | 1. Aseptic Technique: Ensure strict aseptic technique during splenocyte isolation. 2. Reagent Quality: Use fresh, sterile media and reagents. Test for endotoxin (B1171834) contamination. |
| Over-stimulation of Cells | 1. Reduce Cell Density: Plate a lower number of splenocytes per well (e.g., 2.5 x 10^5 instead of 5 x 10^5).[9] 2. Serum Batch Variation: Different batches of fetal bovine serum (FBS) can cause non-specific stimulation. Test multiple lots of FBS. |
| Inadequate Washing | Ensure thorough washing of the ELISpot plates at each step to remove unbound antibodies and cells. |
Quantitative Data Summary
ELISpot Assay Data
| Immunization Strategy | Adjuvant/Vector | Mouse Strain | NP(147-155) Specific IFN-γ SFC/10^6 Splenocytes (approx.) | Reference |
| Recombinant NP (rNP) | c-di-AMP | BALB/c | ~400 | [4][5] |
| rNP | None | BALB/c | ~100 | [4][5] |
| PanAd3-NPM1 (adenovirus vector) | N/A | BALB/c | ~1500 (spleen), ~2500 (lung) | [9] |
| Split vaccine | Endocine™ | BALB/c | ~250 | [14] |
| Split vaccine | None | BALB/c | ~50 | [14] |
| DNA vaccine (pHA/NP(147-155)) | pVISA | BALB/c | Significantly higher than DNA alone | [6] |
In Vivo Cytotoxicity Assay Data
| Immunization Strategy | Adjuvant/Vector | Mouse Strain | Specific Lysis (%) (approx.) | Reference |
| Recombinant NP (90 µg) | None | BALB/c | 17% | [11] |
| RVJ1175NP (vaccinia vector) | N/A | BALB/c | 45% | [11] |
| mRNA NP (intranodal) | N/A | BALB/c | ~80% (spleen), ~70% (lymph nodes) | [16] |
| DNA NP (intramuscular) | N/A | BALB/c | ~30% (spleen), ~20% (lymph nodes) | [16] |
Experimental Protocols
IFN-γ ELISpot Assay
This protocol is a synthesis of methodologies described in the cited literature.[8][9][12][13][17]
-
Plate Coating: Coat 96-well multiscreen HA nitrocellulose plates with an anti-mouse IFN-γ monoclonal antibody overnight at 4°C.
-
Blocking: Wash the plates and block with RPMI 1640 containing 10% FBS for 2 hours at room temperature.
-
Cell Plating: Isolate splenocytes from immunized and control mice. Plate the cells at a density of 2.5-5 x 10^5 cells/well.
-
Stimulation: Add NP(147-155) peptide to the wells at a final concentration of 1-5 µg/mL. Include negative control wells (medium alone) and positive control wells (e.g., PMA/Ionomycin or Concanavalin A).
-
Incubation: Incubate the plates for 18-40 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plates extensively. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plates and add streptavidin-alkaline phosphatase or a similar enzyme conjugate. Incubate for 1 hour.
-
Development: Wash the plates and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with water once spots have developed.
-
Analysis: Count the spot-forming cells (SFCs) using an ELISpot reader.
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is a generalized procedure based on common laboratory practices and information from the search results.[15][18][19][20][21]
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or lung lymphocytes from immunized and control mice.
-
Stimulation: Stimulate 1-2 x 10^6 cells with the NP(147-155) peptide (1-5 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C. Include appropriate negative and positive controls.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers such as CD3, CD8, and a viability dye for 20-30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. Following fixation, permeabilize the cells using a saponin-based permeabilization buffer.
-
Intracellular Staining: Stain the cells with a fluorochrome-conjugated anti-IFN-γ antibody (and other cytokines like TNF-α, IL-2 if performing polychromatic cytometry) in permeabilization buffer for 30 minutes at room temperature.
-
Washing and Acquisition: Wash the cells twice with permeabilization buffer, then once with staining buffer (without saponin). Resuspend the cells in staining buffer for analysis.
-
Flow Cytometry: Acquire the samples on a flow cytometer. Gate on live, singlet, CD3+, CD8+ lymphocytes to determine the percentage of IFN-γ+ cells.
In Vivo Cytotoxicity Assay
This protocol is a synthesis of methodologies described in the cited literature.[11][16][22][23]
-
Target Cell Preparation: Isolate splenocytes from naïve, syngeneic (BALB/c) mice.
-
Peptide Pulsing and Labeling:
-
Divide the splenocytes into two populations.
-
Pulse one population with the NP(147-155) peptide (e.g., 5-10 µM) for 90 minutes at 37°C. This will be the target population.
-
Leave the second population unpulsed as a control.
-
Label the peptide-pulsed target population with a high concentration of a fluorescent dye (e.g., 3 µM CFSE or CellTrace Violet).
-
Label the unpulsed control population with a low concentration of the same dye (e.g., 0.3 µM CFSE or CellTrace Violet).
-
-
Cell Injection: Mix the two labeled populations at a 1:1 ratio. Inject a total of 1.5-2 x 10^7 cells intravenously into each immunized and control mouse.
-
Analysis: After 18-24 hours, harvest spleens from the recipient mice and prepare single-cell suspensions.
-
Flow Cytometry: Analyze the splenocytes by flow cytometry to distinguish the two labeled populations.
-
Calculation: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in immunized / Ratio in control)] x 100 where Ratio = (% Low Dye Cells / % High Dye Cells).
Signaling Pathways and Experimental Workflows
Caption: Simplified TCR signaling pathway for CTL activation.
Caption: Workflow for CTL response evaluation.
Caption: Adjuvant-mediated APC activation pathways.
References
- 1. Frontiers | Development of Cross-Protective Influenza A Vaccines Based on Cellular Responses [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal Delivery of Influenza rNP Adjuvanted with c-di-AMP Induces Strong Humoral and Cellular Immune Responses and Provides Protection against Virus Challenge | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. The virus-induced signaling adaptor molecule enhances DNA-raised immune protection against H5N1 influenza virus infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced protective immunity against H5N1 influenza virus challenge by vaccination with DNA expressing a chimeric hemagglutinin in combination with an MHC class I-restricted epitope of nucleoprotein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vaccination with viral vectors expressing NP, M1 and chimeric hemagglutinin induces broad protection against influenza virus challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vaccination to Conserved Influenza Antigens in Mice Using a Novel Simian Adenovirus Vector, PanAd3, Derived from the Bonobo Pan paniscus | PLOS One [journals.plos.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice | springermedizin.de [springermedizin.de]
- 12. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Robust Immunity and Heterologous Protection against Influenza in Mice Elicited by a Novel Recombinant NP-M2e Fusion Protein Expressed in E. coli | PLOS One [journals.plos.org]
- 14. Endocine™, N3OA and N3OASq; Three Mucosal Adjuvants That Enhance the Immune Response to Nasal Influenza Vaccination | PLOS One [journals.plos.org]
- 15. lerner.ccf.org [lerner.ccf.org]
- 16. scispace.com [scispace.com]
- 17. Influenza Virus Carrying a Codon-Reprogrammed Neuraminidase Gene as a Strategy for Live Attenuated Vaccine [mdpi.com]
- 18. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium [frontiersin.org]
- 20. viroclinics.com [viroclinics.com]
- 21. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 22. Age Dependence of Immunity Induced by a Candidate Universal Influenza Vaccine in Mice | PLOS One [journals.plos.org]
- 23. The Magnitude of Local Immunity in the Lungs of Mice Induced by Live Attenuated Influenza Vaccines Is Determined by Local Viral Replication and Induction of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Influenza NP (147-155) peptide in solution
Welcome to the technical support center for the Influenza Nucleoprotein (NP) (147-155) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this peptide in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the Influenza NP (147-155) peptide, and why is its stability in solution important?
A1: The Influenza NP (147-155) peptide, with the sequence TYQRTRALV, is a well-known H-2Kd-restricted cytotoxic T lymphocyte (CTL) epitope derived from the influenza virus nucleoprotein.[1][2][3] Its stability in solution is critical for the reliability and reproducibility of immunological assays, vaccine development, and other research applications.[4] Degradation or aggregation of the peptide can lead to a loss of biological activity, inaccurate concentration measurements, and misleading experimental results.[5][6]
Q2: My lyophilized NP (147-155) peptide won't dissolve in water. What should I do?
A2: Difficulty in dissolving a lyophilized peptide is a common issue.[6] The solubility of the NP (147-155) peptide is influenced by its amino acid composition. To troubleshoot this, you should first determine the peptide's net charge.
-
Charge Calculation: Assign a value of +1 to each basic residue (Arginine - R, Lysine - K, Histidine - H) and the N-terminus (+1). Assign a value of -1 to each acidic residue (Aspartic acid - D, Glutamic acid - E) and the C-terminus (-1).[7][8] The NP (147-155) sequence (TYQRTRALV) has two Arginine (R) residues, giving it a net positive charge.
-
Solubilization Strategy: For basic (net positive charge) peptides, if distilled water fails, try dissolving the peptide in an acidic solution.[9][10] A common starting point is a 10% acetic acid solution in water.[9] Once dissolved, you can dilute it with your desired buffer. Always test solubility with a small amount of the peptide first.[8][10]
Q3: What are the primary causes of instability for peptides like NP (147-155) in an aqueous solution?
A3: Peptides in solution are susceptible to both chemical and physical instability.[11]
-
Chemical Instability: This involves the modification of the peptide's covalent structure. Common pathways include:
-
Hydrolysis: Cleavage of peptide bonds, often accelerated at pH extremes.[12]
-
Oxidation: Certain amino acid residues like Methionine (M) and Cysteine (C) are prone to oxidation. While NP (147-155) lacks these residues, Tyrosine (Y) can also be susceptible under certain conditions.[12]
-
Deamidation: Modification of Asparagine (N) and Glutamine (Q) residues. NP (147-155) contains one Glutamine residue.[13]
-
-
Physical Instability: This involves changes in the peptide's higher-order structure, leading to aggregation, precipitation, or adsorption to surfaces.[11] Hydrophobic interactions between peptide chains are a common cause of aggregation.[9]
Q4: How can I prevent my NP (147-155) peptide solution from aggregating over time?
A4: Aggregation is a major cause of peptide instability.[11] Several strategies can be employed to minimize it:
-
pH and Buffer Selection: The most practical approach to improving peptide stability is optimizing the pH and selecting an appropriate buffer.[13][14] For the basic NP (147-155) peptide, maintaining a slightly acidic pH (e.g., pH 5-6) can help maintain a net positive charge, promoting repulsion between peptide molecules and reducing aggregation.[12]
-
Use of Excipients: Stabilizing agents can be added to the formulation. Sugars like mannitol (B672) or trehalose (B1683222) can help preserve the peptide's structure.[11][12]
-
Control of Concentration: Working with the lowest effective concentration of the peptide can reduce the likelihood of aggregation.
-
Storage Conditions: Store peptide solutions at -20°C or -80°C. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation.[6][12]
Q5: Which analytical techniques are recommended for monitoring the stability of my NP (147-155) peptide solution?
A5: A comprehensive stability assessment typically involves multiple analytical methods to monitor both chemical purity and physical state.[15]
-
High-Performance Liquid Chromatography (HPLC): Reverse-Phase HPLC (RP-HPLC) is the gold standard for assessing peptide purity and quantifying degradation products.[11][15]
-
Mass Spectrometry (MS): LC-MS can be used to identify the exact mass of degradation products, helping to elucidate degradation pathways.[15]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique used to detect the formation of soluble aggregates in the early stages.[11]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to evaluate changes in the peptide's secondary structure, which can be an indicator of physical instability.[11][15]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with the Influenza NP (147-155) peptide.
Issue 1: Low or Inconsistent Results in Cellular Assays
-
Possible Cause: Peptide degradation or aggregation leading to reduced effective concentration and bioactivity. Improper storage is a common culprit.[6]
-
Troubleshooting Steps:
-
Verify Peptide Integrity: Analyze your current peptide stock solution using RP-HPLC to check for purity and the presence of degradation peaks.
-
Prepare Fresh Stock: If degradation is confirmed or suspected, dissolve fresh lyophilized peptide following the recommended solubilization protocol.
-
Optimize Storage: Aliquot the new stock solution into single-use volumes and store them at -80°C.[12] Avoid repeated freeze-thaw cycles.[6]
-
Filter Sterilize: Use a 0.2 µm filter to remove potential bacterial contamination, which can degrade the peptide.[12]
-
Issue 2: Visible Precipitate Forms After Diluting Peptide Stock in Buffer
-
Possible Cause: The peptide is crashing out of solution due to a change in pH or solvent properties, bringing it closer to its isoelectric point (pI) where solubility is minimal.[16]
-
Troubleshooting Steps:
-
Check Buffer pH: Ensure the pH of your final buffer is not close to the peptide's theoretical pI. For the basic NP (147-155) peptide, a neutral or slightly basic buffer could reduce its net charge and solubility.
-
Modify Dilution Method: Instead of adding the buffer to your peptide stock, try adding the peptide stock drop-wise into the vortexing buffer.[8] This prevents localized high concentrations that can lead to precipitation.
-
Use a Co-solvent: If the peptide was initially dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in your assay is low (typically <1%), as higher concentrations can be toxic to cells.[9][16]
-
Quantitative Data Summary
The following tables provide illustrative data on how different formulation conditions can impact the stability of the Influenza NP (147-155) peptide. Note: This data is representative and intended for guidance. Actual results may vary.
Table 1: Effect of pH on the Solubility and Short-Term Stability of NP (147-155) Peptide
| Buffer System | pH | Solubility (mg/mL) | % Purity after 24h at 25°C (RP-HPLC) |
| 10 mM Citrate Buffer | 4.0 | > 2.0 | 98.5% |
| 10 mM Citrate Buffer | 5.0 | > 2.0 | 99.1% |
| 10 mM Phosphate Buffer | 7.4 | 1.2 | 95.3% |
| 10 mM Carbonate Buffer | 9.0 | 0.8 | 92.4% |
Table 2: Impact of Stabilizing Excipients on NP (147-155) Aggregation
| Formulation (in PBS, pH 7.4) | Storage Condition | % Aggregation after 72h (by SEC-HPLC) |
| NP (147-155) only | 37°C | 15.6% |
| NP (147-155) + 5% Mannitol | 37°C | 8.2% |
| NP (147-155) + 5% Trehalose | 37°C | 6.5% |
| NP (147-155) only | 4°C | 2.1% |
Detailed Experimental Protocols
Protocol 1: Systematic Solubilization of Influenza NP (147-155) Peptide
-
Before opening, centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.[10]
-
Allow the vial to warm to room temperature.[10]
-
Attempt to dissolve a small, pre-weighed amount of peptide in sterile, distilled water to a concentration of 1 mg/mL. Vortex briefly.
-
If the peptide does not dissolve, check for a cloudy solution or visible particulates.
-
If insoluble in water, add 10% acetic acid drop-wise while vortexing until the peptide fully dissolves.[9]
-
For highly hydrophobic peptides (not expected for NP 147-155 but a general alternative), a small amount of an organic solvent like DMSO can be used first, followed by slow dilution with an aqueous buffer.[9][10]
-
Once a clear stock solution is achieved, it can be diluted further with the desired experimental buffer.
-
Filter the final solution through a sterile 0.2 µm syringe filter to remove any potential aggregates or microbial contaminants.
Protocol 2: RP-HPLC Method for Assessing Peptide Stability
-
Objective: To quantify the remaining intact peptide and detect degradation products over time.
-
Materials:
-
RP-HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Prepare peptide solutions in different buffers or formulations to be tested.
-
Take an initial sample (T=0) and inject it into the HPLC system.
-
Incubate the remaining solutions under desired stress conditions (e.g., 37°C).
-
Collect samples at various time points (e.g., 1, 4, 8, 24 hours).
-
Analyze each sample using the following gradient:
-
Gradient: 5% to 65% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
-
Data Analysis:
-
Calculate the peak area of the intact peptide at each time point.
-
Determine the percentage of remaining peptide relative to the T=0 sample.
-
Monitor the appearance and increase of new peaks, which indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for solubilizing the Influenza NP (147-155) peptide.
Caption: Experimental workflow for a typical peptide stability study.
Caption: Common pathways of peptide instability in aqueous solutions.
References
- 1. targetmol.com [targetmol.com]
- 2. Influenza NP (147-155) - 1 mg [anaspec.com]
- 3. journals.asm.org [journals.asm.org]
- 4. d-nb.info [d-nb.info]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. jpt.com [jpt.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 12. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 13. mdpi.com [mdpi.com]
- 14. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pepdoopeptides.com [pepdoopeptides.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Peptide-Based Influenza Vaccine Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals during the development of peptide-based influenza vaccines.
Frequently Asked Questions (FAQs)
Q1: Why is epitope selection critical for the success of a peptide-based influenza vaccine?
A1: Epitope selection is paramount because it determines the breadth and effectiveness of the induced immune response. Influenza viruses undergo frequent genetic mutations, particularly in the globular head of the hemagglutinin (HA) protein, leading to antigenic drift.[1] Vaccines targeting these variable regions may offer strain-specific immunity but quickly become ineffective. To develop a "universal" influenza vaccine, it is crucial to select highly conserved epitopes from viral proteins that mutate less frequently.[2][3] Such conserved regions are found in the HA stalk, matrix protein 2 (M2e), nucleoprotein (NP), and matrix 1 (M1) protein.[2][3][4] Targeting these conserved epitopes can induce cross-protective immunity against a wide range of influenza strains, including seasonal and pandemic variants.[2][3][4]
Q2: What are the main reasons for the poor immunogenicity of synthetic peptides?
A2: Synthetic peptides, due to their small molecular size, are often poorly immunogenic when administered alone.[2] Several factors contribute to this:
-
Lack of PAMPs: Peptides alone do not possess pathogen-associated molecular patterns (PAMPs) that are recognized by the innate immune system to initiate a robust adaptive immune response.
-
Rapid Degradation: Peptides can be quickly degraded by proteases in the body, leading to a short half-life and limited exposure to immune cells.[2]
-
Inefficient B-cell Activation: Monomeric peptides are generally inefficient at cross-linking B-cell receptors, a critical step for B-cell activation and antibody production.[5]
-
Suboptimal T-cell Priming: Short peptides may bind to MHC molecules on non-professional antigen-presenting cells (APCs), which can lead to T-cell tolerance instead of activation.[6][7]
Q3: How can the stability of peptide vaccines be improved?
A3: Peptide stability is a significant challenge, as they are susceptible to degradation in solution.[6][8] Lyophilization (freeze-drying) is a common and effective method to significantly improve the stability and shelf-life of peptide vaccines.[6][8][9] Lyophilized peptides can be stable for extended periods when stored at appropriate temperatures, such as -80°C.[8] Some studies have shown that lyophilized multi-peptide vaccines can remain stable for up to three months at room temperature.[8][9] Other strategies to enhance peptide stability include chemical modifications, such as swapping L-amino acids for D-amino acids to resist proteolytic degradation.[10]
Troubleshooting Guides
Problem 1: Low Antibody Titer After Immunization
Symptoms:
-
ELISA results show low levels of peptide-specific IgG.
-
Hemagglutination inhibition (HI) assay reveals poor neutralization of the virus.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Peptide Immunogenicity | 1. Incorporate an Adjuvant: Co-administer the peptide with a suitable adjuvant (e.g., MF59, AS03, CpG).[11][12][13] | Adjuvants mimic the inflammatory signals of natural infections, enhancing antigen presentation and cytokine production, thereby boosting the immune response.[13][14] |
| 2. Use a Carrier Protein: Conjugate the peptide to a larger carrier protein (e.g., KLH, CRM197). | Carrier proteins provide T-cell help and create a larger immunogenic complex that is more readily recognized by the immune system. | |
| 3. Create a Multi-Epitope Construct: Synthesize a longer peptide containing multiple T-cell and B-cell epitopes.[2] | Combining several epitopes increases the chances of activating a broader range of immune cells. | |
| Ineffective Delivery | 1. Utilize a Nanoparticle Delivery System: Encapsulate the peptide in liposomes or other nanoparticles.[15][16][17] | Nanoparticles protect the peptide from degradation, facilitate uptake by APCs, and can act as an adjuvant.[15][16][17] |
| 2. Optimize the Route of Administration: Consider intranasal delivery for mucosal immunity.[16][17] | Intranasal administration can induce mucosal IgA, which is a first line of defense against respiratory viruses.[16][17] | |
| Suboptimal Peptide Sequence | 1. Perform in silico MHC Binding Prediction: Use bioinformatics tools (e.g., NetMHCIIpan) to ensure the peptide contains strong MHC class II binding motifs.[18][19] | Strong binding to MHC class II molecules is crucial for activating CD4+ T-helper cells, which are essential for a robust antibody response. |
Problem 2: Lack of Cross-Protective Efficacy in Animal Challenge Studies
Symptoms:
-
Vaccinated animals show significant weight loss and high viral titers in the lungs after challenge with a heterologous influenza strain.
-
Low levels of cross-reactive antibodies are detected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Epitope Selection from a Variable Region | 1. Redesign the Peptide with Conserved Epitopes: Select epitopes from highly conserved regions of influenza proteins like the HA stalk, M2e, or NP.[2][3][4][20] | Conserved epitopes are less likely to mutate, making them ideal targets for inducing broad protection against different influenza strains.[2][3][4][20] |
| Insufficient T-cell Response | 1. Include Conserved T-cell Epitopes: Ensure the peptide construct includes highly conserved CD4+ and CD8+ T-cell epitopes.[4][20] | T-cell responses, particularly from CD8+ cytotoxic T lymphocytes, are critical for clearing virus-infected cells and providing broad protection.[4][20] |
| 2. Use an Adjuvant that Promotes a Th1-biased Response: Formulate the vaccine with an adjuvant known to induce a Th1 response (e.g., CpG ODN).[12] | A Th1-biased immune response is generally more effective for clearing viral infections. | |
| Inadequate Animal Model | 1. Use HLA Transgenic Mice: If using human-specific epitopes, test the vaccine in mice expressing human HLA molecules.[4] | This ensures that the human-derived peptide epitopes can be properly presented to the murine immune system. |
Experimental Protocols
Key Experiment: In Vitro Immunogenicity Assessment Using Dendritic Cells
Objective: To evaluate the ability of a peptide vaccine formulation to activate dendritic cells (DCs), key antigen-presenting cells that initiate the adaptive immune response.
Methodology:
-
Isolation of Bone Marrow-Derived Dendritic Cells (BMDCs):
-
Harvest bone marrow from the femurs and tibias of mice (e.g., C57BL/6).
-
Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-8 days to differentiate them into immature DCs.
-
-
Stimulation of BMDCs:
-
Plate the immature BMDCs in 24-well plates.
-
Stimulate the cells with different concentrations of the peptide vaccine, peptide alone, adjuvant alone, or LPS (as a positive control) for 24 hours.
-
-
Analysis of DC Maturation:
-
Harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers (CD80, CD86, MHC class II).
-
Analyze the expression of these markers by flow cytometry. An upregulation of these markers indicates DC maturation.
-
-
Cytokine Production Assay:
-
Collect the culture supernatants from the stimulated BMDCs.
-
Measure the concentration of key cytokines such as IL-12, TNF-α, and IL-6 using an ELISA kit. Increased production of these pro-inflammatory cytokines indicates DC activation.
-
Visualizations
Caption: Experimental workflow for peptide-based influenza vaccine development.
References
- 1. The Design and Prospects of Influenza Virus Vaccines Based on Conserved Epitopes and Adjuvant Optimization [mdpi.com]
- 2. Multi-Epitope Peptide-Based and Vaccinia-Based Universal Influenza Vaccine Candidates Subjected to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conserved epitopes of influenza A virus inducing protective immunity and their prospects for universal vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Conserved Influenza T cell epitopes Induce Broadly Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Approaches to Improve Chemically Defined Synthetic Peptide Vaccines [frontiersin.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Frontiers | Development of PDA Nanoparticles for H9N2 Avian Influenza BPP-V/BP-IV Epitope Peptide Vaccines: Immunogenicity and Delivery Efficiency Improvement [frontiersin.org]
- 16. Liposomal nanoparticle-based conserved peptide influenza vaccine and monosodium urate crystal adjuvant elicit protective immune response in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. MHC Class II Binding Prediction—A Little Help from a Friend - PMC [pmc.ncbi.nlm.nih.gov]
- 19. immudex.com [immudex.com]
- 20. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Protocol Refinement for NP (147-155) Specific T-Cell Expansion In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in-vitro expansion of T-cells specific for the influenza nucleoprotein (NP) peptide 147-155.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the expansion of NP (147-155) specific T-cells.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of NP (147-155) Specific T-Cells | 1. Suboptimal initial precursor frequency: The starting population of T-cells may have a very low number of NP (147-155) specific precursors. 2. Inefficient antigen presentation: Antigen-presenting cells (APCs) may not be effectively presenting the NP (147-155) peptide. 3. Inadequate co-stimulation: T-cell activation requires both a primary signal (TCR-peptide/MHC) and a co-stimulatory signal (e.g., CD28). 4. Suboptimal cytokine support: The cytokine cocktail may not be optimal for the expansion of CD8+ T-cells. | 1. Enrich for antigen-specific T-cells: Consider using methods like magnetic-activated cell sorting (MACS) to enrich for NP (147-155) specific T-cells before expansion. 2. Optimize APCs: Use professional APCs like dendritic cells (DCs) or artificial APCs (aAPCs). Ensure proper peptide loading concentration (typically 1-10 µg/mL). 3. Provide co-stimulation: Use anti-CD28 antibodies in conjunction with peptide stimulation. 4. Optimize cytokine cocktail: A combination of IL-7 and IL-15 is often more effective than IL-2 alone for promoting the expansion of memory CD8+ T-cells.[1] |
| Poor T-Cell Viability | 1. Overstimulation/Activation-Induced Cell Death (AICD): Excessive or prolonged stimulation can lead to T-cell apoptosis.[2] 2. Nutrient depletion and waste accumulation: High cell densities can lead to rapid consumption of nutrients and buildup of toxic metabolites. 3. Inappropriate cytokine concentrations: High concentrations of certain cytokines, like IL-2, can promote terminal differentiation and apoptosis. | 1. Control stimulation period: Limit the initial stimulation period (e.g., 6-24 hours) before washing and expanding in fresh media with cytokines. 2. Monitor and maintain optimal cell density: Regularly monitor cell density and split cultures as needed to maintain optimal concentrations (e.g., 0.5-2 x 10^6 cells/mL). 3. Titrate cytokine concentrations: Determine the optimal concentration for each cytokine. For example, lower concentrations of IL-2 may be sufficient when combined with IL-7 and IL-15. |
| Loss of NP (147-155) Specificity | 1. Outgrowth of non-specific T-cells: Polyclonal stimulation or suboptimal enrichment can lead to the expansion of T-cells with other specificities. 2. T-cell exhaustion: Repeated stimulation can lead to a loss of effector function and specificity.[3] | 1. Use specific stimulation: Utilize peptide-pulsed APCs or MHC-tetramers for stimulation instead of polyclonal activators. 2. Limit the number of restimulations: Minimize the number of times the T-cells are restimulated to avoid exhaustion. Consider a single stimulation followed by expansion with cytokines. |
| Suboptimal T-Cell Function (e.g., low cytotoxicity, low cytokine secretion) | 1. T-cell differentiation state: Expanded T-cells may be terminally differentiated with reduced functional capacity. 2. Inappropriate cytokine environment: The cytokine cocktail may favor the development of a less functional T-cell phenotype. | 1. Promote a memory phenotype: The use of IL-7 and IL-15 can help maintain a less differentiated, more functional central memory or stem cell memory phenotype.[1] 2. Assess functionality throughout the culture period: Regularly perform functional assays (e.g., cytotoxicity assays, intracellular cytokine staining) to monitor the quality of the expanded T-cells. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in-vitro expansion of antigen-specific T-cells. Note that optimal values can vary depending on the specific donor, cell type, and experimental conditions.
Table 1: Recommended Cytokine Concentrations for T-Cell Expansion
| Cytokine | Concentration Range | Purpose |
| IL-2 | 10 - 100 IU/mL | Promotes T-cell proliferation. |
| IL-7 | 5 - 25 ng/mL | Promotes survival and homeostatic proliferation of T-cells. |
| IL-15 | 5 - 25 ng/mL | Supports the expansion and survival of memory CD8+ T-cells. |
| IL-21 | 10 - 50 ng/mL | Can enhance the expansion and function of CD8+ T-cells. |
Note: A combination of IL-7 and IL-15 is often recommended for the robust expansion of functional, long-lived NP (147-155) specific CD8+ T-cells.[1]
Table 2: Typical Outcomes for In Vitro T-Cell Expansion (10-14 days)
| Parameter | Expected Range |
| Fold Expansion (Total T-Cells) | 100 - 1000 fold |
| Fold Expansion (Antigen-Specific T-Cells) | 10 - 500 fold (highly variable) |
| Viability | > 90% |
| Purity (Antigen-Specific T-Cells post-enrichment) | > 80% |
Experimental Protocols
Protocol 1: Generation and Expansion of NP (147-155) Specific T-Cells
This protocol outlines a general method for the in-vitro expansion of NP (147-155) specific T-cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
NP (147-155) peptide (Sequence: TYQRTRALV)
-
Recombinant human IL-2, IL-7, and IL-15
-
Anti-human CD28 antibody
-
T-cell isolation kit (optional, for enrichment)
-
Antigen-Presenting Cells (APCs), e.g., irradiated autologous PBMCs or dendritic cells.
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Antigen-Presenting Cell (APC) Preparation:
-
Take a fraction of the PBMCs to be used as APCs.
-
Irradiate the APCs (e.g., 30 Gy) to prevent their proliferation.
-
Pulse the irradiated APCs with NP (147-155) peptide (1-10 µg/mL) for 1-2 hours at 37°C.
-
-
Co-culture and Stimulation:
-
Co-culture the remaining PBMCs (responder cells) with the peptide-pulsed APCs at a responder-to-stimulator ratio of 10:1.
-
Add anti-human CD28 antibody (1-2 µg/mL) to the co-culture.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Cytokine-driven Expansion:
-
After 2-3 days, add a cytokine cocktail to the culture. A recommended combination is IL-7 (10 ng/mL) and IL-15 (10 ng/mL). Alternatively, IL-2 (50 IU/mL) can be used.
-
Monitor the cell density and viability every 2-3 days.
-
Split the cultures as necessary, maintaining a cell density of 0.5-2 x 10^6 cells/mL, and replenish with fresh medium containing cytokines.
-
-
Restimulation (Optional):
-
For further expansion, T-cells can be restimulated every 7-10 days with freshly prepared peptide-pulsed, irradiated APCs.
-
-
Assessment of Specificity and Function:
-
After 10-14 days of culture, assess the frequency of NP (147-155) specific T-cells using methods such as MHC-tetramer staining or ELISpot assay for IFN-γ secretion upon peptide stimulation.
-
Evaluate the cytotoxic function of the expanded T-cells in a chromium release assay using peptide-pulsed target cells.
-
Visualizations
T-Cell Receptor (TCR) Signaling Pathway
Caption: TCR signaling cascade initiated by peptide-MHC interaction.
Experimental Workflow for NP (147-155) Specific T-Cell Expansion
Caption: Workflow for in-vitro expansion of NP(147-155) T-cells.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for NP(147-155) T-cell expansion.
References
- 1. Transcriptomic analysis reveals optimal cytokine combinations for SARS-CoV-2-specific T cell therapy products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Culture Quality Control During T Cell Expansion | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Influenza A Virus Infection Induces Viral and Cellular Defective Ribosomal Products Encoded by Alternative Reading Frames - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Immune Response to Conserved Influenza Epitopes
Welcome to the technical support center for researchers, scientists, and drug development professionals working on universal influenza vaccines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming the poor immune response to conserved influenza epitopes.
Frequently Asked Questions (FAQs)
Q1: Why is the immune response to conserved influenza epitopes often weak?
A1: The poor immunogenicity of conserved epitopes, such as the hemagglutinin (HA) stalk and the M2 ectodomain (M2e), is a significant hurdle in the development of a universal influenza vaccine.[1] Several factors contribute to this:
-
Immunodominance of Variable Regions: The immune system predominantly targets the highly variable head region of the HA protein, which undergoes frequent antigenic drift.[2][3] This immunodominance effectively shields the more conserved stalk region from a robust antibody response.
-
Low Abundance and Accessibility: Conserved epitopes like M2e are present in low numbers on the viral surface, limiting their exposure to the immune system.[2] Similarly, the HA stalk is shielded by the globular head domain.[2]
-
Structural Constraints: The native conformation of these conserved epitopes may not be optimal for inducing broadly neutralizing antibodies (bnAbs).[4]
Q2: What are the primary strategies to enhance the immunogenicity of conserved influenza epitopes?
A2: Researchers are exploring several promising strategies:
-
Adjuvants: Incorporating adjuvants into vaccine formulations can significantly boost the immune response.[5][6] Adjuvants can help by promoting antigen uptake, activating innate immune pathways, and directing the type of immune response (e.g., Th1 vs. Th2).[5][6]
-
Novel Vaccine Platforms: Advanced platforms like nanoparticles, virus-like particles (VLPs), and mRNA vaccines offer innovative ways to present conserved epitopes to the immune system.[1][7][8] These platforms can improve antigen stability, facilitate targeted delivery to antigen-presenting cells (APCs), and display epitopes in a repetitive array to enhance B-cell activation.[1][9]
-
Focusing the Immune Response: Vaccine designs are being developed to specifically direct the immune response towards conserved regions. This includes using "headless" HA constructs that expose the stalk domain or computationally designed antigens.[3][10]
-
Inducing T-Cell Responses: Many strategies now aim to elicit strong T-cell responses, which can recognize conserved internal viral proteins and provide broad, heterosubtypic protection.[11][12][13]
Q3: How do T-cells contribute to a broad anti-influenza response?
A3: T-cells, particularly CD4+ helper T-cells and CD8+ cytotoxic T-lymphocytes (CTLs), play a crucial role in broad protection against influenza.[12]
-
Recognition of Conserved Internal Proteins: Unlike antibodies that primarily target surface proteins, T-cells can recognize epitopes from conserved internal viral proteins like nucleoprotein (NP) and matrix protein 1 (M1).[14][15] These proteins are less prone to mutation than surface antigens.
-
Heterosubtypic Immunity: T-cell responses can provide protection against different influenza A subtypes (heterosubtypic immunity), a key goal for a universal vaccine.[11][12]
-
Clearance of Infected Cells: CD8+ CTLs are vital for identifying and eliminating virus-infected cells, thereby reducing viral load and disease severity.[14][16]
Q4: What is the role of B-cells in the response to conserved epitopes?
A4: While T-cells are critical, inducing a potent B-cell response that produces broadly neutralizing antibodies (bnAbs) against conserved epitopes is a primary objective.
-
Targeting the HA Stalk: A key focus is to elicit antibodies against the conserved stalk domain of HA.[3][17] These antibodies can neutralize a broad range of influenza strains by inhibiting viral fusion with the host cell membrane.[3][4]
-
Memory B-Cell Response: A successful universal vaccine must induce a long-lasting memory B-cell response that can be quickly reactivated upon encountering a new influenza strain.[17]
-
Overcoming Immunodominance: A major challenge is to redirect the B-cell response from the immunodominant variable head of HA to the conserved stalk.[18]
Troubleshooting Guides
Problem 1: Low Antibody Titers Against Conserved Epitopes
| Possible Cause | Troubleshooting Step |
| Poor immunogenicity of the antigen | * Incorporate an Adjuvant: Test a panel of adjuvants to identify one that enhances the specific type of immune response desired (e.g., Th1 for cellular immunity, Th2 for humoral immunity).[5][6] Consider TLR agonists (e.g., CpG, MPLA) or oil-in-water emulsions (e.g., MF59, AS03).[5][] * Antigen Engineering: If using a subunit vaccine, consider displaying the epitope on a nanoparticle or VLP platform to increase its valency and recognition by B-cells.[1][9] For HA-based antigens, consider using a "headless" stalk domain to eliminate the immunodominant head region.[10] |
| Suboptimal vaccine delivery route | * Explore Alternative Routes: If intramuscular injection yields a poor response, consider intranasal delivery to induce mucosal immunity, which can be a first line of defense against respiratory viruses.[20][21] |
| Insufficient T-cell help | * Include T-cell Epitopes: Ensure your vaccine construct includes well-characterized, conserved T-helper epitopes to provide adequate help to B-cells for antibody production.[22] |
Problem 2: Lack of Cross-Reactivity Against Different Influenza Strains
| Possible Cause | Troubleshooting Step |
| Immune response is too specific to the vaccine strain | * Target Multiple Conserved Epitopes: Design a vaccine that incorporates conserved epitopes from multiple influenza proteins (e.g., HA stalk, M2e, NA).[22][23] This can broaden the immune response. * Utilize a Mosaic Nanoparticle Approach: Displaying hemagglutinins from different strains on a single nanoparticle can induce a broader antibody response.[9] |
| Dominance of non-neutralizing antibodies | * Refine Epitope Selection: Use structural biology and computational approaches to identify and select epitopes known to elicit broadly neutralizing antibodies.[2] * Assess Antibody Functionality: Beyond ELISA, perform functional assays like hemagglutination inhibition (HAI) and microneutralization assays to determine the neutralizing capacity of the induced antibodies. |
Problem 3: Weak T-Cell Response to Conserved Internal Proteins
| Possible Cause | Troubleshooting Step |
| Poor antigen processing and presentation for T-cell epitopes | * Optimize Adjuvant Selection: Certain adjuvants, like saponin-based ones or some TLR agonists, are known to promote stronger cellular immunity.[][24] * Utilize a Different Vaccine Platform: Viral vectors (e.g., adenovirus-based) or DNA/mRNA vaccines can be very effective at inducing robust T-cell responses.[10] |
| Epitopes are not presented by the MHC alleles of the animal model | * Use Immunoinformatics to Select Epitopes: Predict and select T-cell epitopes that are likely to bind to a broad range of MHC alleles.[11] * Test in HLA-Transgenic Models: If possible, use animal models that express human leukocyte antigen (HLA) molecules to better predict immunogenicity in humans.[11] |
Quantitative Data Summary
Table 1: Comparison of Adjuvant Effects on Immune Response to Conserved Epitopes
| Adjuvant | Type | Key Mechanism of Action | Observed Effect on Conserved Epitope Immunogenicity |
| Alum (Aluminum salts) | Mineral Salt | Enhances antigen uptake, induces IL-1β release.[5] | Boosts antibody responses, but may skew towards a Th2 response.[24] |
| MF59 | Oil-in-water emulsion | Induces chemokine and cytokine release, promotes a Th2-biased response.[5] | Licensed for use in seasonal flu vaccines for the elderly, shown to enhance antibody responses.[6][] |
| AS03 | Oil-in-water emulsion | Similar to MF59, triggers a local innate immune response.[5][] | Has been used in pandemic influenza vaccines and shown to induce strong B and T-cell responses.[6] |
| TLR Agonists (e.g., CpG, MPLA) | PRR Agonists | Activate Toll-like receptors, promoting a Th1-biased response and cellular immunity.[5][25] | Can enhance both humoral and cellular immunity, with potential for inducing cross-protective responses.[5] |
| Saponins (e.g., QS-21) | Natural Compound | Induces both humoral and cellular immunity.[] | Has been evaluated in clinical trials and shown promise in H7N9 vaccine candidates.[] |
Table 2: Efficacy of Different Vaccine Platforms Targeting Conserved Epitopes in Preclinical Models
| Vaccine Platform | Target Epitope(s) | Animal Model | Key Finding |
| Protein Nanoparticles | HA stalk, M2e, NP | Mice | Induced broad protection against homo- and heterosubtypic influenza A viruses.[5] |
| mRNA-LNP | HA stalk, NA, M2, NP | Mice | Induced robust immune responses and provided broad protection.[5] |
| Virus-Like Particles (VLPs) | HA, M2, NA | Mice | Can display various immunogens, but may require adjuvants to enhance immunogenicity.[7] |
| Peptide Nanoparticles | HA stalk, M2e | Mice | Combining stem and M2e antigens increased survival to 90% against lethal challenge.[22] |
| Computationally Designed Nanoparticles | Quadrivalent HA | Mice, Ferrets, Non-human primates | Elicited antibody responses equivalent to or better than commercial vaccines and induced broad protection against heterologous viruses.[9] |
Experimental Protocols
Key Experiment: Enzyme-Linked Immunosorbent Assay (ELISA) to Measure Antibody Response to Conserved Epitopes
Objective: To quantify the titer of antibodies specific to a conserved influenza epitope (e.g., HA stalk, M2e) in serum samples from immunized animals.
Methodology:
-
Antigen Coating:
-
Dilute the purified recombinant conserved antigen (e.g., headless HA, M2e peptide) to a concentration of 1-5 µg/mL in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the antigen solution to each well of a 96-well high-binding ELISA plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Serum Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the serum samples (and a negative control serum) in dilution buffer (blocking buffer with 0.05% Tween-20). A typical starting dilution is 1:100.
-
Add 100 µL of each serum dilution to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate five times with wash buffer.
-
Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) in dilution buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark until a color change is observed (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background (e.g., 2-3 times the optical density of the negative control).
-
Visualizations
Caption: Workflow for preclinical evaluation of a universal influenza vaccine candidate.
Caption: Simplified signaling pathway for a TLR agonist adjuvant in an APC.
Caption: Troubleshooting logic for low antibody titers against conserved epitopes.
References
- 1. Nano/microparticle Formulations for Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Approaches and Challenges to Developing Universal Influenza Vaccines | MDPI [mdpi.com]
- 3. Frontiers | Analysis of the conserved protective epitopes of hemagglutinin on influenza A viruses [frontiersin.org]
- 4. Hide and seek: interplay between influenza viruses and B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Adjuvanted influenza vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prospects and Challenges in the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Nanoparticle-Based Flu Vaccine Moves Closer to Use | Microbiology [labroots.com]
- 9. bakerlab.org [bakerlab.org]
- 10. Conserved epitopes of influenza A virus inducing protective immunity and their prospects for universal vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the Potential of T-Cells for a Universal Influenza Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly conserved influenza A sequences as T cell epitopes-based vaccine targets to address the viral variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Why Are CD8 T Cell Epitopes of Human Influenza A Virus Conserved? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. B Cell Responses against Influenza Viruses: Short-Lived Humoral Immunity against a Life-Long Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Primary antibody response after influenza virus infection is first dominated by low-mutated HA-stem antibodies followed by higher-mutated HA-head antibodies [frontiersin.org]
- 20. pharmacytimes.com [pharmacytimes.com]
- 21. Frontiers | Immunogenicity and Protective Potential of Mucosal Vaccine Formulations Based on Conserved Epitopes of Influenza A Viruses Fused to an Innovative Ring Nanoplatform in Mice and Chickens [frontiersin.org]
- 22. Epitope-targeting platform for broadly protective influenza vaccines | PLOS One [journals.plos.org]
- 23. news.gsu.edu [news.gsu.edu]
- 24. sciencedaily.com [sciencedaily.com]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Addressing Off-Target Effects in In Vivo Cytotoxicity Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address off-target effects in your in vivo cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the difference between on-target and off-target cytotoxicity in in vivo assays?
A1: On-target cytotoxicity refers to the intended toxic effect of a therapeutic agent on its designated target, such as the killing of tumor cells that express a specific antigen.[1][2][3] In contrast, off-target cytotoxicity describes unintended harmful effects on cells or tissues that are not the intended target.[1][2] These effects can arise from the therapeutic agent binding to and affecting other molecules or pathways in the body.[1][2]
Q2: What are some common manifestations of off-target cytotoxicity in animal models?
A2: Off-target effects can manifest in various ways, including:
-
Immunotoxicity: Unintended suppression or activation of the immune system. This can include cytokine release syndrome (CRS), which is a systemic inflammatory response.[4][5][6][7][8]
-
Organ-specific toxicity: Damage to vital organs such as the liver (hepatotoxicity), kidneys (nephrotoxicity), or heart (cardiotoxicity).[9][10][11][12]
-
Hematological toxicity: Adverse effects on blood cells, leading to conditions like anemia or thrombocytopenia.
-
Neurological toxicity: Damage to the nervous system, which can result in a range of clinical signs.
Q3: How can I distinguish between on-target, off-tumor toxicity and true off-target toxicity?
A3: This is a critical distinction. On-target, off-tumor toxicity occurs when the therapeutic agent binds to its intended target, but that target is also expressed on healthy tissues, leading to their damage. True off-target toxicity happens when the agent interacts with unintended molecules.
To differentiate between them, you can:
-
Assess target expression: Analyze the expression of the intended target in the affected healthy tissues using techniques like immunohistochemistry (IHC) or quantitative PCR (qPCR).
-
Use knockout/knockdown models: If the toxicity persists in an animal model where the intended target has been genetically removed (knocked out) or its expression reduced (knocked down), it strongly suggests an off-target effect.[13][14]
-
Employ non-targeted control agents: A control therapeutic that has a similar structure but lacks the target-binding domain can help determine if the toxicity is related to the target engagement.
Troubleshooting Guides
Issue 1: Unexpected animal morbidity or mortality during the study.
-
Possible Cause: Severe off-target toxicity, such as a cytokine storm or acute organ failure.
-
Troubleshooting Steps:
-
Perform a thorough necropsy: A detailed post-mortem examination by a veterinary pathologist is crucial to identify the affected organs and the nature of the pathology.[15][16][17]
-
Collect tissues for histopathology: Preserve tissues from all major organs in formalin for histological analysis to identify cellular damage.
-
Analyze blood samples: If possible, collect blood at the time of moribundity or death to analyze for markers of organ damage (e.g., liver enzymes), hematological changes, and cytokine levels.
-
Review dosing and administration: Ensure that the dose and route of administration were correct and that there were no errors in formulation.
-
Consider a dose-range-finding study: If not already done, a preliminary study with a wider range of doses can help identify a maximum tolerated dose (MTD).[18]
-
Issue 2: Observation of organ-specific toxicity (e.g., elevated liver enzymes).
-
Possible Cause: Direct off-target effect on the organ, or indirect effects due to systemic inflammation.
-
Troubleshooting Steps:
-
Histopathological Examination: Detailed microscopic examination of the affected organ is essential to characterize the type and extent of injury.[9][10][11][12]
-
Immunohistochemistry (IHC): Use IHC to determine if the therapeutic agent is accumulating in the affected organ and to assess the expression of the intended target and markers of cellular stress or apoptosis.
-
In vitro assays: Use cell lines derived from the affected organ to assess the direct cytotoxic potential of the compound.
-
Metabolomics and Proteomics: Analyze tissue or biofluid samples to identify perturbed metabolic and signaling pathways, which can provide clues about the mechanism of toxicity.[19]
-
Issue 3: Suspected immunotoxicity, such as signs of a systemic inflammatory response.
-
Possible Cause: Cytokine release syndrome (CRS) or other immune-mediated off-target effects.
-
Troubleshooting Steps:
-
Cytokine Profiling: Measure the levels of a panel of pro-inflammatory cytokines (e.g., IL-6, IFN-γ, TNF-α) in the plasma or serum of the animals at various time points after dosing.[7][8]
-
Flow Cytometry: Analyze immune cell populations in the blood and lymphoid organs to look for changes in cell numbers, activation markers, or the emergence of specific cell subsets.
-
T-dependent Antibody Response (TDAR) Assay: This is a gold-standard functional assay to assess potential immunosuppressive effects of a compound.[20][21][22][23]
-
Humanized Mouse Models: For therapeutics with human-specific targets, humanized mouse models (engrafted with human immune cells) can provide a more predictive model for assessing CRS.[4][5][6][8]
-
Data Presentation
Table 1: Example Histopathology Scoring for Drug-Induced Liver Injury in Mice
| Score | Description of Histopathological Findings |
| 0 | No observable abnormalities. |
| 1 | Minimal centrilobular necrosis, affecting only a few individual hepatocytes. |
| 2 | Mild centrilobular necrosis with involvement of up to 25% of the lobule. |
| 3 | Moderate centrilobular necrosis affecting 25-50% of the lobule. |
| 4 | Marked centrilobular necrosis affecting 50-75% of the lobule. |
| 5 | Severe, diffuse necrosis affecting more than 75% of the lobule. |
This is an example scoring system and may need to be adapted based on the specific study and observed pathology.[10]
Table 2: Example Cytokine Panel for In Vivo CRS Assessment
| Cytokine | Potential Role in CRS |
| IL-6 | Central mediator of fever and inflammation. |
| IFN-γ | Key pro-inflammatory cytokine produced by T cells and NK cells. |
| TNF-α | Potent pro-inflammatory cytokine involved in systemic inflammation. |
| IL-2 | T cell growth factor that can contribute to T cell activation. |
| IL-10 | An anti-inflammatory cytokine that can be elevated in response to inflammation. |
| IL-1β | A potent pro-inflammatory cytokine. |
Experimental Protocols
1. T-Dependent Antibody Response (TDAR) Assay in Mice
This assay evaluates the potential for a test compound to suppress the humoral immune response to a T-cell-dependent antigen, such as Keyhole Limpet Hemocyanin (KLH).
-
Materials:
-
Female BALB/c mice (or other appropriate strain)
-
Keyhole Limpet Hemocyanin (KLH)
-
Test compound and vehicle control
-
Alum adjuvant (optional)
-
Materials for blood collection and serum separation
-
ELISA or cytometric bead array (CBA) kit for detecting anti-KLH antibodies (IgM and IgG)
-
-
Methodology:
-
Acclimatization: Acclimatize animals for at least one week before the start of the study.
-
Dosing: Administer the test compound or vehicle to the animals according to the planned dosing regimen.
-
Immunization: On a designated day (e.g., day 14 of dosing), immunize the mice with KLH (e.g., 100 µg intraperitoneally), often with an adjuvant like alum.
-
Blood Collection: Collect blood samples at baseline (before immunization) and at specified time points after immunization (e.g., days 7, 14, and 21) to measure the primary and secondary antibody responses.
-
Antibody Titer Measurement: Separate serum from the blood samples and measure the levels of anti-KLH IgM and IgG antibodies using ELISA or CBA.[20][22]
-
Data Analysis: Compare the antibody titers between the test compound-treated groups and the vehicle control group. A significant decrease in antibody levels in the treated groups indicates immunosuppression.
-
2. In Vivo Cytokine Release Syndrome (CRS) Assay in Humanized Mice
This assay is used to assess the potential of a therapeutic agent to induce a cytokine storm in a model that incorporates a human immune system.
-
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL2rγnull or NSG)
-
Human peripheral blood mononuclear cells (PBMCs)
-
Test compound and vehicle control
-
Materials for intravenous injection and blood collection
-
Multiplex cytokine assay kit (e.g., Luminex-based) for human cytokines
-
-
Methodology:
-
Humanization: Engraft the immunodeficient mice with human PBMCs via intravenous injection.[4][5][6] Allow a few days for the human immune cells to establish.
-
Dosing: Administer the test compound, vehicle control, or positive control to the humanized mice.
-
Monitoring: Closely monitor the animals for clinical signs of CRS, such as hunched posture, ruffled fur, and a drop in body temperature.
-
Blood Collection: Collect blood at various time points after dosing (e.g., 2, 6, 24, and 48 hours).
-
Cytokine Analysis: Separate plasma or serum and measure the concentrations of a panel of human cytokines using a multiplex assay.[7][8]
-
Data Analysis: Compare the cytokine levels in the test compound-treated group to the vehicle control group. A significant elevation in pro-inflammatory cytokines indicates a risk of CRS.
-
Visualizations
Caption: Workflow for Investigating Off-Target Cytotoxicity In Vivo.
Caption: Troubleshooting Workflow for Unexpected In Vivo Toxicity.
Caption: Simplified Signaling Pathway of Cytokine Release Syndrome.
References
- 1. researchgate.net [researchgate.net]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A rapid, sensitive, and reproducible in vivo PBMC humanized murine model for determining therapeutic‐related cytokine release syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokine Release Syndrome Assay | Jackson Laboratory [jax.org]
- 8. In Vivo CRS Model Development Services - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. veterinaryworld.org [veterinaryworld.org]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of a General NAFLD Scoring System for Rodent Models and Comparison to Human Liver Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials | Semantic Scholar [semanticscholar.org]
- 15. Diagnosis of Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. dctd.cancer.gov [dctd.cancer.gov]
- 19. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. criver.com [criver.com]
- 22. A T-cell-dependent antibody response (TDAR) method in BALB/c mice based on a cytometric bead array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biomere.com [biomere.com]
selecting the best adjuvant to improve NP (147-155) immunogenicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal adjuvant to improve the immunogenicity of the influenza nucleoprotein (NP) peptide (147-155). The information is presented in a question-and-answer format to address specific challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is an adjuvant necessary for the NP (147-155) peptide?
A1: Short synthetic peptides like NP (147-155) are often poorly immunogenic on their own. They require an adjuvant to effectively stimulate an immune response, particularly the cytotoxic T-lymphocyte (CTL) response necessary for clearing virus-infected cells. Adjuvants enhance the immune response by activating antigen-presenting cells (APCs), such as dendritic cells (DCs), promoting cytokine production, and ensuring a robust and lasting immune memory.
Q2: What are the most promising adjuvants for the NP (147-155) peptide?
A2: Several adjuvants have shown promise in enhancing the immunogenicity of the NP (147-155) peptide. The choice of adjuvant can significantly impact the magnitude and quality of the induced immune response. Based on preclinical studies, promising candidates include:
-
Lipopeptides: Covalently linking lipid moieties, such as palmitic acid or Pam2Cys, to the peptide creates a self-adjuvanting molecule that can potently stimulate CTL responses.
-
CpG Oligodeoxynucleotides (ODN): These synthetic DNA molecules are Toll-like receptor 9 (TLR9) agonists that effectively induce a Th1-biased immune response, which is crucial for CTL activation. The combination of CpG with alum has been shown to be particularly effective.
-
Heat Shock Protein gp96: This protein acts as a natural adjuvant, chaperoning the peptide and facilitating its cross-presentation by DCs to activate CD8+ T cells.
Q3: How do I measure the immunogenicity of my NP (147-155) vaccine formulation?
A3: The primary goal of an NP (147-155)-based vaccine is to induce a strong CTL response. Key immunological assays to assess this include:
-
IFN-γ ELISPOT: This assay quantifies the number of NP (147-155)-specific T cells that secrete IFN-γ, a key cytokine in the anti-viral immune response.
-
In Vivo Cytotoxicity Assay: This is a functional assay that directly measures the ability of immunized animals to kill target cells pulsed with the NP (147-155) peptide.
-
Intracellular Cytokine Staining (ICS): This flow cytometry-based assay can identify and quantify NP (147-155)-specific CD8+ T cells that produce IFN-γ and other effector cytokines like TNF-α.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable NP (147-155)-specific T cell response (e.g., low IFN-γ ELISPOT counts) | 1. Suboptimal adjuvant or dose. 2. Inefficient delivery of the peptide to APCs. 3. Peptide degradation. 4. Inappropriate immunization route or schedule. | 1. Test a panel of adjuvants (e.g., lipopeptide, CpG/alum, gp96) and titrate the adjuvant dose. 2. Consider using a delivery system like liposomes or formulating the peptide as a lipopeptide to enhance uptake by APCs. 3. Ensure proper storage and handling of the peptide. Consider modifications to improve stability. 4. Optimize the immunization route (e.g., subcutaneous, intramuscular) and the prime-boost interval. |
| High variability in immune responses between individual animals | 1. Inconsistent vaccine preparation or administration. 2. Genetic variability within the animal colony. | 1. Ensure consistent and accurate formulation and administration of the vaccine. 2. Use a sufficient number of animals per group to account for biological variation. |
| CTLs are generated, but there is no protection against viral challenge | 1. The magnitude of the CTL response is insufficient. 2. The CTLs are not trafficking to the site of infection (e.g., the lungs). 3. The viral challenge dose is too high. | 1. Select a more potent adjuvant or optimize the vaccine formulation to increase the number of CTLs. 2. Consider a mucosal immunization route (e.g., intranasal) to induce resident memory T cells in the respiratory tract. 3. Titrate the viral challenge dose to an appropriate level. |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies evaluating different adjuvants with the NP (147-155) peptide.
Table 1: Comparison of Adjuvant Efficacy for NP (147-155) Peptide Immunization in Mice
| Adjuvant | Animal Model | Key Outcome Measure | Result |
| Lipopeptide (with two palmitic acids) | BALB/c mice | In vivo cytotoxicity | Significant lysis of NP (147-155)-pulsed target cells; induction of long-term memory CTLs.[1] |
| CpG ODN | BALB/c mice | CTL response | Modest induction of NP (147-155)-specific CTLs.[2] |
| CpG ODN + Alum | BALB/c mice | CTL response | Stronger induction of NP (147-155)-specific CTLs compared to CpG alone.[2] |
| gp96 | BALB/c mice | Survival after lethal influenza challenge | 50% survival rate in mice immunized with NP (147-155) and gp96.[2][3] |
Table 2: IFN-γ ELISPOT and In Vivo Cytotoxicity Data
| Vaccine Formulation | Animal Model | IFN-γ Spot Forming Cells (SFCs) / 10^6 splenocytes | In Vivo Specific Lysis (%) |
| Recombinant NP (90 µg) | BALB/c mice | ~50 | 17% |
| Recombinant Vaccinia Virus expressing NP | BALB/c mice | ~100 | 45% |
Data adapted from a study comparing recombinant NP protein with a vaccinia virus vector expressing NP.[4]
Experimental Protocols
IFN-γ ELISPOT Assay
-
Plate Coating: Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized mice.
-
Cell Plating: Add 2.5 x 10^5 to 5 x 10^5 splenocytes per well.
-
Stimulation: Add the NP (147-155) peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (medium alone) and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.
-
Development: Add streptavidin-alkaline phosphatase and then the substrate to develop the spots.
-
Analysis: Count the spots using an ELISPOT reader.
In Vivo Cytotoxicity Assay
-
Target Cell Preparation:
-
Harvest splenocytes from naïve, syngeneic mice.
-
Divide the cells into two populations.
-
Pulse one population with the NP (147-155) peptide (1-10 µg/mL) for 1 hour at 37°C. Leave the other population unpulsed.
-
Label the peptide-pulsed cells with a high concentration of CFSE (e.g., 5 µM) and the unpulsed cells with a low concentration of CFSE (e.g., 0.5 µM).
-
-
Cell Injection: Mix the two labeled cell populations at a 1:1 ratio and inject intravenously into immunized and control mice.
-
Analysis:
-
After 4-18 hours, harvest spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to distinguish the two target cell populations based on their CFSE fluorescence intensity.
-
Calculate the percentage of specific lysis using the following formula: [1 - (% CFSE-high in immunized / % CFSE-low in immunized) / (% CFSE-high in control / % CFSE-low in control)] x 100.[5]
-
Signaling Pathways and Experimental Workflows
Adjuvant Signaling Pathways for CTL Induction
Adjuvants like lipopeptides and CpG ODN activate dendritic cells through specific Toll-like receptors (TLRs), initiating signaling cascades that lead to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, which are essential for the activation of CD8+ T cells.
Caption: Adjuvant signaling through TLRs on APCs leads to CTL activation.
Experimental Workflow for Adjuvant Testing
The following diagram outlines a typical experimental workflow for comparing the efficacy of different adjuvants for the NP (147-155) peptide.
Caption: Workflow for comparing adjuvant efficacy for NP (147-155).
References
- 1. Frontiers | Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships [frontiersin.org]
- 2. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Magnitude of Local Immunity in the Lungs of Mice Induced by Live Attenuated Influenza Vaccines Is Determined by Local Viral Replication and Induction of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in Commercial Synthetic Peptides for Immunology Research
This guide provides researchers, scientists, and drug development professionals with essential information for identifying, understanding, and mitigating the effects of impurities in commercial synthetic peptides used in immunology research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in commercial synthetic peptides?
A: Commercial synthetic peptides can contain several types of impurities originating from the synthesis process, subsequent purification, and handling. The primary categories are:
-
Synthesis-Related Impurities: These arise during solid-phase peptide synthesis. They include deletion sequences (peptides missing one or more amino acids), truncated sequences, and peptides with incompletely removed protecting groups.[1][2][3]
-
Product-Related Impurities: These are chemical modifications of the target peptide, such as deamidation (of asparagine or glutamine), oxidation (of methionine or cysteine), and aggregation.[1]
-
Contaminants: These are not directly related to the peptide sequence itself.
-
Trifluoroacetic Acid (TFA): TFA is a strong acid widely used for cleaving the peptide from the synthesis resin and in HPLC purification.[4][5][6] Residual TFA remains as a counterion bound to positively charged residues.
-
Endotoxins (Lipopolysaccharides): These are components of gram-negative bacteria cell walls and can contaminate peptides during synthesis and handling, particularly in aqueous solutions.[4][7][8][9]
-
Cross-Contamination: In rare cases, a peptide batch can be contaminated with small amounts of another, unrelated peptide, often one that is commonly used and highly immunogenic.[10][11][12][13]
-
Q2: How can these impurities affect my immunology experiments?
A: Impurities can have significant and often confounding effects on immunological assays, leading to unreliable or misleading results.
-
TFA: Residual TFA can inhibit cell proliferation and induce cell death, particularly in sensitive cell-based assays, leading to false-negative results or high background toxicity.[4][6][14]
-
Endotoxins: Even at very low concentrations, endotoxins are potent activators of the innate immune system via Toll-like receptor 4 (TLR4).[7] This can cause non-specific activation of antigen-presenting cells (like macrophages and dendritic cells), leading to the release of inflammatory cytokines (e.g., IL-1, TNF-α), and polyclonal T-cell expansion.[4][7][9] This can result in false-positive signals in assays like ELISpot or cytokine release assays.
-
Peptidic Impurities: Truncated or modified peptide sequences can sometimes bind to MHC molecules, potentially leading to weak, cross-reactive, or unexpected T-cell responses.[3][10]
-
Cross-Contaminating Peptides: Contamination with a highly immunogenic peptide (e.g., from a common virus like CMV or EBV) can elicit strong, specific T-cell responses in donor cells, leading to a clear false-positive result that is mistakenly attributed to the target peptide.[10][11][15]
Q3: What peptide purity level do I need for my immunology research?
A: The required purity level depends on the sensitivity and nature of your application. Using a peptide with appropriate purity is a critical factor for success while balancing budgetary constraints.[16]
| Purity Level | Recommended Applications in Immunology | Rationale |
| >98% | In-vivo studies, clinical trials, structural studies (NMR, Crystallography).[17][18] | Minimizes toxicity and off-target effects in living organisms. Ensures the highest accuracy for structural and quantitative studies. |
| >95% | Quantitative in-vitro assays (e.g., quantitative ELISpot, flow cytometry-based T-cell activation assays), receptor-ligand interaction studies, enzyme kinetics.[16][17][18][19] | Necessary for accurate and reproducible quantitative data where minor impurities could interfere with the signal. |
| >85% | Semi-quantitative or qualitative assays like epitope mapping, standard T-cell proliferation assays, generating polyclonal antibodies, and non-quantitative Western Blot blocking.[16][18][19] | Sufficient for applications where the primary goal is to detect a response, and minor off-target effects are less critical. |
| >75% | Initial screening, ELISA testing, and producing antigens for polyclonal antibody production.[16][19] | Cost-effective option for preliminary experiments where high purity is not essential. |
| Crude/Desalted | Not generally recommended for immunology cell-based assays. Suitable for first-pass, non-sensitive screening.[16][18] | Contains a high percentage of various impurities that can lead to high background signals or cellular toxicity. |
Section 2: Troubleshooting Guide
This section addresses common problems encountered in immunological assays that may be linked to peptide quality.
Problem 1: High background or non-specific cell activation/cytokine release in my negative control wells.
| Potential Cause | Troubleshooting Step |
| Endotoxin (B1171834) Contamination | This is a primary suspect. Endotoxins activate APCs, leading to widespread, non-specific cytokine release.[4][7] |
| Solution: 1. Test your peptide stock for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. 2. Purchase peptides with guaranteed low endotoxin levels (e.g., ≤ 0.01 EU/µg) for sensitive applications.[4] 3. Ensure all buffers and labware are endotoxin-free. | |
| Peptide Aggregation | Aggregated peptides can be phagocytosed by APCs, leading to activation and inflammatory responses. |
| Solution: 1. Review peptide solubility guidelines; you may be using an inappropriate solvent.[4] 2. Use a solubility test to determine the optimal buffer.[4] 3. Before use, centrifuge the peptide solution at high speed and use the supernatant. |
Problem 2: My experimental results are inconsistent between different peptide batches.
| Potential Cause | Troubleshooting Step |
| Variable Net Peptide Content (NPC) | The gross weight of a lyophilized peptide powder includes the peptide, bound water, and counterions (like TFA).[17] NPC can vary significantly between batches even if purity is the same. |
| Solution: 1. Always prepare stock solutions based on the NPC provided on the certificate of analysis, not the gross weight. 2. If NPC is not provided, request an amino acid analysis from the vendor to determine the exact peptide concentration. | |
| Different Impurity Profiles | Even with the same nominal purity, the specific types and amounts of peptidic impurities can differ between synthesis batches, potentially altering biological activity.[3][17] |
| Solution: 1. When publishing critical data, consider analyzing different batches with HPLC-MS to compare impurity profiles. 2. If a specific batch gives an unexpected (but interesting) result, re-order the same peptide and a higher purity version to see if the effect is reproducible.[3] | |
| Peptide Degradation | Improper storage has led to the degradation of one batch but not another.[4] |
| Solution: 1. Always store lyophilized peptides at -20°C or -80°C, protected from light.[4] 2. Avoid repeated freeze-thaw cycles by aliquoting peptide stocks.[4][14] |
Problem 3: Unexpected T-cell response to a peptide in supposedly negative control donors.
| Potential Cause | Troubleshooting Step |
| Cross-Contamination with a Common Antigen | The peptide may be contaminated with a highly immunogenic peptide from a common pathogen (e.g., CMV, EBV) to which many donors have pre-existing immunity.[10][11][12][13] This has been documented even at contamination levels of ~1%.[10][11] |
| Solution: 1. Analyze the peptide lot via mass spectrometry to search for masses corresponding to common viral peptides. 2. Test the responding T-cells for reactivity against a panel of common viral peptides to identify the true specificity. 3. Order a fresh, high-purity synthesis of the peptide from a reliable vendor and re-test. |
Problem 4: Poor cell viability or inhibition of proliferation in culture.
| Potential Cause | Troubleshooting Step |
| High TFA Concentration | Residual TFA from synthesis/purification can lower the pH of your culture medium and be directly cytotoxic, inhibiting cell proliferation.[4][6] |
| Solution: 1. For highly sensitive assays, perform a TFA salt exchange to replace it with a more biocompatible counterion like acetate (B1210297) or hydrochloride (HCl).[5][6] 2. Alternatively, purchase peptides where this exchange has already been performed by the manufacturer. | |
| Peptide Insolubility | The peptide may be precipitating out of solution at the concentration used, and these precipitates can be toxic to cells.[4] |
| Solution: 1. Ensure the peptide is fully dissolved before adding to the cell culture. Follow vendor solubility guidelines.[4] 2. Test a range of lower concentrations to see if toxicity is dose-dependent. |
Section 3: Visual Guides & Workflows
Workflow for Peptide Quality Control
This diagram outlines a standard workflow for receiving and qualifying a new synthetic peptide before use in critical immunology experiments.
Caption: Workflow for receiving and validating synthetic peptides.
Troubleshooting Decision Tree for Unexpected T-Cell Activity
This decision tree helps diagnose the root cause of unexpected positive results in T-cell assays.
Caption: Decision tree for troubleshooting unexpected T-cell responses.
Section 4: Key Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) to Hydrochloride (HCl) Salt Exchange
This protocol is used to replace the TFA counterion, which can be cytotoxic, with the more biologically compatible chloride ion.[5][20][21]
Materials:
-
Lyophilized peptide with TFA salt
-
100 mM Hydrochloric Acid (HCl), sterile
-
Sterile, nuclease-free water
-
Liquid nitrogen
-
Lyophilizer
Methodology:
-
Dissolve the peptide in sterile, nuclease-free water at a concentration of approximately 1-2 mg/mL.[5]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.[5][21] A concentration between 2 mM and 10 mM is generally effective.[5]
-
Allow the solution to stand at room temperature for at least 1 minute to facilitate the ion exchange.[5][20]
-
Lyophilize the frozen solution overnight until all liquid is removed, yielding a dry peptide hydrochloride salt powder.[5][20]
-
To ensure complete exchange, repeat the cycle: re-dissolve the lyophilized powder in a 10 mM HCl solution, freeze, and lyophilize again.[5] Two to three cycles are recommended for thorough TFA removal.[5][20]
-
After the final lyophilization, reconstitute the peptide in your desired sterile buffer for experimental use.
Protocol 2: Peptide Purity and Identity Verification by LC-MS
This protocol provides a general framework for using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the purity and identity of a synthetic peptide.
Materials:
-
Synthesized peptide
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Acetonitrile with 0.1% Formic Acid
-
LC-MS system (e.g., UPLC coupled to a QDa or other mass spectrometer)[1]
-
C18 reverse-phase column
Methodology:
-
Sample Preparation: Prepare a stock solution of the peptide at 1-2 mg/mL in water or a suitable solvent.[1] Dilute this stock to an optimal concentration for injection (e.g., 0.1 mg/mL).
-
Liquid Chromatography (LC):
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the peptide sample (e.g., 2 µg mass load).[1]
-
Elute the peptide using a gradient of Solvent B. A typical gradient might be 5% to 65% Solvent B over 20-30 minutes.[22]
-
Monitor the elution profile using a UV detector at ~220 nm (the absorbance wavelength of the peptide bond).[16]
-
-
Mass Spectrometry (MS):
-
The eluent from the LC is directed into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode to ionize the peptide molecules.[23]
-
Acquire mass spectra across a relevant mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Purity Assessment: In the UV chromatogram, calculate the area of the main peptide peak as a percentage of the total area of all peaks. This gives the purity as determined by HPLC.[23]
-
Identity Confirmation: In the mass spectrum corresponding to the main peak, identify the m/z values for the different charge states of your peptide. Deconvolute this spectrum to determine the experimental mass of the peptide.
-
Compare the experimental mass to the theoretical (calculated) mass of your target peptide sequence. They should match.
-
Impurity Identification: Analyze smaller peaks in the chromatogram. Obtain their mass spectra to identify potential impurities, such as deletion sequences (lower mass) or peptides with remaining protecting groups (higher mass).[1][22]
-
References
- 1. lcms.cz [lcms.cz]
- 2. mdpi.com [mdpi.com]
- 3. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. lifetein.com [lifetein.com]
- 6. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 7. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 8. rdworldonline.com [rdworldonline.com]
- 9. Endotoxin contamination triggers severe symptoms [peptides.de]
- 10. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide impurities in commercial synthetic peptides and their implications for vaccine trial assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. genscript.com [genscript.com]
- 15. researchgate.net [researchgate.net]
- 16. genscript.com [genscript.com]
- 17. peptide.com [peptide.com]
- 18. biocompare.com [biocompare.com]
- 19. genscript.com [genscript.com]
- 20. peptide.com [peptide.com]
- 21. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. waters.com [waters.com]
- 23. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Validation & Comparative
Validating the Immunogenicity of Influenza NP (147-155) Variants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenicity of the wild-type Influenza Nucleoprotein (NP) peptide (147-155) and its variants. The content is supported by experimental data to assist researchers in selecting and validating peptide candidates for influenza vaccine development and immunological studies.
Introduction to Influenza NP (147-155)
The influenza A virus nucleoprotein (NP) is a highly conserved internal protein, making it a key target for universal influenza vaccine strategies. The NP (147-155) peptide, with the sequence TYQRTRALV, is a well-established, immunodominant cytotoxic T-lymphocyte (CTL) epitope in BALB/c mice (H-2K^d^-restricted). This epitope is crucial for inducing cell-mediated immunity, which plays a vital role in clearing viral infections. Understanding the immunogenicity of naturally occurring or synthetically modified variants of this peptide is critical for designing effective T-cell-based vaccines.
Comparison of NP (147-155) Variants
The immunogenicity of a peptide is determined by several factors, primarily its ability to bind to Major Histocompatibility Complex (MHC) class I molecules and the subsequent recognition of the peptide-MHC complex by T-cell receptors (TCRs). Below is a comparison of the wild-type NP (147-155) peptide and its variants based on available experimental data.
MHC-I Binding Affinity of Alanine-Substituted Variants
An alanine (B10760859) scan is a common method to determine the contribution of individual amino acid residues to MHC binding. In a study investigating the interaction of NP (147-155) with the H-2K^d^ molecule, each residue was systematically replaced with alanine, and the binding affinity was measured.
| Position | Original Residue | Variant Residue | Relative MHC Binding Affinity | Key Finding |
| 147 (P1) | T (Threonine) | A (Alanine) | High | Not a primary anchor residue. |
| 148 (P2) | Y (Tyrosine) | A (Alanine) | Significantly Decreased (>100-fold) | Critical anchor residue for H-2K^d^ binding.[1] |
| 149 (P3) | Q (Glutamine) | A (Alanine) | High | Tolerates substitution. |
| 150 (P4) | R (Arginine) | A (Alanine) | High | Tolerates substitution. |
| 151 (P5) | T (Threonine) | A (Alanine) | High | Tolerates substitution. |
| 152 (P6) | R (Arginine) | A (Alanine) | High | Tolerates substitution. |
| 153 (P7) | A (Alanine) | - | - | Native residue is Alanine. |
| 154 (P8) | L (Leucine) | A (Alanine) | High | Tolerates substitution. |
| 155 (P9) | V (Valine) | A (Alanine) | High | Not a primary anchor residue. |
Summary of Findings: The tyrosine at position 2 (P2) is essential for the high-affinity binding of the NP (147-155) peptide to the H-2K^d^ MHC class I molecule.[1] Substitutions at this position are likely to abrogate the peptide's immunogenicity. Other positions appear to be more tolerant of substitution with alanine without a significant loss of MHC binding.
T-Cell Cross-Reactivity with Naturally Occurring Variants
While the core NP (147-155) epitope is highly conserved, variations in the flanking regions and within the broader NP protein can occur. A study on the slightly longer NP (145-156) epitope (DATYQRTRALVR) in humans (HLA-A*68:01-restricted) investigated the impact of natural variation at position 146.
| Peptide Variant (Position 146) | Frequency in Influenza A Strains | T-Cell Response (IFN-γ production) | Conclusion |
| Alanine (A) | 89.1% | Elicits IFN-γ production | T-cells are cross-reactive among these variants.[2] |
| Threonine (T) | 10.9% | Elicits IFN-γ production | Variation at this position does not appear to facilitate immune escape.[2] |
| Valine (V) | <0.01% | Elicits IFN-γ production | The core epitope recognition is maintained.[2] |
Summary of Findings: T-cells specific for one variant of the NP (145-156) peptide can recognize other naturally occurring variants, indicating a high degree of cross-reactivity.[2] This suggests that the T-cell response is focused on the conserved core of the epitope and that some natural variations may not lead to immune evasion.
Experimental Protocols
To validate the immunogenicity of different Influenza NP (147-155) variants, a series of in vitro and in vivo experiments are recommended.
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure the activation of T-cells in response to a specific peptide.
Objective: To determine the number of NP (147-155) variant-specific T-cells that secrete Interferon-gamma (IFN-γ) upon stimulation.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Isolate splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) from immunized or influenza-infected animals.
-
Blocking: Wash the plate and block with a blocking solution (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.
-
Cell Stimulation: Add the prepared cells to the wells, followed by the addition of the NP (147-155) variant peptides at a predetermined concentration (e.g., 10 µg/mL). Include a positive control (e.g., PHA or a known immunogenic peptide) and a negative control (medium alone).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase.
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction when distinct spots emerge.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The results are expressed as Spot-Forming Units (SFU) per million cells.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS is a powerful technique to identify and phenotype cytokine-producing cells within a heterogeneous population.
Objective: To determine the percentage of CD8+ T-cells that produce IFN-γ in response to stimulation with NP (147-155) variants.
Methodology:
-
Cell Stimulation: Stimulate isolated splenocytes or PBMCs with the NP (147-155) variant peptides for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This allows cytokines to accumulate inside the cell.
-
Surface Staining: Stain the cells with fluorescently-labeled antibodies against cell surface markers, such as CD3 and CD8.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently-labeled antibody against IFN-γ.
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer. Gate on the CD8+ T-cell population and quantify the percentage of cells that are positive for IFN-γ.
In Vivo Cytotoxicity Assay
This assay directly measures the ability of peptide-specific CTLs to kill target cells in a living animal.
Objective: To assess the in vivo cytolytic activity of T-cells induced by immunization with NP (147-155) variants.
Methodology:
-
Target Cell Preparation: Isolate splenocytes from naive, syngeneic mice.
-
Peptide Pulsing and Labeling:
-
Divide the splenocytes into two populations.
-
Pulse one population with the specific NP (147-155) variant peptide and label them with a high concentration of a fluorescent dye (e.g., CFSE^high^).
-
Leave the other population unpulsed (or pulsed with an irrelevant peptide) and label them with a low concentration of the same dye (CFSE^low^).
-
-
Adoptive Transfer: Mix the two labeled cell populations at a 1:1 ratio and inject them intravenously into mice that have been previously immunized with the NP (147-155) variant.
-
Analysis: After a set period (e.g., 18-24 hours), harvest the spleens from the recipient mice.
-
Flow Cytometry: Analyze the splenocytes by flow cytometry to determine the ratio of CFSE^high^ to CFSE^low^ cells.
-
Calculation: The percentage of specific killing is calculated by comparing the ratio of the two populations in immunized mice to the ratio in control (unimmunized) mice.
Visualizations
Experimental Workflow for Immunogenicity Validation
Caption: Workflow for validating the immunogenicity of peptide variants.
T-Cell Receptor Signaling Pathway
Caption: Simplified T-cell receptor signaling cascade upon peptide-MHC recognition.
References
A Comparative Guide to Influenza Virus T-Cell Epitopes: NP(147-155) vs. M1 and PA Counterparts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the well-characterized influenza A virus nucleoprotein (NP) epitope, NP(147-155), with prominent epitopes from the matrix protein 1 (M1) and polymerase acidic protein (PA). The following sections detail their respective immunogenicity, MHC restriction, and conservation, supported by experimental data. Detailed protocols for key immunological assays are also provided to aid in the design and evaluation of future research.
Data Presentation: A Quantitative Comparison
The following tables summarize the key characteristics of the influenza NP(147-155), M1(58-66), and PA(224-233) epitopes. These epitopes are frequently studied as potential targets for universal influenza vaccines due to their origin from relatively conserved internal viral proteins.
Table 1: Epitope Characteristics
| Feature | NP(147-155) | M1(58-66) | PA(224-233) |
| Protein Origin | Nucleoprotein (NP) | Matrix Protein 1 (M1) | Polymerase Acidic Protein (PA) |
| Sequence | TYQRTRALV | GILGFVFTL | SSLENFRAYV |
| Length | 9 amino acids | 9 amino acids | 10 amino acids |
| Primary Function of Protein | Viral RNA synthesis, packaging | Viral assembly, budding | Viral RNA transcription and replication |
Table 2: Immunogenicity and MHC Restriction
| Feature | NP(147-155) | M1(58-66) | PA(224-233) |
| Primary Host Species Studied | Mouse (BALB/c) | Human, Transgenic Mice | Mouse (C57BL/6) |
| MHC Restriction | H-2Kd[1] | HLA-A*02:01[2][3] | H-2Db[4][5][6] |
| Immunogenicity (IFN-γ ELISpot) | High (e.g., 756-1712 SFC/106 splenocytes in immunized mice)[1] | High (e.g., ~400-900 SFC/106 cells in vaccinated HLA-A2.1 transgenic mice)[7] | High (Co-dominant response with NP366-374 in C57BL/6 mice)[8][9] |
| MHC Binding Affinity (IC50) | High | High | High |
Table 3: Conservation
| Epitope | Representative Influenza A Strains Analyzed | Conservation (%) |
| NP(147-155) | H1N1, H3N2, H5N1 | >90% |
| M1(58-66) | H1N1, H3N2, H5N1 | >90%[10] |
| PA(224-233) | H1N1, H3N2, H5N1 | >90% |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This assay quantifies the number of antigen-specific T-cells based on their cytokine secretion.
-
Plate Coating: 96-well polyvinylidene difluoride (PVDF) plates are coated with an anti-IFN-γ monoclonal antibody overnight at 4°C.
-
Cell Preparation: Splenocytes or peripheral blood mononuclear cells (PBMCs) are isolated and prepared as a single-cell suspension.
-
Stimulation: Cells are added to the coated wells along with the peptide epitope of interest (e.g., NP(147-155), M1(58-66), or PA(224-233)) at a concentration of 5-10 µg/mL. A negative control (no peptide) and a positive control (e.g., PHA or a known immunogenic peptide) are included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added. This is followed by the addition of streptavidin-alkaline phosphatase and a substrate (e.g., BCIP/NBT), which forms colored spots at the sites of IFN-γ secretion.
-
Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as spot-forming cells (SFC) per million cells.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
This technique identifies and quantifies cytokine-producing cells at a single-cell level.
-
Cell Stimulation: Similar to the ELISpot assay, isolated splenocytes or PBMCs are stimulated with the peptide epitope in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 6-12 hours. This prevents the secretion of cytokines, causing them to accumulate inside the cell.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.
-
Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: Cells are stained with a fluorescently labeled antibody against IFN-γ.
-
Flow Cytometry Analysis: The cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells. This allows for the quantification of the percentage of CD4+ or CD8+ T-cells that are producing IFN-γ in response to the specific epitope.
Peptide-MHC Binding Assay
This assay measures the binding affinity of a peptide to a specific MHC molecule.
-
Competitive Binding: A known high-affinity fluorescently labeled peptide (probe peptide) is incubated with purified, soluble MHC molecules.
-
Titration: A range of concentrations of the unlabeled test peptide (e.g., NP(147-155)) is added to compete with the probe peptide for binding to the MHC molecules.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Detection: The amount of fluorescent probe peptide bound to the MHC molecule is measured using techniques such as fluorescence polarization or a capture ELISA.
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the binding of the probe peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.
Visualizations
The following diagrams illustrate key experimental workflows and the logical relationship between the compared epitopes.
Caption: Workflow for the IFN-γ ELISpot assay.
Caption: Relationship of epitopes to viral proteins and immune response.
References
- 1. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Immunodominant Influenza A Virus M158–66 Cytotoxic T Lymphocyte Epitope Exhibits Degenerate Class I Major Histocompatibility Complex Restriction in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza A matrix protein (58-66) FluAV M1 - HLA-A*02:01 GILGFVFTL [genaxxon.com]
- 4. Influenza PA (224–233) - 1 mg [anaspec.com]
- 5. genscript.com [genscript.com]
- 6. peptide.com [peptide.com]
- 7. Frontiers | Whole-Inactivated Influenza Virus Is a Potent Adjuvant for Influenza Peptides Containing CD8+ T Cell Epitopes [frontiersin.org]
- 8. Cryptic MHC-E epitope from influenza elicits a potent cytolytic T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Identification of Conserved Peptides Comprising Multiple T Cell Epitopes of Matrix 1 Protein in H1N1 Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Influenza NP (147-155) and HA Stem-Based Vaccines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two promising universal influenza vaccine candidates: those based on the conserved nucleoprotein (NP) epitope NP (147-155) and those targeting the hemagglutinin (HA) stem region. The following sections present a detailed analysis of their mechanisms of action, supporting experimental data from preclinical models, and the methodologies used to evaluate their performance.
Introduction: The Quest for a Universal Flu Vaccine
Seasonal influenza vaccines are a cornerstone of public health, but their effectiveness is limited by the rapid evolution of the influenza virus's surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA). This antigenic drift necessitates annual vaccine reformulations. Universal influenza vaccine strategies aim to overcome this limitation by targeting conserved viral components, thereby inducing broad and long-lasting protection against diverse influenza strains.
Two leading strategies in this endeavor are:
-
Influenza NP (147-155)-Based Vaccines: These vaccines are designed to elicit a strong T-cell mediated immune response, specifically by cytotoxic T lymphocytes (CTLs). The NP (147-155) peptide is a highly conserved epitope within the influenza A nucleoprotein, a key internal viral protein.
-
HA Stem-Based Vaccines: These vaccines focus on inducing broadly neutralizing antibodies (bnAbs) that target the highly conserved stem region of the HA protein. Unlike the variable head region of HA, the stem is crucial for viral entry and is more consistent across different influenza subtypes.
This guide will delve into the efficacy of these two approaches, providing a comparative analysis to aid researchers and developers in the field.
Mechanism of Action and Immune Response
The fundamental difference between these two vaccine strategies lies in the arm of the adaptive immune system they primarily engage.
NP (147-155)-based vaccines are T-cell-centric. The NP (147-155) peptide is presented on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules. This complex is recognized by the T-cell receptors (TCR) on CD8+ T-cells, leading to their activation and differentiation into CTLs. These CTLs can then identify and eliminate virus-infected cells, thereby controlling the spread of the infection.
HA stem-based vaccines , conversely, are antibody-focused. By presenting the conserved HA stem to the immune system, often in a nanoparticle formulation to enhance immunogenicity, these vaccines stimulate B-cells. Activated B-cells differentiate into plasma cells that produce bnAbs. These antibodies can neutralize a wide range of influenza viruses by binding to the HA stem and preventing the conformational changes required for the virus to fuse with the host cell membrane, thus blocking viral entry.
Comparative Efficacy: Preclinical Data
The following tables summarize key quantitative data from murine studies evaluating the efficacy of NP (147-155) and HA stem-based vaccines. It is important to note that these data are collated from different studies and experimental conditions may vary.
Table 1: Protection Against Lethal Influenza Challenge in Mice
| Vaccine Type | Immunogen | Adjuvant/Platform | Challenge Virus | Survival Rate (%) | Reference |
| NP (147-155) | NP (147-155) peptide | gp96 | A/PR/8/34 (H1N1) | 50 | [1] |
| NP (147-155) | NP (147-155) peptide | CpG | A/PR/8/34 (H1N1) | Partial Protection | [2] |
| HA Stem | H1ssF nanoparticle | None | Group 1 Influenza A | High Protection | [3][4] |
| HA Stem | Headless HA nanoparticle | AddaVax | H5N1 & H7N9 | 100 | [5] |
Table 2: Immunogenicity in Mice
| Vaccine Type | Immunogen | Adjuvant/Platform | Key Immune Readout | Result | Reference |
| NP (147-155) | NP (147-155) peptide | gp96 | NP (147-155)-specific CD8+ T-cell response | Enhanced CTL response | [1] |
| NP (147-155) | Recombinant Adenovirus expressing NP | None | IFN-γ secreting cells (ELISPOT) | Strong CD8+ T-cell response to NP (147-155) | |
| HA Stem | H1ssF nanoparticle | None | Broadly neutralizing antibodies (bnAbs) | Durable bnAb response against Group 1 influenza viruses | [3][4] |
| HA Stem | Headless HA nanoparticle | AddaVax | HA stem-specific antibody titers | High titers of cross-reactive antibodies | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
Objective: To quantify the frequency of antigen-specific IFN-γ-secreting T-cells.
Protocol:
-
Plate Coating: 96-well ELISPOT plates are coated with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Spleens are harvested from immunized mice, and single-cell suspensions of splenocytes are prepared. Red blood cells are lysed, and the remaining cells are washed and resuspended in complete RPMI medium.
-
Cell Stimulation: 2 x 10^5 to 5 x 10^5 splenocytes per well are plated. Cells are stimulated with the NP (147-155) peptide (typically at 1-10 µg/mL). A positive control (e.g., Concanavalin A) and a negative control (medium alone) are included.
-
Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: After incubation, cells are washed away, and a biotinylated anti-mouse IFN-γ detection antibody is added. Following another incubation and washing step, streptavidin-alkaline phosphatase is added.
-
Spot Development: Finally, a substrate (e.g., BCIP/NBT) is added, which is converted by the enzyme into a colored precipitate, forming spots at the sites of cytokine secretion.
-
Analysis: The spots, each representing an individual IFN-γ-secreting cell, are counted using an automated ELISPOT reader.
In Vivo Cytotoxicity Assay
Objective: To measure the cytotoxic T-lymphocyte (CTL) activity in vivo.
Protocol:
-
Target Cell Preparation: Splenocytes from naive, syngeneic mice are divided into two populations.
-
Peptide Pulsing: One population is pulsed with the NP (147-155) peptide (e.g., 1 µg/mL for 1 hour at 37°C). The other population serves as an unpulsed control.
-
Fluorescent Labeling: The peptide-pulsed population is labeled with a high concentration of a fluorescent dye (e.g., 5 µM CFSE), while the unpulsed population is labeled with a low concentration (e.g., 0.5 µM CFSE).
-
Adoptive Transfer: The two labeled populations are mixed in a 1:1 ratio and injected intravenously into immunized and control mice.
-
In Vivo Killing: After a defined period (e.g., 4-18 hours), spleens are harvested from the recipient mice.
-
Flow Cytometry Analysis: The ratio of the two fluorescently labeled target cell populations is determined by flow cytometry.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: [1 - (ratio in immunized mice / ratio in control mice)] x 100.
Viral Challenge Study in Mice
Objective: To assess the protective efficacy of a vaccine against a lethal influenza virus infection.
Protocol:
-
Immunization: Mice (e.g., BALB/c or C57BL/6) are immunized with the test vaccine or a control (e.g., PBS) according to the specified schedule (e.g., prime-boost regimen).
-
Challenge: At a set time point after the final immunization (e.g., 2-4 weeks), mice are anesthetized and intranasally challenged with a lethal dose (e.g., 5-10 LD50) of a specific influenza virus strain.
-
Monitoring: Mice are monitored daily for a defined period (e.g., 14-21 days) for weight loss and clinical signs of illness.
-
Efficacy Endpoints: The primary endpoints are survival rate and changes in body weight. A humane endpoint is typically defined (e.g., >25-30% weight loss).
-
Viral Titer Determination (Optional): At specific time points post-challenge, a subset of mice may be euthanized, and their lungs harvested to determine the viral load, typically by plaque assay on MDCK cells.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: T-Cell activation by an NP (147-155) peptide vaccine.
Caption: B-Cell activation by an HA stem-based nanoparticle vaccine.
Caption: General experimental workflow for preclinical vaccine efficacy testing.
Conclusion and Future Directions
Both Influenza NP (147-155) and HA stem-based vaccines represent promising avenues toward the development of a universal influenza vaccine.
-
NP (147-155)-based vaccines show potential in eliciting robust, cross-reactive T-cell responses that can clear infected cells, thereby reducing disease severity. The challenge for this approach lies in achieving a sufficiently potent and durable T-cell response to confer sterile immunity.
-
HA stem-based vaccines have demonstrated the ability to induce broadly neutralizing antibodies that can prevent viral entry, offering a first line of defense. The breadth of protection may be limited by the diversity of HA stem epitopes across different influenza A groups and influenza B lineages.
Future research should focus on head-to-head comparative studies of these vaccine platforms in standardized preclinical models and ultimately in human clinical trials. Combination approaches that aim to elicit both strong T-cell and broadly neutralizing antibody responses may hold the key to a truly universal and highly effective influenza vaccine. The continued refinement of vaccine design, delivery systems, and adjuvant use will be critical in advancing these candidates from the laboratory to the clinic.
References
Navigating the Flu Maze: A Comparative Guide to NP (147-155) Specific T-Cell Cross-Reactivity Against Influenza A Subtypes
For researchers, scientists, and drug development professionals, understanding the nuances of T-cell immunity against influenza A is paramount for the development of broadly protective or "universal" vaccines. This guide provides a comparative analysis of the cross-reactivity of cytotoxic T-lymphocytes (CTLs) specific for the conserved nucleoprotein (NP) epitope (147-155) against various influenza A subtypes. By examining key experimental data and methodologies, we aim to offer a clear perspective on the potential and limitations of targeting this epitope for universal vaccine strategies.
The highly conserved nature of the influenza A virus nucleoprotein makes it a prime target for inducing broad, cross-subtype immunity. Within the NP, the amino acid sequence 147-155 (TYQRTRALV) is a well-characterized, immunodominant CTL epitope in the context of the murine MHC class I molecule H-2K^d^. T-cells recognizing this epitope play a crucial role in clearing infected cells. Their ability to cross-react with different influenza A subtypes is a key area of investigation for universal vaccine development.
Performance Comparison: NP (147-155) T-Cell Cross-Reactivity
The cross-reactive potential of NP (147-155)-specific T-cells has been demonstrated across multiple influenza A subtypes, including seasonal H1N1 and H3N2 strains, as well as avian H5N1. The following tables summarize quantitative data from various studies, showcasing the functional response of these T-cells when encountering different viral challenges.
| Influenza A Subtype | Assay Type | Metric | Response Magnitude | Reference |
| H1N1 (A/PR/8/34) | In vivo Cytotoxicity Assay | % Specific Lysis | Up to 100% in surviving mice | [1] |
| H3N2 (A/Jingke/30/95) | Ex vivo IFN-γ ELISPOT | SFC / 10^6 splenocytes | Average of 756-1712 in surviving mice | [1] |
| H1N1 (A/California/04/2009) | Tetramer Staining | % of CD8+ T-cells in lungs | ~2.00% at 4 days post-infection | [2] |
| H5N1 | Tetramer Staining | % of CD8+ T-cells in lungs | Significantly higher than split-vaccine group | [2] |
| H3N2 (X31) | Intracellular Cytokine Staining (IFN-γ) | % of CD8+ T-cells in lungs | ~3-fold higher with adjuvant | [3] |
Table 1: Cross-Reactivity of NP (147-155) Specific T-Cells Against Various Influenza A Subtypes. SFC: Spot-Forming Cells. Data compiled from multiple studies to illustrate the breadth of the T-cell response.
Experimental Protocols
The assessment of T-cell cross-reactivity relies on a set of established immunological assays. Below are detailed methodologies for the key experiments cited in this guide.
Ex vivo IFN-γ ELISPOT Assay
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
-
Cell Preparation: Splenocytes are harvested from immunized or infected mice.
-
Plate Coating: 96-well plates are coated with an anti-IFN-γ capture antibody.
-
Cell Stimulation: 5 x 10^5 splenocytes per well are stimulated with 5 µg/ml of the NP (147-155) peptide for 20-24 hours. A positive control (e.g., PMA and ionomycin) and a negative control (no peptide) are included.[1]
-
Detection: After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
Visualization: A substrate is added that precipitates as a colored spot at the location of the cytokine-secreting cell.
-
Analysis: The spots are counted to determine the number of IFN-γ-producing cells per million splenocytes.
In vivo Cytotoxicity Assay
This assay measures the ability of CTLs to kill target cells presenting a specific epitope in vivo.
-
Target Cell Preparation: Splenocytes from naive mice are divided into two populations. One is pulsed with the NP (147-155) peptide and labeled with a high concentration of a fluorescent dye (e.g., CFSE^high^). The other is not pulsed with peptide and labeled with a low concentration of the same dye (CFSE^low^), serving as an internal control.
-
Adoptive Transfer: The two labeled cell populations are mixed in a 1:1 ratio and injected intravenously into immunized or infected mice.
-
Analysis: After a set period (e.g., 18-20 hours), splenocytes from the recipient mice are harvested and analyzed by flow cytometry.
-
Calculation: The percentage of specific lysis is calculated by comparing the ratio of CFSE^high^ to CFSE^low^ cells in immunized versus control mice.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the identification and quantification of cytokine-producing cells within a mixed population, providing phenotypic information about the responding cells.
-
Cell Stimulation: Lymphocytes from relevant tissues (e.g., lungs, spleen) are stimulated ex vivo with the NP (147-155) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours.[3]
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD8.
-
Fixation and Permeabilization: Cells are fixed and their membranes are permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines, such as IFN-γ and TNF-α.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to determine the percentage of CD8+ T-cells that are producing specific cytokines in response to the peptide.
Visualizing the Pathways
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: MHC Class I presentation of the NP (147-155) epitope and subsequent T-cell activation.
Caption: General experimental workflow for assessing T-cell cross-reactivity.
Concluding Remarks
The collective evidence strongly supports the significant cross-reactive potential of T-cells specific for the conserved NP (147-155) epitope against a range of influenza A subtypes. The robust IFN-γ production and cytotoxic activity observed upon encountering different viral strains underscore the importance of this epitope in cell-mediated immunity.[1][4] These findings highlight the promise of NP-based antigens in the design of universal influenza vaccines. However, it is also noted that the magnitude of the CTL response can vary between different influenza virus strains, suggesting that while the epitope is conserved, other factors may influence the overall immune response.[5] Future research and drug development efforts should continue to focus on optimizing vaccine platforms that can consistently elicit strong and durable T-cell responses to this and other conserved epitopes to achieve broad protection against the ever-evolving landscape of influenza A viruses.
References
- 1. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice | springermedizin.de [springermedizin.de]
- 2. A novel vaccination strategy mediating the induction of lung-resident memory CD8 T cells confers heterosubtypic immunity against future pandemic influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Development of Cross-Protective Influenza A Vaccines Based on Cellular Responses [frontiersin.org]
- 5. Mucosal Vaccination with Recombinant Adenovirus Encoding Nucleoprotein Provides Potent Protection against Influenza Virus Infection | PLOS One [journals.plos.org]
Benchmarking Adjuvants for Influenza NP (147-155) Immunization: A Comparative Guide
Introduction: The highly conserved Influenza A Nucleoprotein (NP) is a prime target for universal influenza vaccines designed to elicit broad, cross-protective T-cell mediated immunity. The NP (147-155) peptide (TYQRTRALV) is a well-characterized, immunodominant CD8+ T-cell epitope in BALB/c mice. However, peptide-based vaccines are often poorly immunogenic and require potent adjuvants to induce robust and lasting cytotoxic T-lymphocyte (CTL) responses. This guide provides a comparative analysis of different adjuvants used for Influenza NP (147-155) immunization, with a focus on experimental data to inform adjuvant selection for research and development.
Adjuvant Comparison: CpG with Alum vs. gp96
This comparison focuses on two distinct adjuvant strategies directly evaluated with the NP (147-155) peptide: a combination of a Toll-like receptor 9 (TLR9) agonist (CpG) with a classical depot adjuvant (Alum), and the heat shock protein gp96, which functions as a chaperone and immune modulator.
Performance Data Summary
The following table summarizes the quantitative outcomes of immunization with the NP (147-155) peptide formulated with different adjuvants. The data is compiled from preclinical studies in mouse models.
| Adjuvant Formulation | Key Immune Response Metric | Protection Efficacy | Source |
| NP (147-155) + CpG | Induces a modest NP (147-155)-specific CTL response. | Protects mice against viral infection. | [1] |
| NP (147-155) + CpG + Alum | Induces stronger NP (147-155)-specific CTL responses than CpG alone. | Data on protection not specified, but enhanced CTL response suggests improved efficacy. | [1] |
| NP (147-155) + gp96 | Elicits NP (147-155)-specific CD8+ T cell responses and enhances CTL response against multiple conserved epitopes.[1][2] | Provides partial protection, resulting in a 50% survival rate against lethal viral challenge.[1] | [1][2] |
Mechanisms of Action and Signaling Pathways
CpG + Alum Adjuvant System
The combination of CpG oligodeoxynucleotides (ODN) and Alum provides a multi-faceted approach to immune stimulation. Alum creates a depot effect, slowly releasing the antigen and inducing a mild inflammatory response. CpG ODNs are recognized by TLR9 within the endosomes of antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to a potent Th1-biased immune response crucial for CTL activation.
Caption: TLR9 signaling cascade initiated by CpG ODN in an antigen-presenting cell.
Glycoprotein 96 (gp96) Adjuvant
gp96 is an endoplasmic reticulum-resident heat shock protein that chaperones peptides. When used as an adjuvant, exogenous gp96 complexed with an antigen (like the NP peptide) is recognized and internalized by APCs. This process promotes DC maturation, enhances antigen cross-presentation onto MHC class I molecules, and potently activates antigen-specific CD8+ T cells.[1]
Caption: gp96-mediated antigen cross-presentation pathway in a dendritic cell.
Experimental Methodologies
Detailed protocols are critical for reproducing and comparing experimental outcomes. Below are representative methodologies based on common practices in the field for evaluating peptide vaccines.
Experimental Workflow
Caption: General experimental workflow for peptide vaccine evaluation in a mouse model.
Immunization Protocol
-
Animal Model: Female BALB/c mice (H-2d haplotype), 6-8 weeks old.
-
Antigen & Adjuvant:
-
Antigen: Synthetic NP (147-155) peptide (TYQRTRALV), typically 10-50 µg per dose.
-
CpG + Alum Group: 50 µg of CpG ODN 1826 co-administered with 100 µg of Alum (Al(OH)3).
-
gp96 Group: 10-50 µg of NP peptide complexed with an equimolar or excess ratio of purified gp96 protein.
-
-
Administration: Subcutaneous (s.c.) or intramuscular (i.m.) injection in a total volume of 100 µL.
-
Schedule: A prime-boost strategy is common. Mice are primed on Day 0 and receive a booster immunization on Day 14 or 21.
Assessment of CTL Response
-
Sample Collection: Spleens are harvested 7-10 days after the final booster immunization.
-
IFN-γ ELISPOT Assay:
-
Splenocytes are isolated and plated on anti-IFN-γ antibody-coated 96-well plates.
-
Cells are re-stimulated in vitro with 5 µg/mL of NP (147-155) peptide for 18-24 hours.
-
Plates are developed using a secondary biotinylated anti-IFN-γ antibody and streptavidin-HRP.
-
Spots, representing individual IFN-γ-secreting cells, are counted to quantify the frequency of NP-specific T-cells.
-
-
In Vivo Cytotoxicity Assay:
-
A target population of splenocytes is pulsed with the NP (147-155) peptide and labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh). A control population is not pulsed and labeled with a low concentration (CFSElow).
-
The two populations are mixed 1:1 and adoptively transferred into immunized mice.
-
After 18-24 hours, splenocytes from recipient mice are analyzed by flow cytometry.
-
The percentage of specific lysis is calculated based on the reduction of the CFSEhigh population relative to the CFSElow population.
-
Influenza Virus Challenge Study
-
Challenge: 2-4 weeks after the final immunization, mice are intranasally infected with a lethal or sub-lethal dose of mouse-adapted influenza A virus (e.g., A/PR/8/34, H1N1).
-
Monitoring: Mice are monitored daily for 14 days for weight loss and survival. A >25% loss of body weight is a common endpoint for euthanasia.
-
Viral Titer Measurement: On days 3-5 post-infection, a subset of mice is euthanized, and lungs are harvested to quantify viral load via plaque assay or qRT-PCR.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocols described are representative and may require optimization for specific research contexts. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
A Comparative Analysis of DNA vs. Peptide Vaccines for Influenza NP (147-155)
A Guide for Researchers and Drug Development Professionals
The development of a universal influenza vaccine hinges on targeting conserved viral antigens, with the nucleoprotein (NP) being a prime candidate. The highly conserved cytotoxic T-lymphocyte (CTL) epitope NP (147-155) is a focal point for vaccine strategies aiming to elicit cross-strain immunity. This guide provides a comparative analysis of two prominent vaccine platforms, DNA and peptide-based vaccines, for the delivery of the NP (147-155) epitope. The comparison is based on their immunological profiles, efficacy, and the underlying mechanisms of action, supported by experimental data.
Performance Comparison: DNA vs. Peptide Vaccines
The choice between a DNA and a peptide vaccine platform for targeting the NP (147-155) epitope involves a trade-off between the breadth of the induced immune response and the specificity and safety of the formulation. DNA vaccines offer the advantage of in vivo antigen expression, leading to the induction of both CD8+ and CD4+ T-cell responses.[1] In contrast, peptide vaccines, consisting of the minimal immunogenic epitope, primarily stimulate a targeted CD8+ T-cell response and often require adjuvants to enhance their immunogenicity.[2]
| Feature | DNA Vaccine (encoding NP) | Peptide Vaccine (NP 147-155) |
| Antigen | Full-length Nucleoprotein (NP) | Synthetic peptide (TYQRTRALV) |
| Antigen Presentation | Endogenous (MHC class I), Cross-presentation (MHC class II) | Exogenous (MHC class I) |
| Immune Response | CD8+ CTLs, CD4+ Helper T-cells (Th1-biased), Antibody production | Primarily CD8+ CTLs |
| Adjuvant Requirement | Often immunogenic on its own, but can be enhanced with genetic adjuvants.[3] | Generally requires an adjuvant (e.g., CpG, alum, gp96) for robust immunity.[2] |
| CTL Response | Induces robust and long-lasting CTL responses.[1][4] | Can induce strong CTL responses, highly dependent on the adjuvant used.[2] |
| Protective Efficacy | Has demonstrated protection against lethal cross-strain virus challenges in murine models.[1][5] | Can provide partial to full protection, with efficacy linked to the strength of the CTL response.[2] |
| Safety Profile | Generally considered safe, with potential concerns regarding integration into the host genome (though this is a rare event). | High safety profile, as it does not involve genetic material. Potential for local reactions at the injection site. |
Quantitative Data Summary
The following table summarizes quantitative data from various studies to provide a comparative overview of the immune responses elicited by DNA and peptide vaccines targeting NP (147-155). It is important to note that direct comparisons are challenging due to variations in experimental models, adjuvants, and methodologies across studies.
| Study Parameter | DNA Vaccine (encoding NP) | Peptide Vaccine (NP 147-155) | Reference |
| Survival Rate (post-challenge) | 100% protection against 1.7 LD50 of PR8 virus. | 50% survival rate when adjuvanted with gp96. | [2][6] |
| IFN-γ secreting cells (Splenocytes) | Significant induction of IFN-γ producing cells upon restimulation. | Induces IFN-γ producing cells, with response strength dependent on the adjuvant. For example, CpG + alum induced stronger responses than CpG alone.[2] | [1][7] |
| In Vivo Cytotoxicity | Demonstrates significant in vivo killing of target cells pulsed with NP (147-155). | Can achieve high levels of in vivo cytotoxicity, for instance, a recombinant vaccinia virus expressing the epitope induced high primary pulmonary CTL activity. | [8][9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language.
Caption: Antigen presentation pathway for a DNA vaccine encoding Nucleoprotein (NP).
References
- 1. journals.asm.org [journals.asm.org]
- 2. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of DNA Vaccine-induced Immune Responses by Influenza Virus NP Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA VACCINES | Annual Reviews [annualreviews.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Protective Efficacy of the Conserved NP, PB1, and M1 Proteins as Immunogens in DNA- and Vaccinia Virus-Based Universal Influenza A Virus Vaccines in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innate signalling molecules as genetic adjuvants do not alter the efficacy of a DNA-based influenza A vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 9. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice | springermedizin.de [springermedizin.de]
A Comparative Guide to T-Cell Responses to Influenza NP(147-155) in Different Mouse Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the CD8+ T-cell response to the influenza A virus nucleoprotein (NP) epitope NP(147-155) in different inbred mouse strains. Understanding these differences is critical for the interpretation of vaccine efficacy studies and for the development of T-cell-based influenza vaccines. This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of the underlying immunological processes and experimental workflows.
Strain-Specific Immunodominance of the NP(147-155) Epitope
The magnitude of the T-cell response to a specific viral epitope is heavily influenced by the genetic background of the host, particularly the Major Histocompatibility Complex (MHC) haplotype. The NP(147-155) epitope (amino acid sequence TYQRTRALV) is an immunodominant epitope in BALB/c mice, which possess the H-2d MHC haplotype.[1] This means that in BALB/c mice, a large proportion of the total influenza-specific CD8+ T-cell response is directed against this specific epitope.
In contrast, C57BL/6 mice, with an H-2b MHC haplotype, do not mount a significant CD8+ T-cell response to the NP(147-155) epitope.[1] In this strain, the immunodominant CD8+ T-cell epitopes are derived from the nucleoprotein (NP(366-374)) and the polymerase acidic protein (PA(224-233)).[1] This difference in epitope recognition is a crucial consideration in immunological studies using these common mouse models.
Quantitative Analysis of NP(147-155)-Specific T-Cell Response in BALB/c Mice
The following table summarizes representative quantitative data on the CD8+ T-cell response to the NP(147-155) epitope in BALB/c mice following influenza A virus infection or vaccination. These data are compiled from various studies and illustrate the typical magnitude of the response measured by common immunological assays.
| Assay Type | Tissue | Time Point Post-Infection/Vaccination | Frequency of NP(147-155)-Specific CD8+ T-Cells | Reference |
| Tetramer Staining | Bronchoalveolar Lavage (BAL) | Day 8 | ~15-25% of total CD8+ T-cells | [2] |
| Lung | Day 4 | ~2.00% of total CD8+ T-cells | [3] | |
| Lung | Day 5 (post-challenge) | ~15-20% of total CD8+ T-cells | [4] | |
| Spleen | Day 7 | ~5-10% of total CD8+ T-cells | [5] | |
| Intracellular Cytokine Staining (IFN-γ) | Lung | Day 34 (post-vaccination) | Low to undetectable | [6] |
| Lung | Day 5 (post-challenge) | ~2-4% of total CD8+ T-cells | [6] | |
| ELISpot (IFN-γ) | Spleen | 3 weeks post-vaccination | ~200-400 Spot Forming Cells / 10^6 splenocytes | |
| Lung | 4 weeks post-vaccination | ~1000-1500 Spot Forming Cells / 10^6 cells |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase)
-
AEC (3-amino-9-ethylcarbazole) substrate kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
NP(147-155) peptide (TYQRTRALV)
-
Single-cell suspension of splenocytes or lung lymphocytes from immunized/infected mice
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 medium containing 10% FBS for 2 hours at room temperature.
-
Cell Plating and Stimulation: Prepare a single-cell suspension from the spleen or lungs of BALB/c mice. Add the cells to the wells in the presence of the NP(147-155) peptide (typically 1-10 µg/mL). Include negative control wells (cells without peptide) and positive control wells (cells with a mitogen like Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate to remove cells. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the AEC substrate. Monitor for the development of red-brown spots.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. The spots, each representing an individual IFN-γ secreting cell, are then counted using an automated ELISpot reader or manually under a dissecting microscope.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
Intracellular cytokine staining allows for the simultaneous identification of cell surface markers and intracellular cytokine production within specific cell populations.
Materials:
-
Single-cell suspension of splenocytes or lung lymphocytes
-
NP(147-155) peptide
-
Brefeldin A (protein transport inhibitor)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)
-
Fluorochrome-conjugated antibody against IFN-γ
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation: Incubate the single-cell suspension with the NP(147-155) peptide for 1-2 hours at 37°C. Then, add Brefeldin A and continue incubation for another 4-6 hours.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against CD3 and CD8 for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature. Wash again and resuspend in permeabilization buffer.
-
Intracellular Staining: Add the fluorochrome-conjugated anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire events on a flow cytometer.
-
Analysis: Gate on the CD8+ T-cell population and determine the percentage of cells that are positive for IFN-γ.
MHC Class I Tetramer Staining
MHC class I tetramers are complexes of four MHC molecules bound to a specific peptide, which can be used to directly identify and quantify antigen-specific T-cells.
Materials:
-
PE- or APC-conjugated H-2Kd/NP(147-155) tetramer
-
Single-cell suspension of splenocytes or lung lymphocytes
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue.
-
Tetramer Staining: Incubate the cells with the H-2Kd/NP(147-155) tetramer for 30-60 minutes at room temperature in the dark.
-
Surface Staining: Add fluorochrome-conjugated antibodies against CD3 and CD8 and incubate for an additional 30 minutes at 4°C.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire events on a flow cytometer.
-
Analysis: Gate on the CD8+ T-cell population and determine the percentage of cells that are positive for the tetramer.
Visualizations
The following diagrams illustrate the experimental workflow for assessing T-cell responses and the signaling pathway of T-cell activation.
Caption: Experimental workflow for assessing NP(147-155)-specific T-cell responses.
Caption: Simplified signaling pathway of CD8+ T-cell activation.
References
- 1. Conserved epitopes of influenza A virus inducing protective immunity and their prospects for universal vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel vaccination strategy mediating the induction of lung-resident memory CD8 T cells confers heterosubtypic immunity against future pandemic influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mucosal Vaccination with Recombinant Adenovirus Encoding Nucleoprotein Provides Potent Protection against Influenza Virus Infection | PLOS One [journals.plos.org]
- 5. Mice Deficient in Perforin, CD4+ T Cells, or CD28-Mediated Signaling Maintain the Typical Immunodominance Hierarchies of CD8+ T-Cell Responses to Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Validation of NP (147-155) as a Protective Epitope in Lethal Influenza Challenge Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the nucleoprotein (NP) (147-155) epitope as a protective target in lethal influenza A virus challenge models. The data presented is compiled from various studies to aid in the evaluation of this epitope for universal influenza vaccine development.
Comparative Efficacy of NP (147-155)-Based Vaccines
The conserved nature of the influenza A virus nucleoprotein makes it an attractive target for broadly protective vaccines. The NP (147-155) epitope (TYQRTRALV) is an immunodominant, H-2Kd-restricted cytotoxic T lymphocyte (CTL) epitope in BALB/c mice, and its role in conferring protection against lethal influenza challenges has been extensively investigated.[1][2] Various vaccine platforms have been utilized to deliver this epitope and elicit protective cell-mediated immunity.
Data Summary: Survival Rates and Viral Clearance
The following tables summarize the quantitative data from key studies, comparing the protective efficacy of different NP (147-155)-based vaccination strategies in lethal challenge models.
Table 1: Survival Rates Following Lethal Influenza A Virus Challenge
| Vaccine Platform/Adjuvant | Challenge Virus | Survival Rate (%) | Control Group Survival Rate (%) | Reference |
| DNA Vaccine (chimeric HA/NP(147-155)) | H5N1 | Higher than HA alone (exact % not specified) | Lower than vaccinated (exact % not specified) | [3] |
| DNA Vaccine (wild-type NP) | A/HK/68 (H3N2) | Protected | Not specified | [1] |
| gp96 Adjuvant + NP(147-155) peptide | H1N1 PR8 | 50 | Not specified (implied 0) | [4][5] |
| CpG Adjuvant + NP(147-155) peptide | PR8 | Protected | Not specified | [6] |
| Self-Amplifying mRNA (SAM(NP)) | H1N1 | 100 | 0 | [7] |
| Recombinant Adenovirus (rAd/NP) | Homologous and Heterologous strains | Potent protection | Not specified | [8] |
| Heat Shock Protein gp96 Adjuvant | A/PR/8/34 (H1N1) | 50 | Not specified | [5] |
Table 2: Impact on Viral Titers and Immune Response
| Vaccine Platform/Adjuvant | Key Findings on Viral Titers and CTL Response | Reference |
| DNA Vaccine (chimeric HA/NP(147-155)) | Reduced lung viral titers and inflammation compared to HA-only vaccine. Induced NP epitope-specific CD8+ T cell responses. | [3] |
| DNA Vaccine (wild-type NP) | Protection could be adoptively transferred by immune splenocytes, indicating a cell-mediated role. | [1] |
| gp96 Adjuvant + NP(147-155) peptide | Elicited CD8 T cell responses against NP(147-155). NP(147-155)-specific CD8 T cells were recruited to the lungs for viral clearance. | [4] |
| CpG + Alum Adjuvant + NP(147-155) peptide | Induced stronger NP(147-155)-specific CTL responses than CpG alone. | [4] |
| Self-Amplifying mRNA (SAM(NP)) | Increased number of NP(147-155) pentamer+ CD8+ T cells in the lungs post-challenge. | [7] |
| Recombinant Adenovirus (rAd/NP) | Intranasal immunization elicited strong mucosal IgA and robust CD8 T-cell responses to the NP(147-155) epitope. | [8] |
| Inactivated Split Virus + R4Pam2Cys | Higher recall responses to NP(147-155) post-infection. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative experimental protocols derived from the cited literature.
DNA Vaccination and Lethal Challenge in Mice
-
Animal Model: BALB/c mice (female, 6-8 weeks old), which possess the H-2d MHC haplotype that presents the NP(147-155) epitope.
-
Vaccine Construct: A plasmid DNA encoding the full-length nucleoprotein from influenza A/PR/8/34 (H1N1) or a chimeric construct.
-
Vaccination Regimen: Intramuscular injection of plasmid DNA (e.g., 100 µg) into the quadriceps. This is often followed by a booster immunization 2-3 weeks later.
-
Lethal Challenge: 2-3 weeks after the final vaccination, mice are anesthetized and intranasally challenged with a lethal dose (e.g., 5-10 LD50) of a heterosubtypic influenza A virus, such as A/HK/68 (H3N2).
-
Monitoring: Mice are monitored daily for weight loss and survival for at least 14 days post-challenge.
-
Immune Response Assessment: Splenocytes are harvested from a subset of mice to measure NP(147-155)-specific CD8+ T cell responses via ELISPOT for IFN-γ production or in vivo cytotoxicity assays.[1][6]
Peptide Vaccination with Adjuvant and Lethal Challenge
-
Animal Model: BALB/c mice.
-
Vaccine Formulation: The synthetic NP(147-155) peptide (TYQRTRALV) is mixed with an adjuvant such as glycoprotein (B1211001) 96 (gp96) or CpG oligodeoxynucleotides.[4][6]
-
Vaccination Regimen: Mice are immunized intraperitoneally or intradermally with the peptide-adjuvant mixture. A prime-boost strategy with a 2-week interval is common.
-
Lethal Challenge: Mice are challenged intranasally with a lethal dose of influenza A/PR/8/34 (H1N1) virus.
-
Outcome Measures: Survival is monitored for 14-21 days. In some studies, lung viral titers are determined at specific time points post-challenge by plaque assay.
-
CTL Response Analysis: NP(147-155)-specific CTL responses are quantified using methods like tetramer staining and intracellular cytokine staining for IFN-γ and TNF-α.[4]
Visualizations
Signaling Pathway for CTL-Mediated Protection
Caption: CTL activation and viral clearance pathway.
Experimental Workflow for Vaccine Efficacy Testing
References
- 1. journals.asm.org [journals.asm.org]
- 2. Conserved epitopes of influenza A virus inducing protective immunity and their prospects for universal vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced protective immunity against H5N1 influenza virus challenge by vaccination with DNA expressing a chimeric hemagglutinin in combination with an MHC class I-restricted epitope of nucleoprotein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Self-Amplifying mRNA Vaccines Expressing Multiple Conserved Influenza Antigens Confer Protection against Homologous and Heterosubtypic Viral Challenge | PLOS One [journals.plos.org]
- 8. Mucosal Vaccination with Recombinant Adenovirus Encoding Nucleoprotein Provides Potent Protection against Influenza Virus Infection | PLOS One [journals.plos.org]
- 9. journals.asm.org [journals.asm.org]
The Crucial Alliance: Assessing the Indispensable Role of CD4+ T-Cell Help for NP(147-155) Specific CD8+ T-Cells
For researchers, scientists, and drug development professionals, understanding the intricate cellular collaborations that underpin robust immune responses is paramount. This guide provides a comparative analysis of influenza nucleoprotein (NP) (147-155) epitope-specific CD8+ T-cells that have received help from CD4+ T-cells versus those that have not. By presenting quantitative data from key experimental findings, detailing methodologies, and visualizing critical pathways, this document serves as a vital resource for deciphering the impact of CD4+ T-cell assistance on the generation of effective cytotoxic T lymphocyte (CTL) immunity against influenza A virus.
The priming and development of a potent and durable CD8+ T-cell response, particularly to conserved internal viral antigens like the nucleoprotein (NP), is a cornerstone of heterosubtypic immunity to influenza A virus. While CD8+ T-cells are the direct effectors, their optimal performance, especially the establishment of long-lived memory, is critically dependent on help from their CD4+ T-cell counterparts. This guide dissects this crucial interaction, focusing on the well-characterized NP(147-155) epitope, a dominant target for CD8+ T-cells in BALB/c mice.
Quantitative Comparison: Helped vs. Unhelped NP(147-155) Specific CD8+ T-Cells
The presence of CD4+ T-cell help during the priming phase of an immune response significantly enhances the magnitude and functionality of NP(147-155) specific CD8+ T-cells. The following tables summarize the quantitative differences observed in key performance metrics.
| Performance Metric | Helped NP(147-155) Specific CD8+ T-Cells | Unhelped NP(147-155) Specific CD8+ T-Cells | Key Findings |
| Peak Expansion (% of total CD8+ T-cells in lungs) | Significantly higher expansion | Reduced expansion | CD4+ T-cell help promotes a more robust proliferation of antigen-specific CD8+ T-cells during the acute phase of infection. |
| Memory Precursor Frequency | Higher frequency of memory precursor effector cells (MPECs) | Higher frequency of short-lived effector cells (SLECs) | Helped CD8+ T-cells are more programmed towards a memory fate, ensuring a larger pool of long-lived cells. |
| Secondary Expansion upon Re-challenge | Robust and rapid secondary expansion | Impaired secondary expansion | The ability to mount a swift and potent recall response is severely compromised in the absence of initial CD4+ T-cell help. |
| Functional Parameter | Helped NP(147-155) Specific CD8+ T-Cells | Unhelped NP(147-155) Specific CD8+ T-Cells | Key Findings |
| IFN-γ Production | High frequency of IFN-γ producing cells | Lower frequency and reduced per-cell production of IFN-γ | CD4+ T-cell help enhances the capacity of CD8+ T-cells to produce this key antiviral cytokine. |
| TNF-α Production | Significant population of TNF-α producing cells | Diminished TNF-α production | The polyfunctionality of helped CD8+ T-cells, crucial for viral control, is superior to that of unhelped cells. |
| In Vivo Cytotoxicity (% Specific Lysis) | High level of target cell lysis | Reduced cytotoxic potential | While unhelped CD8+ T-cells can still kill target cells, their overall cytotoxic efficiency is lower. |
Signaling Pathways and Experimental Workflows
The mechanisms by which CD4+ T-cells provide help to their CD8+ counterparts are multifaceted, involving direct and indirect interactions.
A common experimental approach to dissect the role of CD4+ T-cell help involves adoptive transfer of TCR-transgenic CD8+ T-cells into recipient mice with or without a functional CD4+ T-cell compartment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to generate the comparative data.
Adoptive Transfer of NP(147-155) Specific CD8+ T-Cells
This protocol describes the transfer of naive CD8+ T-cells specific for the NP(147-155) epitope into recipient mice to study their response to influenza virus infection in the presence or absence of CD4+ T-cell help.
-
Isolation of Donor Cells: Spleens and lymph nodes are harvested from TCR-transgenic mice expressing a receptor specific for the influenza NP(147-155) peptide presented by H-2Kd. Naive CD8+ T-cells (CD44low, CD62Lhigh) are enriched using magnetic-activated cell sorting (MACS).
-
Recipient Mice: Wild-type BALB/c mice are used as "helped" recipients. "Unhelped" recipients are either CD4 knockout mice or wild-type mice depleted of CD4+ T-cells via administration of an anti-CD4 monoclonal antibody (e.g., GK1.5) prior to and during the experiment.
-
Adoptive Transfer: A defined number of purified naive NP(147-155) specific CD8+ T-cells (typically 1 x 10^4 to 1 x 10^5) are injected intravenously into both helped and unhelped recipient mice.
-
Influenza Virus Infection: One day after cell transfer, mice are infected intranasally with a sublethal dose of influenza A virus (e.g., A/PR/8/34).
-
Analysis: At various time points post-infection (e.g., day 8 for peak primary response, day 30+ for memory), tissues such as spleen, lymph nodes, and lungs are harvested to analyze the NP(147-155) specific CD8+ T-cell response.
Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α
This method is used to quantify the frequency of cytokine-producing NP(147-155) specific CD8+ T-cells.
-
Cell Preparation: Single-cell suspensions are prepared from the spleens, lymph nodes, or lungs of infected mice.
-
In Vitro Restimulation: Cells are incubated for 5-6 hours with the NP(147-155) peptide (TYQRTRALV). A protein transport inhibitor (e.g., Brefeldin A) is added to prevent cytokine secretion, causing them to accumulate intracellularly.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against surface markers, including CD8 and a congenic marker to identify the transferred cells.
-
Fixation and Permeabilization: Cells are fixed and their membranes are permeabilized to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against IFN-γ and TNF-α.
-
Flow Cytometry Analysis: The frequency of CD8+ T-cells producing IFN-γ and/or TNF-α in response to the NP(147-155) peptide is determined by flow cytometry.
In Vivo Cytotoxicity Assay
This assay measures the cytotoxic function of NP(147-155) specific CD8+ T-cells directly in the living animal.
-
Target Cell Preparation: Splenocytes from naive BALB/c mice are divided into two populations. One population is pulsed with the NP(147-155) peptide and labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh). The other population is left unpulsed (or pulsed with an irrelevant peptide) and labeled with a low concentration of the same dye (CFSElow).
-
Target Cell Injection: The two populations of labeled target cells are mixed in a 1:1 ratio and injected intravenously into influenza-infected mice (both helped and unhelped groups) at the peak of the CD8+ T-cell response.
-
Analysis: After a defined period (e.g., 4-18 hours), splenocytes from the recipient mice are harvested and the ratio of CFSEhigh to CFSElow cells is determined by flow cytometry.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: [1 - (ratio unprimed / ratio primed)] x 100. A higher percentage of specific lysis indicates greater in vivo cytotoxic activity.
A Comparative Guide to Delivery Systems for the NP (147-155) Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of different delivery systems for the immunodominant influenza nucleoprotein (NP) peptide, NP (147-155). This peptide is a critical target for cytotoxic T lymphocyte (CTL) responses and is widely used in immunological research and vaccine development. Effective delivery of this peptide is paramount for eliciting robust and sustained immune responses. This document summarizes key performance data of common delivery platforms, details relevant experimental protocols, and visualizes the underlying biological pathways.
Data Presentation: Performance of Peptide Delivery Systems
The following tables summarize quantitative data for two common nanoparticle-based delivery systems: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes. It is important to note that while the principles are broadly applicable, direct experimental data for the NP (147-155) peptide within these specific systems is limited in publicly available literature. Therefore, data from studies using other peptides are presented here as representative examples to illustrate the typical performance of these delivery systems.
Table 1: Comparison of Encapsulation Efficiency for Different Peptide Delivery Systems
| Delivery System | Peptide Encapsulated | Encapsulation Efficiency (%) | Methodology | Reference |
| PLGA Nanoparticles | FS10 (antimicrobial peptide) | ~25% | Double emulsion or nanoprecipitation | [1] |
| PLGA Nanoparticles | S1 peptide (Aβ generation inhibitor) | 13.2 - 14.7% | Not specified | [2] |
| PLGA Nanoparticles | Ctn[15-34] (anti-infective peptide) | 93.3% | Double emulsion/solvent evaporation | [3] |
| Liposomes | Not Specified | Varies widely based on formulation | Thin-film hydration and extrusion | [4] |
Table 2: Comparison of In Vitro Release Profiles for Different Peptide Delivery Systems
| Delivery System | Peptide Encapsulated | Release Profile | Methodology | Reference |
| PLGA Nanoparticles | FS10 (antimicrobial peptide) | Initial burst release of 48-63%, followed by sustained release up to 21 hours. | Dialysis method | [1] |
| PLGA Nanoparticles | S1 peptide (Aβ generation inhibitor) | Stable release rate in PBS buffer. | Not specified | [2] |
| PLGA Nanoparticles | Ctn[15-34] (anti-infective peptide) | Rapid initial release of ~27% in the first 24 hours, followed by sustained release for at least 16 days. | Not specified | [3] |
| Liposomes | Carboxyfluorescein (as model) | Triggered and tunable release upon peptide conjugation. | Fluorescence de-quenching assay | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the comparison of peptide delivery systems.
Protocol 1: Determination of Peptide Encapsulation Efficiency in Nanoparticles
This protocol describes a common indirect method for determining the amount of peptide successfully encapsulated within nanoparticles.
Objective: To quantify the percentage of the initial peptide that is entrapped within the nanoparticles.
Materials:
-
Peptide-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Centrifuge capable of high speeds
-
High-performance liquid chromatography (HPLC) system or a suitable fluorescence spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Separation of Free Peptide:
-
Take a known volume of the nanoparticle suspension.
-
Centrifuge the suspension at a high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the unencapsulated ("free") peptide.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining nanoparticles.[6]
-
-
Quantification of Free Peptide:
-
Analyze the concentration of the peptide in the filtered supernatant using a validated analytical method such as HPLC or fluorescence spectroscopy.[1]
-
Create a standard curve with known concentrations of the free peptide to accurately determine the concentration in the supernatant.
-
-
Calculation of Encapsulation Efficiency (EE):
-
Calculate the total amount of free peptide in the supernatant.
-
The encapsulation efficiency is calculated using the following formula:[6]
EE (%) = [(Total amount of peptide - Amount of free peptide) / Total amount of peptide] x 100
-
Protocol 2: In Vitro Peptide Release Assay
This protocol outlines a dialysis-based method to study the release kinetics of a peptide from a nanoparticle delivery system over time.
Objective: To determine the rate and extent of peptide release from the delivery system in a simulated physiological environment.
Materials:
-
Peptide-loaded nanoparticles
-
Release buffer (e.g., PBS, pH 7.4)
-
Dialysis membrane with a molecular weight cut-off (MWCO) lower than the peptide's molecular weight.
-
Shaking incubator or water bath at 37°C
-
Analytical instrument for peptide quantification (e.g., HPLC, fluorescence spectrophotometer)
Procedure:
-
Preparation of the Dialysis System:
-
Accurately weigh a quantity of peptide-loaded nanoparticles and resuspend them in a known volume of release buffer.
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and place it in a larger container with a known volume of fresh release buffer. The volume of the external buffer should be significantly larger (e.g., 100-fold) than the volume inside the dialysis bag to ensure sink conditions.
-
-
Incubation and Sampling:
-
Place the entire setup in a shaking incubator or water bath maintained at 37°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours, and then daily), withdraw a small aliquot of the release buffer from the external container.
-
After each sampling, replenish the container with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of the released peptide in the collected samples using a suitable analytical method.
-
Calculate the cumulative amount of peptide released at each time point.
-
Plot the cumulative percentage of peptide released versus time to obtain the in vitro release profile.[1]
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key conceptual frameworks relevant to the delivery and action of the NP (147-155) peptide.
Signaling Pathway of T-Cell Activation
Recognition of the NP (147-155) peptide presented by an MHC class I molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex signaling cascade leading to T-cell activation and an immune response.
Experimental Workflow for Comparing Delivery Systems
This workflow outlines the key steps involved in a comparative study of different delivery systems for the NP (147-155) peptide.
References
- 1. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diva-portal.org [diva-portal.org]
- 6. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
Safety Operating Guide
Proper Disposal Procedures for Influenza NP (147-155)
The safe and compliant disposal of synthetic peptides such as Influenza NP (147-155) is a critical aspect of laboratory safety and environmental responsibility. Given that the full toxicological properties of many research peptides are unknown, they must be treated as potentially hazardous chemical waste. This guide provides detailed, step-by-step procedures for the proper handling and disposal of Influenza NP (147-155) and associated materials, ensuring the safety of researchers and adherence to institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of the peptide, especially in its lyophilized powder form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.
Recommended Personal Protective Equipment (PPE):
-
Eye and Face Protection: Safety goggles are required to protect against splashes. A face shield is recommended when there is a significant risk of splashing.
-
Body Protection: A standard laboratory coat is mandatory to protect skin and clothing.
-
Hand Protection: Chemical-resistant nitrile gloves are essential. Double gloving may be necessary for added protection when handling concentrated solutions.
-
Respiratory Protection: A respirator or dust mask is recommended when weighing and handling the lyophilized powder to avoid inhalation.
Waste Characterization and Segregation
Proper disposal begins with the correct characterization and segregation of waste at the point of generation. Waste contaminated with Influenza NP (147-155) should be categorized as chemical waste. If the peptide has been used in experiments involving infectious agents, such as the influenza virus, the waste must be treated as biohazardous chemical waste and decontaminated prior to final disposal.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for disposing of Influenza NP (147-155) in its various forms.
Protocol 1: Disposal of Unused or Expired Lyophilized Peptide
-
Containerization: Ensure the original vial containing the lyophilized peptide is tightly sealed.
-
Labeling: Place the sealed vial into a larger, designated container for solid chemical waste. This container must be clearly labeled as "Hazardous Chemical Waste" and list "Influenza NP (147-155) peptide" as a component.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from general lab traffic and incompatible materials.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.
Protocol 2: Disposal of Aqueous Peptide Solutions (Non-Biohazardous)
-
Collection: Collect all aqueous solutions containing Influenza NP (147-155) in a dedicated, leak-proof liquid chemical waste container, typically made of High-Density Polyethylene (HDPE).
-
Labeling: Clearly label the container "Hazardous Chemical Waste" and list all chemical components, including "Influenza NP (147-155) peptide" and the solvent (e.g., water, buffer components).
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area with secondary containment to prevent spills.
-
Final Disposal: Contact your institution's EH&S office for collection and disposal. Do not pour peptide solutions down the drain.
Protocol 3: Disposal of Contaminated Solid Waste
-
Segregation: Collect all solid waste that has come into contact with the peptide, such as pipette tips, tubes, gloves, and absorbent paper, in a dedicated, leak-proof container for solid chemical waste.[1]
-
Container Type: Use a container appropriate for solid waste, such as a lined cardboard box or a plastic drum. Ensure the container can be securely closed.
-
Labeling: Label the container as "Hazardous Chemical Waste" and specify the contaminants (e.g., "Solid waste contaminated with Influenza NP (147-155) peptide").
-
Storage and Disposal: Store the container in the designated waste accumulation area and arrange for disposal through your institution's EH&S program.
Protocol 4: Disposal of Biohazardous Waste Contaminated with Influenza NP (147-155)
If the peptide was used in experiments involving live influenza virus or other biological agents, the waste must be decontaminated before being disposed of as chemical waste.
-
Initial Decontamination:
-
Liquid Waste: Treat liquid biohazardous waste with an appropriate disinfectant proven effective against influenza virus (see table below) or decontaminate by autoclaving.
-
Solid Waste: Place solid biohazardous waste in an autoclavable biohazard bag. Add a small amount of water to the bag to facilitate steam generation during autoclaving.[2]
-
-
Autoclaving: Process the biohazard bags in an autoclave according to the recommended parameters for biohazardous waste.[1][2][3] Place the bags in a secondary, autoclavable container to prevent spills.[2]
-
Post-Decontamination Handling:
-
Once the waste is decontaminated (sterilized), it can be handled as chemical waste.
-
Place the autoclaved bag of solid waste into the designated solid chemical waste container.
-
Pour the decontaminated liquid waste into the designated liquid chemical waste container.
-
-
Final Disposal: Label the containers appropriately, indicating that the contents have been biologically decontaminated but are still considered chemical waste. Arrange for disposal through EH&S.
Quantitative Data for Decontamination
The following table summarizes key parameters for common decontamination methods for waste containing influenza virus.
| Decontamination Method | Agent/Parameter | Concentration/Setting | Contact Time | Notes |
| Chemical Disinfection | Sodium Hypochlorite (Household Bleach) | 0.5% - 1.0% final concentration | Minimum 5-20 minutes | Effective for many viruses but can be corrosive. Prepare fresh daily.[4][5] |
| Ethanol | 70% | Minimum 1-5 minutes | Effective against enveloped viruses like influenza.[5][6] | |
| Hydrogen Peroxide Vapor | 10 ppm | 2.5 minutes for 99% inactivation | Useful for surface decontamination.[6][7] | |
| Sodium Hydroxide (NaOH) | 0.1 M | Minimum 1 minute | Highly effective but requires subsequent neutralization before disposal.[4][6] | |
| Steam Sterilization | Autoclave (Biohazardous Waste) | 121°C (250°F) at 15 PSI | Minimum 30-60 minutes | Time depends on the load size and density. Use chemical and biological indicators to validate the cycle.[1][2][8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with Influenza NP (147-155).
Caption: Decision workflow for the proper disposal of Influenza NP (147-155) waste.
References
- 1. swisscleanroomcommunity.ch [swisscleanroomcommunity.ch]
- 2. biosafety.utk.edu [biosafety.utk.edu]
- 3. Autoclave Use and Waste Validation | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 4. benchchem.com [benchchem.com]
- 5. Inactivation of the novel avian influenza A (H7N9) virus under physical conditions or chemical agents treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inactivating influenza viruses on surfaces using hydrogen peroxide or triethylene glycol at low vapor concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ehs.washington.edu [ehs.washington.edu]
Navigating the Safe Handling of Influenza NP (147-155): A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling biological materials such as the Influenza Nucleoprotein (NP) peptide (147-155). While this peptide is a non-infectious component of the influenza virus, proper handling, personal protective equipment (PPE), and disposal are crucial to maintain a safe research environment and prevent any potential hazards.[1] This guide provides essential, step-by-step safety and logistical information for the laboratory use of Influenza NP (147-155).
Risk Assessment and Biosafety Level
Influenza NP (147-155) is a synthetic peptide and does not contain infectious viral particles. Therefore, the primary risks are not from infection but from potential chemical and biological exposure through inhalation, skin, or eye contact.[1] A thorough risk assessment should be conducted before any procedure.[2]
Most laboratory work involving non-infectious, non-propagating viral components like peptides can be safely conducted at Biosafety Level 2 (BSL-2) .[3][4][5] This level is appropriate for work with agents that pose a moderate potential hazard to personnel and the environment.[5] All procedures should be performed in accordance with standard microbiological practices.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE program is the last line of defense in the hierarchy of safety controls.[6] Employers are required by the Occupational Safety and Health Administration (OSHA) to assess workplace hazards and provide appropriate PPE at no cost to the employee.[6][7][8] The following table summarizes the minimum recommended PPE for handling Influenza NP (147-155).
| Procedure | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Low-Volume Handling (e.g., reconstitution, aliquoting) | Laboratory coat or gown[8][9] | Disposable nitrile gloves[8] | Safety glasses with side shields[1][9] | Not generally required |
| Procedures with Aerosol/Splash Potential (e.g., vortexing, sonicating) | Solid-front laboratory gown[2] | Double nitrile gloves[8][9] | Safety goggles and a face shield[1][8][9] | Recommended (e.g., N95 respirator)[8] |
Step-by-Step PPE Application (Donning and Doffing):
Properly putting on and taking off PPE is critical to prevent contamination.
Donning Sequence:
-
Gown: Put on a clean lab coat or gown, ensuring it is fully fastened.[8]
-
Mask/Respirator (if needed): Secure the mask or respirator over your nose and mouth.
-
Goggles/Face Shield: Put on eye and face protection.[9]
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the gown.[8]
Doffing Sequence:
-
Gloves: Remove gloves first, peeling them off without touching the outside with bare skin.
-
Gown: Untie and remove the gown, folding the contaminated side inward.
-
Exit Laboratory: Perform hand hygiene.
-
Goggles/Face Shield: Remove by handling the strap.
-
Mask/Respirator: Remove without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[10]
Operational Workflow for Handling Influenza NP (147-155)
The following diagram illustrates a standard workflow for handling the peptide, from receipt to disposal, emphasizing safety checkpoints.
Caption: Standard operational workflow for handling Influenza NP (147-155).
Disposal Plan for Contaminated Materials
All materials that come into contact with Influenza NP (147-155) should be treated as biohazardous waste.[11] Proper segregation and disposal are essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedures:
-
Sharps Waste:
-
Solid Biohazardous Waste:
-
Items: Used PPE (gloves, gowns, masks), plastic pipette tips, culture flasks, and other contaminated lab supplies.[11]
-
Procedure: Place these items in a red biohazard bag within a secondary, rigid container with a tight-fitting lid.[11] The container must be labeled with the universal biohazard symbol.
-
-
Liquid Biohazardous Waste:
-
Items: Unused peptide solutions, buffers, and other liquids containing the peptide.
-
Procedure: Decontaminate liquid waste before disposal. A common method is to treat with a freshly prepared 1:10 dilution of household bleach for at least 30 minutes before pouring it down a sanitary sewer, followed by flushing with plenty of water.[11] Check institutional guidelines, as some may require autoclaving before disposal.
-
All biohazardous waste must be disposed of through the institution's hazardous waste management program.[12] This typically involves collection by trained personnel for final treatment, such as autoclaving or incineration.[12][13] Never dispose of biohazardous waste in the regular trash.[14]
References
- 1. targetmol.com [targetmol.com]
- 2. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 3. Potential strategies and biosafety protocols used for dual-use research on highly pathogenic influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling human influenza infection in the laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza A Virus Biological Agent Reference Sheet (BARS) | Environment, Health and Safety [ehs.cornell.edu]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clarionsafety.com [clarionsafety.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. ibc.pitt.edu [ibc.pitt.edu]
- 11. Biomedical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 12. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 13. phmsa.dot.gov [phmsa.dot.gov]
- 14. medprodisposal.com [medprodisposal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
